molecular formula C9H14O2 B147362 2-(3-Butynyloxy)tetrahydro-2H-pyran CAS No. 40365-61-5

2-(3-Butynyloxy)tetrahydro-2H-pyran

Cat. No.: B147362
CAS No.: 40365-61-5
M. Wt: 154.21 g/mol
InChI Key: ZQZSNKJFOFAJQX-UHFFFAOYSA-N
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Description

2-(3-Butynyloxy)tetrahydro-2H-pyran, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-but-3-ynoxyoxane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZSNKJFOFAJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875820
Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40365-61-5
Record name 2H-Pyran, 2-(3-butynyloxy)tetrahydro-
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Record name 40365-61-5
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Record name 2-(3-Butynyloxy)tetrahydro-2H-pyran
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a valuable intermediate in organic synthesis. The document details the underlying chemical reaction, experimental protocols, and key quantitative data, presented for clarity and reproducibility in a research and development setting.

Introduction

This compound is a protected form of 3-butyn-1-ol, where the hydroxyl group is masked by a tetrahydropyranyl (THP) ether. This protection strategy is widely employed in multi-step organic syntheses to prevent the acidic alkyne proton or the hydroxyl group from interfering with subsequent reactions. The THP group is favored due to its ease of installation and removal under mild acidic conditions, while being stable to a wide range of reagents, including bases, organometallics, and hydrides.[1][2]

Reaction Scheme

The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).[3] This reaction is an example of an acetal formation, where the alcohol adds across the double bond of the vinyl ether in DHP.

Reaction Visualization

G cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst R1 3-Butyn-1-ol P1 This compound R1->P1 R2 3,4-Dihydro-2H-pyran R2->P1 C1 Acid Catalyst (e.g., PPTS, p-TsOH) C1->P1

Caption: Synthesis of this compound.

Physicochemical Properties and Characterization Data

A summary of the key physical and spectroscopic data for the final product is provided below for identification and quality control purposes.

PropertyValue
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol [4][5]
Appearance Light yellow liquid[3]
Boiling Point 92-95 °C at 18 mmHg[5]
Density 0.984 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.457[5]
IR (neat, cm⁻¹) 3291, 2941, 2870[3]
¹H NMR (400 MHz, CDCl₃) δ 4.54 (t, 1H), 3.78 (ddd, 1H), 3.72 (td, 1H), 3.46 (td, 1H), 3.43–3.38 (m, 1H), 2.38 (td, 2H), 1.89 (t, 1H), 1.78–1.69 (m, 1H), 1.62 (dt, 1H), 1.54–1.38 (m, 4H)[3]

Experimental Protocols

Several variations of the experimental procedure have been reported. The following protocols provide detailed methodologies for the synthesis of this compound.

Experimental Workflow

G A Mixing of Reactants and Catalyst B Reaction at Controlled Temperature A->B C Reaction Quenching B->C D Aqueous Work-up C->D E Drying of Organic Phase D->E F Solvent Evaporation E->F G Purification (Vacuum Distillation) F->G H Final Product G->H

Caption: General experimental workflow for the synthesis.

Protocol 1: Using Pyridinium p-Toluenesulfonate (PPTS) as Catalyst

This protocol is a common and effective method for the synthesis.

  • Reagents:

    • 3-Butyn-1-ol (e.g., 40.0 g, 570.0 mmol)[3]

    • 3,4-Dihydro-2H-pyran (e.g., 48.0 g, 570.0 mmol)[3]

    • Pyridinium p-toluenesulfonate (PPTS) (e.g., 0.45 g, 1.80 mmol)[3]

    • Anhydrous Dichloromethane (CH₂Cl₂) (e.g., 350 mL)[3]

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-butyn-1-ol and 3,4-dihydro-2H-pyran in anhydrous dichloromethane, add pyridinium p-toluenesulfonate.[3]

    • Stir the mixture at room temperature for 16 hours.[3] In some variations, the reaction is initiated at 0 °C for 2 hours and then stirred at room temperature for an additional 1.5 hours.[3]

    • Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]

    • Separate the organic layer and extract the aqueous layer with dichloromethane.[3]

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter the drying agent and remove the solvent under reduced pressure.[3]

    • Purify the residue by vacuum distillation to yield this compound as a light yellow liquid.[3]

Protocol 2: Using p-Toluenesulfonic Acid Monohydrate as Catalyst

An alternative acidic catalyst for this transformation.

  • Reagents:

    • 3-Butyn-1-ol (e.g., 50 g, 713 mmol)[3]

    • 3,4-Dihydro-2H-pyran (e.g., 71.7 mL, 785 mmol, 1.10 equiv)[3]

    • p-Toluenesulfonic acid monohydrate (e.g., 1.36 g, 7.13 mmol, 0.01 equiv)[3]

    • Dichloromethane (CH₂Cl₂) (e.g., 500 mL)[3]

  • Procedure:

    • Dissolve 3-butyn-1-ol, 3,4-dihydro-2H-pyran, and p-toluenesulfonic acid monohydrate in dichloromethane.[3]

    • Stir the solution at 25 °C for 24 hours.[3]

    • Follow the work-up and purification procedures as described in Protocol 1.

Reaction Parameters and Yield

The efficiency of the synthesis is dependent on the reaction conditions. The table below summarizes reported yields under different catalytic systems.

CatalystSolventReaction TimeTemperatureYield
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane16 hoursRoom Temperature68%[3]
p-Toluenesulfonic acid monohydrateDichloromethane24 hours25 °C98% (crude)[3]
Concentrated HClMTBE2.5 hours5 °C to 50 °C to RT98% (crude)[3]

Safety Information

  • This compound: Harmful if swallowed.[3] It is advisable to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

  • 3,4-Dihydro-2H-pyran: Highly flammable liquid and vapor.[1]

  • 3-Butyn-1-ol: Flammable liquid and vapor.

  • Acid Catalysts: Corrosive and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound is a robust and well-established procedure in organic chemistry. The use of mild acid catalysts such as pyridinium p-toluenesulfonate or p-toluenesulfonic acid in an inert solvent like dichloromethane provides high yields of the desired product. The straightforward protocol and the stability of the resulting THP ether make this an essential transformation for the protection of the hydroxyl group of 3-butyn-1-ol in complex synthetic pathways. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining a high-purity product.

References

An In-depth Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a bifunctional molecule of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is characterized by the presence of a tetrahydropyranyl (THP) ether and a terminal alkyne functional group. The THP group serves as a common protecting group for the primary alcohol, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. The terminal alkyne provides a reactive handle for various coupling reactions, making this compound a versatile building block in the synthesis of more complex molecules.

The key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₄O₂[2][3][4]
Molecular Weight 154.21 g/mol [2][3]
Appearance Liquid
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index (n20/D) 1.457
Flash Point 73 °C (163.4 °F) - closed cup
Storage Temperature 2-8°C[2]

Compound Identification

For unambiguous identification, various chemical identifiers are used internationally.

Identifier TypeIdentifier
CAS Number 40365-61-5[3][4]
IUPAC Name 2-(but-3-yn-1-yloxy)oxane[3]
InChI 1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2[3][4]
InChIKey ZQZSNKJFOFAJQX-UHFFFAOYSA-N[3][4]
SMILES C#CCCOC1CCCCO1
MDL Number MFCD00012352

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[2]

Hazard InformationDetails
Signal Word Warning[3]
GHS Pictogram GHS07 (Exclamation mark)
Hazard Statements (H-Codes) H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
Precautionary Statements (P-Codes) P261 (Avoid breathing mist or vapors), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352+P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]
Storage Class 10 - Combustible liquids
WGK WGK 3

Spectroscopic Data

Spectroscopic data is crucial for the verification of the compound's structure and purity. Data for this compound is available from various sources.

  • ¹H NMR and ¹³C NMR: Detailed proton and carbon NMR data have been reported, confirming the assigned structure.[5]

    • ¹H NMR (400 MHz, CDCl₃): Key signals include a triplet at approximately 4.54 ppm corresponding to the anomeric proton (H-2 of the THP ring) and a triplet at 1.89 ppm for the terminal alkyne proton.[5]

    • ¹³C NMR (100 MHz, CDCl₃): Characteristic peaks appear around 98.6 ppm (C-2 of the THP ring), 81.3 ppm (quaternary alkyne carbon), and 69.2 ppm (terminal alkyne CH).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C≡C-H stretch at approximately 3291 cm⁻¹ and the C-O ether linkages.[1][5]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be found in the NIST WebBook.[4][6] The LC-MS (ES+) shows a peak at m/z 155 [M+H]⁺.[5]

Experimental Protocols

The synthesis of this compound is a standard procedure involving the protection of an alcohol with 3,4-dihydro-2H-pyran.

Protocol: Synthesis of this compound

This protocol describes the acid-catalyzed protection of 3-butyn-1-ol with 3,4-dihydro-2H-pyran.

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 eq) and 3,4-dihydro-2H-pyran (1.05 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (approx. 0.02-0.05 eq).[5]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[5]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[5]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[5]

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.[5]

  • The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[5]

Synthesis 3-Butyn-1-ol 3-Butyn-1-ol Reaction Acid Catalyst (e.g., PPTS) CH₂Cl₂, rt 3-Butyn-1-ol->Reaction 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran 3,4-Dihydro-2H-pyran->Reaction Product This compound Reaction->Product

Caption: Synthesis of the target compound via acid-catalyzed reaction.

Chemical Reactivity and Applications

The utility of this compound in organic synthesis stems from the orthogonal reactivity of its two functional groups.

A. Deprotection of the THP Ether

The THP ether is stable to most nucleophilic, basic, and reducing conditions but is readily cleaved under mild acidic conditions to regenerate the primary alcohol. This makes it an ideal protecting group in multi-step syntheses.

Deprotection Start This compound Reaction Aqueous Acid (e.g., HCl, PPTS) Start->Reaction Product 3-Butyn-1-ol Reaction->Product

Caption: Deprotection of the THP ether to yield the parent alcohol.

B. Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a wide array of chemical transformations, including:

  • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form carbon-carbon bonds.

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

  • Alkynylation: Deprotonation with a strong base followed by reaction with an electrophile.

  • Hydration: Conversion to a methyl ketone.

These reactions allow for the introduction of molecular complexity at the terminus of the butynyl chain while the hydroxyl group remains protected.

Sonogashira_Coupling Start This compound Reaction Pd Catalyst Cu(I) cocatalyst Base Start->Reaction ArylHalide Aryl Halide (R-X) ArylHalide->Reaction Product Coupled Product Reaction->Product

Caption: A typical Sonogashira coupling reaction workflow.

References

Elucidation of the Molecular Structure: A Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a key intermediate in pharmaceutical synthesis. This document details the spectroscopic data, synthesis protocols, and structural characteristics of this compound, presenting the information in a clear and accessible format for professionals in the field of drug development and chemical research.

Chemical Structure and Properties

This compound is a heterocyclic compound with the chemical formula C9H14O2.[1][2][3] Its molecular structure consists of a tetrahydropyran ring linked to a butynyloxy side chain via an ether bond. The terminal alkyne group makes it a valuable building block for introducing a butynyl moiety in more complex molecules.

The IUPAC name for this compound is 2-(but-3-yn-1-yloxy)oxane.[2][4] It is also commonly referred to as 4-[(Tetrahydro-2H-pyran-2-yl)oxy]-1-butyne.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C9H14O2[1][2][3]
Molecular Weight 154.21 g/mol [1][5]
CAS Number 40365-61-5[1][2][3]
Appearance Clear colorless to light yellow liquid[4]
Density 0.984 g/mL at 25 °C[1]
Boiling Point 92-95 °C at 18 mmHg[1]
Refractive Index n20/D 1.457

Spectroscopic Data for Structural Confirmation

The structure of this compound is unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: 1H NMR Spectroscopic Data (400 MHz, CDCl3) [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
4.54t3.51HO-CH-O (anomeric proton)
3.78ddd11.7, 8.4, 3.11HO-CH2 (pyran ring)
3.72td9.7, 7.01HO-CH2 (butynyloxy chain)
3.46td9.7, 7.01HO-CH2 (butynyloxy chain)
3.43–3.38m-1HO-CH2 (pyran ring)
2.38td7.0, 2.62HCH2-C≡
1.89t2.61H≡C-H
1.78–1.69m-1HCH2 (pyran ring)
1.62dt11.6, 3.51HCH2 (pyran ring)
1.54–1.38m-4HCH2 (pyran ring)

Table 3: 13C NMR Spectroscopic Data (100 MHz, CDCl3) [1]

Chemical Shift (δ, ppm)Carbon TypeAssignment
98.6CHO-CH-O (anomeric carbon)
81.3C≡C-H
69.2CH≡C-H
65.4CH2O-CH2 (butynyloxy chain)
62.0CH2O-CH2 (pyran ring)
30.4CH2CH2 (pyran ring)
25.3CH2CH2 (pyran ring)
19.8CH2CH2-C≡
19.3CH2CH2 (pyran ring)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands (neat) [1]

Wavenumber (cm-1)IntensityFunctional Group Assignment
3291Strong≡C-H stretch (terminal alkyne)
2941StrongC-H stretch (sp3)
2870StrongC-H stretch (sp3)
~2120WeakC≡C stretch (alkyne)
1120-1040StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z 154. The fragmentation pattern would likely involve the cleavage of the tetrahydropyranyl group, leading to a prominent peak at m/z 85, corresponding to the tetrahydropyranyl cation. Another significant fragmentation pathway would be the loss of the butynyloxy side chain.

Synthesis Protocol

The most common and efficient method for the synthesis of this compound is the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP). DHP serves as a protecting group for the hydroxyl functionality of 3-butyn-1-ol.

General Experimental Procedure[1]
  • Reaction Setup: To a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) is added 3,4-dihydro-2H-pyran (1.1 equivalents).

  • Catalyst Addition: A catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid monohydrate (TsOH·H2O), is added to the mixture.

  • Reaction Execution: The reaction mixture is stirred at room temperature for several hours (typically 16-24 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Synthesis_Workflow Reactants 3-Butyn-1-ol + 3,4-Dihydro-2H-pyran Reaction Stir at Room Temperature Reactants->Reaction Solvent_Catalyst CH2Cl2 Acid Catalyst (e.g., PPTS) Solvent_Catalyst->Reaction Workup Quench (NaHCO3) Extract Dry Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The tetrahydropyranyl (THP) ether acts as a stable protecting group for the hydroxyl function of 3-butyn-1-ol, allowing for chemical modifications at the alkyne terminus without interference from the alcohol. The terminal alkyne is a versatile functional group that can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and various addition reactions, to build more complex molecular architectures.

The logical relationship for its utility in synthesis can be visualized as follows:

Logic_Diagram cluster_0 Protection Strategy cluster_1 Synthetic Utility 3-Butyn-1-ol 3-Butyn-1-ol Protection Protection with DHP 3-Butyn-1-ol->Protection Protected_Intermediate This compound Protection->Protected_Intermediate Functionalization Reaction at Alkyne Protected_Intermediate->Functionalization Complex_Molecule Advanced Intermediate Functionalization->Complex_Molecule Deprotection THP Deprotection (Acidic Conditions) Complex_Molecule->Deprotection Target_Molecule Final Product (e.g., API) Deprotection->Target_Molecule

Caption: Logic of using the protected intermediate in multi-step organic synthesis.

Conclusion

The structural elucidation of this compound is well-established through a combination of spectroscopic techniques. Its synthesis is straightforward and high-yielding, making it a readily accessible and valuable building block for organic synthesis. Its role as a protected form of 3-butyn-1-ol allows for the strategic introduction of the butynyl fragment in the development of new chemical entities, particularly in the pharmaceutical industry. This guide provides the essential technical information for researchers and scientists working with this important chemical intermediate.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS No: 40365-61-5), a valuable intermediate in organic synthesis. The document presents detailed quantitative data in structured tables, outlines experimental protocols, and includes visualizations of the synthetic and analytical workflow.

Molecular Structure and Properties

This compound has the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2][3] It is a colorless to light yellow liquid.[4][5]

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 40365-61-5
Molecular Formula C₉H₁₄O₂[1][2][3][6]
Molecular Weight 154.21 g/mol [1]
Appearance Clear colorless to light yellow liquid[4][5]
Density 0.984 g/mL at 25 °C[6][7]
Boiling Point 92-95 °C at 18 mmHg[6][7][8]
Refractive Index (n20/D) 1.457[7][8][9]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, crucial for its structural elucidation and purity assessment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
4.54t3.51HH-2 (anomeric)
3.78ddd11.7, 8.4, 3.11HH-6
3.72td9.7, 7.01HH-6'
3.46td9.7, 7.01HO-CH₂ (butynyl)
3.43–3.38m-1HO-CH₂' (butynyl)
2.38--2HCH₂ (adjacent to alkyne)

Data sourced from Echemi.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and ether functional groups. Conforming IR spectra are mentioned by suppliers, indicating its availability for verification.[4][5]

Table 3: Expected Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C≡C-H stretch~3300Terminal alkyne C-H stretch
C≡C stretch~2120Alkyne C≡C stretch
C-O-C stretch~1100-1000Ether C-O stretch
C-H stretch (sp³)~2940-2850Alkane C-H stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for this compound. The NIST WebBook provides a mass spectrum for this compound.[2][3]

Table 4: Mass Spectrometry Data

m/zInterpretation
154Molecular ion [M]⁺
85[C₅H₉O]⁺ (Loss of butynyloxy radical)
69[C₄H₅O]⁺

Experimental Protocols

The synthesis of this compound typically involves the protection of the hydroxyl group of 3-butyn-1-ol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst.

Synthesis of this compound

Reagents and Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid monohydrate

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.0-1.1 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.003 equivalents) or p-toluenesulfonic acid monohydrate (0.01 equivalents) to the mixture.[6]

  • Stir the reaction mixture at room temperature for 16-24 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.[6]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • The crude product can be purified by vacuum distillation to yield this compound as a light yellow liquid.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reagents 3-Butyn-1-ol + DHP + Catalyst in CH2Cl2 Reaction Stir at RT (16-24h) Reagents->Reaction Quench Quench with Sat. NaHCO3 Reaction->Quench Extraction Extract with CH2Cl2 Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Evaporation Solvent Evaporation (in vacuo) Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product Pure Product Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Logic

This diagram shows the relationship between the different spectroscopic techniques used for the structural elucidation of the target compound.

Spectroscopic_Analysis Compound This compound HNMR 1H NMR (Proton Environment) Compound->HNMR CNMR 13C NMR (Carbon Skeleton) Compound->CNMR IR IR Spectroscopy (Functional Groups) Compound->IR MS Mass Spectrometry (Molecular Weight) Compound->MS Structure Structural Elucidation HNMR->Structure CNMR->Structure IR->Structure MS->Structure

Caption: Logic of spectroscopic data for structural confirmation.

References

Unraveling the Enigma: A Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – An in-depth review of available scientific literature reveals a significant knowledge gap regarding the specific mechanism of action for the chemical compound 2-(3-Butynyloxy)tetrahydro-2H-pyran. While its chemical properties are documented, its biological activity, pharmacological targets, and signaling pathways remain uncharacterized in publicly accessible research. This technical guide synthesizes the existing data on this compound and explores the potential biological relevance of the broader pyran class of molecules, offering a roadmap for future research endeavors.

Compound Profile: this compound

Despite the absence of pharmacological data, a clear profile of the compound's chemical and physical properties can be established. This information is crucial for any future in vitro or in vivo studies.

PropertyValueSource
Molecular Formula C₉H₁₄O₂[1][2][3][4]
Molecular Weight 154.21 g/mol [1]
CAS Number 40365-61-5[3][4]
IUPAC Name 2-(but-3-yn-1-yloxy)oxane[5]
Appearance Liquid / Oil
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index n20/D 1.457
Storage Temperature 2-8°C

The Pyran Scaffold: A Privileged Structure in Drug Discovery

The this compound molecule features a tetrahydropyran ring, a common structural motif in a vast array of biologically active compounds. The pyran ring is considered a "privileged scaffold" as it is capable of binding to a variety of biological targets.

  • Anticancer and Antiviral Agents: Many natural products with a pyran core have demonstrated potent anticancer and antiviral activities.

  • Neurodegenerative Diseases: Pyran derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[6] Some have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of the disease.[6]

  • Antifungal Properties: A notable example is 6-Pentyl-2H-pyran-2-one (6PP), another pyran derivative, which has demonstrated broad-spectrum antifungal activity.[7] Research suggests that its mechanism of action may involve the inhibition of the Target of Rapamycin (TOR) signaling pathway, a crucial regulator of fungal growth and virulence.[7]

The presence of the butynyl group in this compound offers an interesting point of chemical functionality, including the potential for "click chemistry" reactions, which could be utilized in future studies to identify its binding partners.

A Proposed Roadmap for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic approach is required to determine the biological activity and mechanism of action of this compound. The following workflow outlines a potential research strategy.

MOA_Workflow cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo & Preclinical Studies A Compound Acquisition & QC B High-Throughput Screening (e.g., Phenotypic Assays) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C D Initial Hit Validation C->D E Biochemical Assays (IC50/EC50 Determination) D->E F Cell-Based Assays (Pathway Analysis) E->F G Binding Assays (e.g., SPR, ITC) F->G H Animal Model Efficacy Studies G->H I Pharmacokinetics (ADME) H->I J Toxicology Studies I->J

Caption: A conceptual workflow for determining the mechanism of action of a novel compound.

Experimental Protocols: A Conceptual Overview
  • High-Throughput Screening (HTS): The initial phase would involve screening the compound against a diverse panel of cell lines or biological assays to identify any potential biological activity. For example, a cancer cell line panel could be used to assess for anti-proliferative effects.

  • Target Identification: Should the HTS yield a "hit," the next crucial step is to identify the molecular target. Techniques such as affinity chromatography-mass spectrometry could be employed. This would involve immobilizing the compound on a solid support and identifying the proteins from a cell lysate that bind to it.

  • Biochemical and Cell-Based Assays: Once a target is identified, its interaction with the compound needs to be validated and quantified. This would involve in vitro assays to determine binding affinity (e.g., Surface Plasmon Resonance) and functional activity (e.g., enzyme inhibition assays to determine IC50 values). Cell-based assays would then be used to confirm that the compound affects the target in a cellular context and to elucidate the downstream signaling pathways.

  • In Vivo Studies: If the in vitro data is promising, the research would progress to animal models to assess the compound's efficacy, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and safety profile.

Conclusion and Future Directions

While the mechanism of action of this compound is currently unknown, its chemical structure, featuring a privileged pyran scaffold, suggests it may possess undiscovered biological activities. The lack of existing research presents a unique opportunity for discovery. The proposed workflow provides a clear and systematic path for researchers to explore the therapeutic potential of this enigmatic compound. Future investigations are warranted to unlock its secrets and potentially add a new tool to the arsenal of drug development professionals.

References

Uncharted Territory: The Biological Activity of 2-(3-Butynyloxy)tetrahydro-2H-pyran Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability and documented chemical properties, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of 2-(3-Butynyloxy)tetrahydro-2H-pyran. To date, no specific studies detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications have been published.

This technical overview consolidates the available information on this compound and explores the broader context of the biological potential of the pyran scaffold, offering a perspective for future research directions.

Chemical and Physical Properties

This compound is a known organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1] It is classified as a heterocyclic compound and an ether.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 40365-61-5[1]
Molecular Formula C₉H₁₄O₂[1]
Molecular Weight 154.21 g/mol [1]
Boiling Point 92-95 °C at 18 mmHg[3]
Density 0.984 g/mL at 25 °C[3]
Refractive Index n20/D 1.457[3]

Synthesis and Chemical Use

The synthesis of this compound is well-documented, typically involving the reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid or pyridinium p-toluenesulfonate.[2] This reaction serves to protect the hydroxyl group of the butynol.

The primary role of this compound in the available literature is that of a chemical intermediate. For instance, it has been utilized in the synthesis of 5α-androstane-17-spiro-δ-lactones, which were investigated as inhibitors of 17β-hydroxysteroid dehydrogenases.[4] However, this study did not evaluate the biological activity of the starting material, this compound, itself.

The Broader Biological Context of Pyran Derivatives

While specific data on this compound is absent, the pyran ring system is a common scaffold in a vast array of biologically active natural products and synthetic compounds.[5][6][7] Derivatives of pyran have demonstrated a wide spectrum of pharmacological activities, including:

  • Anti-inflammatory Effects: Certain tetrahydropyran derivatives have been shown to possess in vivo and in vitro anti-inflammatory activity.[8]

  • Antibacterial and Antifungal Properties: Various pyran derivatives have been synthesized and evaluated for their activity against bacterial and fungal pathogens.[5][9]

  • Anticancer Activity: The pyran motif is present in several compounds investigated for their cytotoxic effects against cancer cell lines.[6]

  • Neuroprotective and Anti-Alzheimer's Disease Potential: A significant body of research has focused on pyran-based compounds, such as flavonoids and coumarins, for their potential in treating neurodegenerative diseases like Alzheimer's.[6]

The diverse biological roles of pyran derivatives underscore the potential for novel compounds containing this scaffold, including this compound, to exhibit interesting pharmacological properties.

Future Research Directions

The absence of biological activity data for this compound presents a clear opportunity for investigation. A logical first step would be to perform broad biological screening to identify any potential areas of activity.

A hypothetical initial screening workflow could be conceptualized as follows:

G cluster_0 Initial Screening Phase cluster_1 Hit Identification & Validation Compound 2-(3-Butynyloxy)tetrahydro- 2H-pyran Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panels) Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Panels (e.g., Kinases, Proteases) Compound->Enzyme_Inhibition Receptor_Binding Receptor Binding Assays (e.g., GPCRs) Compound->Receptor_Binding Hit_Identified Biological 'Hit' Identified Cytotoxicity->Hit_Identified Low Cytotoxicity Allows for Further Testing Antimicrobial->Hit_Identified Activity Detected Enzyme_Inhibition->Hit_Identified Inhibition Observed Receptor_Binding->Hit_Identified Binding Detected Dose_Response Dose-Response Studies Hit_Identified->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action

Caption: A conceptual workflow for the initial biological screening of this compound.

Conclusion

References

An In-Depth Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran: From Discovery to Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a key bifunctional molecule in modern organic synthesis and drug discovery. The document details its discovery within the broader context of alcohol protection chemistry, its synthesis, and its critical role as a precursor for introducing a terminal alkyne moiety in complex molecular architectures. Emphasis is placed on its application in "click chemistry" for the construction of antibody-drug conjugates (ADCs) and other bioactive compounds. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as a practical resource for researchers in the field.

Introduction: A Molecule Defined by its Utility

This compound is a heterocyclic compound whose significance lies not in its own biological activity, but in its role as a versatile building block in organic synthesis.[1] Its structure incorporates two key functional elements: a terminal alkyne and a tetrahydropyranyl (THP) ether. The THP group serves as a robust protecting group for the primary alcohol of 3-butyn-1-ol, rendering it stable to a wide range of reaction conditions.[2] This allows for the selective manipulation of other parts of a molecule before the terminal alkyne is revealed for subsequent reactions, most notably the Nobel Prize-winning "click chemistry".[3]

The tetrahydropyran (THP) moiety itself is a recognized structural motif in medicinal chemistry, often employed to enhance the pharmacokinetic properties of drug candidates.[4] As a bioisostere of cyclohexane, the THP ring can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

Discovery and History

The specific discovery of this compound is not marked by a singular, seminal publication but rather evolved from the broader development of the tetrahydropyranyl group as a protective moiety for alcohols. The use of 3,4-dihydro-2H-pyran to form THP ethers under acidic conditions has been a cornerstone of organic synthesis for decades.[2] This method's simplicity and the stability of the resulting THP ether have made it a go-to strategy for protecting alcohols during multi-step syntheses.

The emergence of "click chemistry" in the early 2000s, a concept introduced by K. Barry Sharpless, dramatically increased the demand for molecules bearing terminal alkynes.[5] This set of powerful and reliable reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provided a highly efficient means of linking molecules together.[6] Consequently, stable, protected forms of small molecules containing terminal alkynes, such as this compound, became invaluable reagents in drug discovery, materials science, and bioconjugation.[5]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[7]
Molecular Weight 154.21 g/mol
CAS Number 40365-61-5
Appearance Colorless to light yellow liquid
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index (n20/D) 1.457
¹³C NMR (CDCl₃, δ) See PubChem CID 142440[7]
IR Spectrum See NIST Chemistry WebBook[8]
Mass Spectrum (EI) See NIST Chemistry WebBook[8]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound involves the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1 equivalents).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (0.02 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

dot graph Synthesis_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="3-Butyn-1-ol + 3,4-Dihydro-2H-pyran", fillcolor="#F1F3F4"]; Catalyst [label="Acid Catalyst (e.g., PPTS)", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction in CH₂Cl₂ at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quench [label="Quench with NaHCO₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Extraction & Drying", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Vacuum Distillation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="this compound", shape=box, style="filled,rounded", fillcolor="#FFFFFF"];

// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General workflow for the synthesis of this compound.

Deprotection to 3-Butyn-1-ol

The THP group can be readily removed under mild acidic conditions to regenerate the alcohol.

Materials:

  • This compound

  • Methanol (MeOH)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield 3-butyn-1-ol.

Applications in Drug Development

The primary application of this compound in drug development is as a linker or building block for the synthesis of more complex molecules, particularly through "click chemistry."

Bifunctional Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxicity of a potent small-molecule drug.[9] The linker that connects the antibody and the drug is a critical component of the ADC.[9] Terminal alkynes are commonly used in linkers to attach the drug payload to an azide-modified antibody via CuAAC.[6]

This compound can be used to synthesize such linkers. The THP-protected alcohol can be elaborated into a more complex structure, and the terminal alkyne is then deprotected at a later stage for conjugation to the antibody.

ADC_Synthesis_Workflow

Caption: Logical workflow for the use of the butynyloxy moiety in ADC synthesis.

Role in the Synthesis of Kinase Inhibitors and Other Bioactive Molecules

While not typically a part of the final drug structure itself, the tetrahydropyran moiety is found in several approved drugs where it serves to improve physicochemical properties.[4] The this compound building block can be utilized in the synthesis of various kinase inhibitors and other complex natural products. The terminal alkyne allows for the introduction of diverse functionalities through Sonogashira coupling or other alkyne-based transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Although direct involvement in signaling pathways is not a characteristic of this compound itself, the molecules synthesized using this building block can target a wide array of cellular pathways. For instance, many kinase inhibitors target signaling cascades involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.[10]

Conclusion

This compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its history is intertwined with the development of robust protecting group strategies and the revolutionary impact of "click chemistry." For researchers and drug development professionals, this molecule represents a reliable and versatile tool for the construction of complex, biologically active compounds. Its continued application in the synthesis of targeted therapies like ADCs and in the exploration of novel chemical space for kinase inhibitors underscores its enduring importance in the quest for new medicines.

References

A Comprehensive Technical Guide to 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough review of the synthesis, properties, and applications of 2-(3-Butynyloxy)tetrahydro-2H-pyran. This compound, also known as THP-protected 3-butyn-1-ol, is a valuable intermediate in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2][3]
Molecular Weight 154.21 g/mol [2]
CAS Number 40365-61-5[1][2]
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index (n20/D) 1.457[4]
Flash Point 73 °C (163.4 °F) - closed cup
Storage Temperature 2-8°C[4]

Synthesis and Experimental Protocols

The primary route to this compound is through the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).[5][6] This reaction forms a tetrahydropyranyl (THP) ether, which serves as a protecting group for the alcohol functionality.[7][8] The THP group is stable under a variety of reaction conditions, including those involving strong bases and organometallic reagents, but can be easily removed under acidic conditions.[5][7]

Several catalytic systems have been employed for this transformation, each offering different advantages in terms of reaction time, temperature, and yield. A summary of reported synthetic yields is presented below.

CatalystSolventTemperatureTimeYieldReference
Concentrated HClNone5 °C to 50 °C2.5 h98% (crude)[4]
Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂0 °C to Room Temp.3.5 h-[4]
p-Toluenesulfonic acid monohydrateCH₂Cl₂25 °C24 h-[4]
Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂Room Temp.16 h68%[4]
Detailed Experimental Protocols

Protocol 1: Synthesis using Concentrated HCl [4]

A mixture of 3,4-dihydro-2H-pyran (293.2 g, 3.5 mol) and concentrated HCl (1.1 mL) is cooled to 5 °C. While maintaining external cooling, 3-butyn-1-ol (231.5 g, 3.3 mol) is added over a period of 30 minutes, allowing the temperature to rise to 50 °C. The reaction is stirred at room temperature for 2.5 hours before being diluted with methyl tert-butyl ether (MTBE) (1.0 L). The resulting mixture is washed with saturated sodium bicarbonate solution (2 x 150 mL). The organic phase is then dried over sodium sulfate and concentrated under reduced pressure to afford the product.

Protocol 2: Synthesis using Pyridinium p-toluenesulfonate (PPTS) [4]

To a solution of 3-butyn-1-ol (30.0 mL, 396 mmol) and 3,4-dihydro-2H-pyran (37.9 mL, 415 mmol) in dichloromethane (CH₂Cl₂) (150 mL) at 0 °C, pyridinium p-toluenesulfonate (10.43 g, 41.5 mmol) is added. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 1.5 hours. The reaction is quenched with a saturated aqueous NaHCO₃ solution (150 mL), and the aqueous layer is extracted with CH₂Cl₂ (150 mL). The combined organic extracts are dried over MgSO₄, and the solvent is removed in vacuo.

Protocol 3: Synthesis using p-Toluenesulfonic acid monohydrate [4]

A solution of 3-butyn-1-ol (50 g, 713 mmol), p-toluenesulfonic acid monohydrate (1.36 g, 7.13 mmol), and 3,4-dihydro-2H-pyran (71.7 mL, 785 mmol) in dichloromethane (500 mL) is stirred at 25 °C for 24 hours.

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The mass spectrum (electron ionization) is available through the NIST WebBook.[1][3][9]

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a protected form of 3-butyn-1-ol. The terminal alkyne and the protected alcohol functionalities make it a versatile building block for the synthesis of more complex molecules. The pyran ring is a common structural motif in a wide range of natural products and pharmacologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[10]

The THP protecting group is advantageous due to its stability in the presence of various reagents such as Grignard reagents, organolithium compounds, and hydrides, while being readily cleavable under mild acidic conditions.[5][8] This allows for selective reactions at the alkyne terminus without affecting the hydroxyl group. For instance, it has been used in the synthesis of 5α-androstane-17-spiro-δ-lactones as inhibitors of 17β-hydroxysteroid dehydrogenases.

Visualizing the Synthesis and Logic

To better illustrate the chemical processes and relationships, the following diagrams have been generated using the DOT language.

SynthesisWorkflow cluster_reaction Reaction Conditions 3-Butyn-1-ol 3-Butyn-1-ol Catalyst Acid Catalyst (e.g., HCl, PPTS, p-TsOH) 3-Butyn-1-ol->Catalyst DHP 3,4-Dihydro-2H-pyran DHP->Catalyst Product This compound Catalyst->Product Solvent Solvent (e.g., CH2Cl2) Solvent->Catalyst ProtectionDeprotection cluster_Protection Protection cluster_Deprotection Deprotection Alcohol 3-Butyn-1-ol Acid_P Acid Catalyst Alcohol->Acid_P DHP DHP DHP->Acid_P THP_Ether This compound (Protected Alcohol) Acid_P->THP_Ether Formation of THP Ether THP_Ether_D This compound Acid_D Aqueous Acid THP_Ether_D->Acid_D Alcohol_D 3-Butyn-1-ol (Deprotected Alcohol) Acid_D->Alcohol_D Cleavage of THP Ether

References

An In-depth Technical Guide to the Safe Handling of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS No. 40365-61-5). The information is intended to assist laboratory personnel in minimizing risks and implementing safe work practices when handling this chemical.

Chemical Identification and Properties

This compound is a heterocyclic ether commonly used as a building block in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[2][3][4]
Molecular Weight 154.21 g/mol [2][5][6]
Appearance Colorless to light yellow liquid[5]
Density 0.984 g/mL at 25 °C[1][5]
Boiling Point 92-95 °C at 18-24 hPa[1][2][5]
Flash Point 73 °C (163.4 °F) - closed cup[5][6]
Refractive Index n20/D 1.457[1][5]
Storage Temperature 2-8 °C[1][2][5]

Hazard Identification and Classification

This compound is classified as hazardous.[6] The GHS hazard classifications are summarized below.

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning[5][6]

Pictograms:

alt text

Toxicological Information

The toxicological properties of this compound have not been fully investigated. No quantitative data such as LD50 or LC50 values are currently available. The primary health hazards are based on its GHS classification.

Symptoms of Overexposure: May include headache, dizziness, tiredness, nausea, and vomiting.

Safe Handling and Storage

Adherence to proper laboratory procedures is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[2][6]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[2][6]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

General Handling Precautions
  • Avoid breathing vapors or mist.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Take precautionary measures against static discharge.[2]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • Recommended storage temperature is 2-8 °C.[1][2][5]

  • Store locked up.[2]

Experimental Protocols

Representative Experimental Workflow: Protection of an Alcohol

This protocol describes a typical acid-catalyzed reaction to protect an alcohol using a reagent similar in nature to this compound's precursors.

Materials:

  • Alcohol to be protected

  • 3,4-Dihydropyran

  • Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for workup

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Don all required PPE (safety goggles, lab coat, gloves).

    • Set up the reaction glassware in the fume hood.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the alcohol and a catalytic amount of PPTS in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 3,4-dihydropyran to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or GC/MS is recommended).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography or distillation as required.

  • Waste Disposal:

    • Dispose of all chemical waste according to institutional and local regulations.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor if you feel unwell.[2]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a POISON CENTER or doctor if you feel unwell.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[2] Hazardous combustion products include carbon oxides.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[2]

  • Containment and Cleanup: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Visualizations

General Laboratory Workflow for Handling

G General Laboratory Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Conduct Risk Assessment prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Fume Hood is Operational prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Start Experiment handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 handle4 Avoid Inhalation and Contact handle3->handle4 clean1 Clean Work Area handle4->clean1 End Experiment clean2 Dispose of Waste Properly clean1->clean2 clean3 Remove and Clean PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: General laboratory workflow for handling this compound.

Emergency First Aid Procedures

G Emergency First Aid Procedures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhale1 Move to Fresh Air exposure->inhale1 Inhaled skin1 Remove Contaminated Clothing exposure->skin1 On Skin eye1 Rinse with Water for 15 min exposure->eye1 In Eyes ingest1 Rinse Mouth with Water exposure->ingest1 Swallowed inhale2 Call for Medical Assistance inhale1->inhale2 skin2 Wash with Plenty of Water skin1->skin2 skin3 Seek Medical Attention skin2->skin3 eye2 Remove Contact Lenses if Possible eye1->eye2 eye3 Get Medical Advice eye2->eye3 ingest2 Do NOT Induce Vomiting ingest1->ingest2 ingest3 Call a POISON CENTER ingest2->ingest3

References

Methodological & Application

Application Notes and Protocols for 2-(3-Butynyloxy)tetrahydro-2H-pyran in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become an indispensable tool in chemical biology, drug discovery, and materials science for its efficiency, specificity, and biocompatibility.[1][2] Terminal alkynes are essential functional groups for this reaction. However, their reactivity can sometimes necessitate the use of protecting groups during multi-step syntheses.

2-(3-Butynyloxy)tetrahydro-2H-pyran is a valuable reagent that provides a stable, protected form of the terminal alkyne in 3-butyn-1-ol. The tetrahydropyranyl (THP) group is a robust protecting group for alcohols that is stable to a wide range of non-acidic conditions, including those involving organometallics, hydrides, and strong bases.[3][4] Crucially, it can be readily removed under mild acidic conditions to liberate the terminal alkyne immediately before its use in a click chemistry reaction.

These application notes provide detailed protocols for the deprotection of this compound and its subsequent use in CuAAC reactions, along with representative data and troubleshooting guidelines.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
CAS Number 40365-61-5
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Appearance Liquid
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index n20/D 1.457
Storage Temperature 2-8°C

Experimental Workflow

The overall workflow for using this compound in click chemistry involves a two-step process: acidic deprotection to reveal the terminal alkyne, followed by the copper-catalyzed cycloaddition with an azide-functionalized molecule.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Click Chemistry (CuAAC) A This compound (THP-Protected Alkyne) C 3-Butyn-1-ol (Deprotected Alkyne) A->C Acidic hydrolysis B Acid Catalyst (e.g., p-TsOH, HCl) F 1,2,3-Triazole Product C->F Cycloaddition C->F D Azide-Containing Molecule (R-N3) E Cu(I) Catalyst (CuSO4 + Na-Ascorbate)

Overall experimental workflow.

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the acid-catalyzed removal of the THP protecting group to yield 3-butyn-1-ol, the active terminal alkyne for click chemistry.

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Hydrochloric acid (HCl, e.g., 3M solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in methanol or ethanol (approximately 0.1-0.2 M concentration).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents). Alternatively, a mineral acid like HCl can be used.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of the more polar alcohol product spot. The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Remove the bulk of the alcohol solvent using a rotary evaporator. Add water to the residue and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butyn-1-ol.

  • Purification (Optional): The crude product is often of sufficient purity for the subsequent click reaction. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between the deprotected 3-butyn-1-ol and an azide-containing molecule in an aqueous/organic solvent mixture.

Materials:

  • 3-Butyn-1-ol (from Protocol 1)

  • Azide-containing molecule (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)

  • Solvent system (e.g., 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O)

  • Deionized water

  • Nitrogen or Argon gas (for degassing)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-containing molecule (e.g., 10 mM in DMSO or water).

    • Prepare a stock solution of 3-butyn-1-ol (e.g., 100 mM in DMSO or water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in deionized water). This solution should be made immediately before use as it is prone to oxidation.[6]

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in deionized water).

    • (Optional) Prepare a stock solution of THPTA ligand (e.g., 50 mM in deionized water).

  • Reaction Setup:

    • In a suitable reaction vial, add the azide-containing molecule (1 equivalent).

    • Add the 3-butyn-1-ol (1.1 to 2 equivalents).

    • Add the solvent system to achieve the desired final reaction concentration (typically 1-10 mM).

    • Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7]

  • Catalyst Addition:

    • If using a ligand, first add the THPTA solution (e.g., to a final concentration of 0.5 mM). Premixing the CuSO₄ and ligand is often beneficial.[8]

    • Add the CuSO₄ solution (e.g., to a final concentration of 0.1 mM).

  • Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 1-5 mM).[9]

  • Incubation:

    • Seal the reaction vial and stir or shake the mixture at room temperature. The reaction is typically complete within 1-12 hours. Protect from light if any of the components are photosensitive.

  • Workup and Purification:

    • Upon completion, the product can be isolated. For small molecules, this may involve extraction with an organic solvent, followed by purification via column chromatography. For bioconjugates, purification is typically achieved using size-exclusion chromatography or dialysis to remove copper and excess reagents.[10]

CuAAC Reaction Mechanism

The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates. The ligand (L) stabilizes the Cu(I) oxidation state and accelerates the reaction.

G Cu_I L-Cu(I) Cu_acetylide L-Cu(I)-C≡C-R1 Cu_I->Cu_acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Intermediate2 Dihydro-cupracycle Intermediate Cu_acetylide->Intermediate2 + Azide Triazole Triazole Product Intermediate1 Copper-Triazolide Intermediate Intermediate1->Cu_I Regenerates Catalyst Intermediate1->Triazole + H+ Intermediate2->Intermediate1 Ring Contraction

Catalytic cycle of the CuAAC reaction.

Data Presentation

Representative CuAAC Reaction Data

The following table provides representative data for CuAAC reactions with small molecule alkynes. Actual yields and reaction times will vary depending on the specific substrates, solvent, and catalyst system used.

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄ / Sodium Ascorbatet-BuOH/H₂O491
1-Heptyne1-AzidohexaneCuSO₄ / Sodium Ascorbatet-BuOH/H₂O695
Propargyl AlcoholAzido-PEG₃-amineCuSO₄ / Na-Asc / THPTAH₂O288
4-Ethynylaniline4-Azidobenzoic acidCuIDMF1298

Note: This data is compiled from various sources and is intended to be representative. It does not represent data generated using 3-butyn-1-ol specifically but serves as a general guide.

Troubleshooting Guide for CuAAC Reactions
ProblemPotential CauseSuggested Solution
Low or No Yield Oxidation of Cu(I) to inactive Cu(II)Degas all solvents thoroughly. Use a freshly prepared solution of sodium ascorbate.[6] Consider using a Cu(I) stabilizing ligand like THPTA.
Poor quality of reagentsUse high-purity starting materials. Ensure the azide has not decomposed.
Inaccessible alkyne/azide (in bioconjugation)Add a denaturant (e.g., DMSO, guanidinium chloride) if the biomolecule's structure allows.[10]
Side Product Formation Alkyne homocoupling (Glaser coupling)Ensure thorough degassing to remove oxygen. Increase the concentration of sodium ascorbate.[7]
Damage to Biomolecules Reactive Oxygen Species (ROS) generationUse a copper-chelating ligand like THPTA or BTTAA.[10] Include a ROS scavenger like aminoguanidine.
Copper binding to proteins (e.g., to Cys, His)Use a stabilizing ligand to protect the copper. Add a sacrificial metal like Zn(II) to occupy binding sites.[10]

Applications in Research and Drug Development

The use of a protected alkyne like this compound offers significant advantages in multi-step synthesis pathways common in drug discovery and the development of complex bioconjugates.

  • Drug Discovery: It allows for the late-stage introduction of a terminal alkyne into a complex molecule. This "handle" can then be used to click on various functionalities, such as fluorescent probes, affinity tags, or solubility enhancers, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Bioconjugation: In the synthesis of antibody-drug conjugates (ADCs) or other protein modifications, protecting the alkyne prevents unwanted side reactions during the synthesis of the drug-linker payload.[2][9] The THP group can be removed just prior to conjugation with an azide-modified antibody or protein.

  • Materials Science: This reagent is useful in the synthesis of functionalized polymers and materials where the alkyne is needed for surface modification or cross-linking via click chemistry.

References

Application Notes and Protocols: 2-(3-Butynyloxy)tetrahydro-2H-pyran as an Alkyne Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(3-butynyloxy)tetrahydro-2H-pyran as a protecting group for terminal alkynes. The tetrahydropyranyl (THP) ether serves as a robust and versatile protecting group for the hydroxyl function of propargyl alcohols, effectively masking the terminal alkyne's acidic proton and preventing unwanted side reactions.

Introduction

In multistep organic synthesis, particularly in the development of active pharmaceutical ingredients, the protection of functional groups is a critical strategy. Terminal alkynes contain an acidic proton that can interfere with various reaction conditions, such as those involving strong bases, organometallic reagents, and certain coupling reactions. The protection of a terminal alkyne is often achieved by protecting a proximate hydroxyl group, thereby sterically and electronically shielding the alkyne. This compound is formed by the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP). The resulting THP ether is stable under a wide range of conditions and can be selectively removed under mild acidic conditions, making it an excellent choice for the temporary protection of terminal alkynes.

Key Advantages
  • Ease of Formation: The protection reaction is typically high-yielding and proceeds under mild acidic conditions.

  • Broad Stability: The THP group is stable to strongly basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), metal hydrides, and various oxidizing and reducing agents.[1][2]

  • Mild Deprotection: The THP group is readily cleaved under mild acidic conditions, often with high chemoselectivity.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₄O₂[3]
Molecular Weight 154.21 g/mol [4]
Appearance Liquid
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
CAS Number 40365-61-5[3]

Experimental Protocols

Protocol 1: Protection of 3-Butyn-1-ol using Pyridinium p-Toluenesulfonate (PPTS)

This protocol describes the formation of this compound using a mild acid catalyst.

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.1 - 1.2 eq).[3]

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 eq) to the mixture.[3]

  • Stir the reaction mixture at room temperature for 2 to 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be purified by vacuum distillation if necessary.

Quantitative Data for Protection Reactions:

CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)CH₂Cl₂16Room Temp.68[3]
p-Toluenesulfonic acid (p-TsOH)CH₂Cl₂2425High[3]
Concentrated HClNeat2.55 to 50High[3]
Protocol 2: Deprotection of this compound using p-Toluenesulfonic Acid (p-TsOH)

This protocol outlines the cleavage of the THP ether to regenerate the free alkyne using a common acid catalyst.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.

  • Remove the alcohol solvent under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane or diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected 3-butyn-1-ol.

General Conditions for THP Deprotection:

ReagentSolventTemperature (°C)Notes
p-TsOHMeOH or EtOHRoom Temp.Common and effective method.
PPTSEtOH55Milder alternative to p-TsOH.[2]
Acetic AcidTHF/H₂O45Good for substrates sensitive to stronger acids.[2]

Stability and Compatibility

The THP ether protecting group is compatible with a wide array of reagents and reaction conditions, making it a valuable tool in complex syntheses.

Table of Stability:

Reagent/ConditionStability
Strongly Basic Conditions (e.g., NaOH, KOH, NaH) Stable[1][2]
Organometallic Reagents (e.g., Grignard, Organolithiums) Stable[1][2]
Metal Hydrides (e.g., LiAlH₄, NaBH₄) Stable[1][2]
Acylating and Alkylating Reagents Stable[1]
Oxidizing Agents (e.g., PCC, PDC, Swern) Generally Stable[1]
Reducing Agents (e.g., H₂/Pd, Na/NH₃) Generally Stable
Strongly Acidic Conditions (e.g., conc. HCl, H₂SO₄) Labile
Mildly Acidic Conditions (e.g., p-TsOH, PPTS, AcOH) Labile[2]

Visualizations

Reaction Mechanisms and Workflows

Protection_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Protonated_DHP Protonated DHP (Oxocarbenium Ion) DHP->Protonated_DHP + H+ H_plus H+ Intermediate Oxonium Intermediate Protonated_DHP->Intermediate Butynol 3-Butyn-1-ol Butynol->Intermediate Nucleophilic Attack Product This compound Intermediate->Product - H+ H_plus_regen H+

Caption: Mechanism of THP Protection of 3-Butyn-1-ol.

Deprotection_Mechanism Product This compound Protonated_Ether Protonated Ether Product->Protonated_Ether + H+ H_plus H+ Butynol 3-Butyn-1-ol Protonated_Ether->Butynol Cleavage Oxocarbenium Oxocarbenium Ion Protonated_Ether->Oxocarbenium Byproduct Hemiacetal Oxocarbenium->Byproduct + H₂O / ROH Solvent H₂O / ROH

Caption: Mechanism of Acid-Catalyzed THP Deprotection.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Mix 3-Butyn-1-ol, DHP, and Catalyst in Solvent p2 Stir at Room Temperature p1->p2 p3 Quench with NaHCO₃ p2->p3 p4 Aqueous Workup and Extraction p3->p4 p5 Dry and Concentrate p4->p5 p6 Purify (Optional) p5->p6 d1 Dissolve THP-protected Alkyne in Alcohol d2 Add Acid Catalyst d1->d2 d3 Stir at Room Temperature d2->d3 d4 Neutralize with NaHCO₃ d3->d4 d5 Remove Solvent and Extract d4->d5 d6 Dry and Concentrate d5->d6

Caption: General Experimental Workflow for Protection and Deprotection.

References

Application Notes and Protocols for 2-(3-Butynyloxy)tetrahydro-2H-pyran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(3-Butynyloxy)tetrahydro-2H-pyran as a versatile linker in medicinal chemistry, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioactive molecules. Detailed protocols for its synthesis, application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and subsequent deprotection are provided, along with representative data and visualizations to guide researchers in its effective utilization.

Introduction

This compound is a bifunctional linker molecule that has gained significant traction in medicinal chemistry. Its structure incorporates two key functionalities: a terminal alkyne group and a tetrahydropyran (THP) protected alcohol. The terminal alkyne serves as a reactive handle for highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the covalent linkage of two different molecular entities with high yields and under mild reaction conditions. The THP group acts as a stable protecting group for the hydroxyl functionality, which can be readily removed under acidic conditions to reveal the free alcohol for further derivatization or to interact with a biological target.

The pyran ring itself is a common motif found in a wide array of natural products and approved drugs, highlighting its biocompatibility and favorable pharmacokinetic properties. The combination of a reactive alkyne, a protected hydroxyl group, and a biocompatible pyran scaffold makes this compound an attractive tool for drug discovery and development, especially in the modular synthesis of complex molecules like PROTACs.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for reaction planning, characterization, and quality control.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1]
Appearance Liquid
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index n20/D 1.457
CAS Number 40365-61-5[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 3-butyn-1-ol and 3,4-dihydro-2H-pyran.

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid monohydrate (pTSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Representative Quantitative Data:

ReactantMolar RatioTypical Yield (%)
3-Butyn-1-ol1.085-95%
3,4-Dihydro-2H-pyran1.1
PPTS0.05
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the use of this compound in a typical CuAAC reaction to link it to an azide-containing molecule (Molecule-N₃). This is a core reaction in the assembly of PROTACs.

Materials:

  • This compound

  • Azide-functionalized molecule of interest (e.g., a warhead for a PROTAC)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Solvent system (e.g., t-butanol/water, DMF, or DMSO)

  • Reaction vial, magnetic stirrer.

Procedure:

  • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalents) in water.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The resulting triazole-linked product can be purified by column chromatography on silica gel.

Representative Quantitative Data for CuAAC Reaction:

ReactantMolar RatioTypical Yield (%)
This compound1.070-95%
Azide-functionalized molecule1.1
CuSO₄·5H₂O0.1
Sodium Ascorbate0.5
THPTA0.5
Protocol 3: Deprotection of the Tetrahydropyran (THP) Group

This protocol describes the removal of the THP protecting group to yield the free alcohol.

Materials:

  • THP-protected compound

  • Acid catalyst (e.g., p-toluenesulfonic acid (pTSA), pyridinium p-toluenesulfonate (PPTS), or aqueous HCl)

  • Solvent (e.g., methanol, ethanol, or dichloromethane/water)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve the THP-protected compound in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of an acid catalyst (e.g., pTSA, 0.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the acid by adding saturated aqueous NaHCO₃ solution.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The deprotected alcohol can be purified by column chromatography if necessary.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_synthesis Component Synthesis cluster_conjugation Conjugation & Deprotection cluster_final_product Final Product Warhead_N3 Warhead-N3 CuAAC CuAAC Click Reaction Warhead_N3->CuAAC E3_Ligase_OH E3 Ligase-OH Deprotection THP Deprotection Linker_Alkyne 2-(3-Butynyloxy) tetrahydro-2H-pyran Linker_Alkyne->CuAAC CuAAC->Deprotection Intermediate PROTAC Final PROTAC Deprotection->PROTAC

Caption: General workflow for PROTAC synthesis.

PROTAC-Mediated Protein Degradation Signaling Pathway

This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein of interest (POI).

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Targeted for degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Ubiquitination->POI Poly-ubiquitin chain attachment Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile linker for applications in medicinal chemistry. Its straightforward synthesis and the robust nature of the CuAAC reaction allow for the efficient and modular construction of complex bioactive molecules. The provided protocols and data serve as a practical guide for researchers aiming to incorporate this linker into their drug discovery programs, facilitating the development of novel therapeutics, including targeted protein degraders.

References

Application Notes and Protocols for Coupling Reactions with 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the utilization of 2-(3-Butynyloxy)tetrahydro-2H-pyran in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Introduction

This compound is a versatile building block in organic synthesis. It features a terminal alkyne, a functional group amenable to a wide array of transformations, and a tetrahydropyranyl (THP) ether, a common and robust protecting group for alcohols. The THP group is stable under a variety of reaction conditions, including those that are strongly basic, involve organometallics, or utilize hydrides, yet it can be readily removed under mildly acidic conditions.[1][2] This combination makes this compound an ideal substrate for introducing a butynol moiety into complex molecules, which is of significant interest in medicinal chemistry and materials science.

This document outlines detailed protocols for Sonogashira coupling and CuAAC reactions using this substrate, accompanied by data tables for easy comparison of reaction parameters and yields. Additionally, a protocol for the deprotection of the THP group is provided.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

General Experimental Protocol: Sonogashira Coupling

A flask is charged with the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq.), and a copper(I) salt like CuI (0.04 eq.). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, typically an amine such as triethylamine or a mixture of a polar aprotic solvent like DMF with an amine, is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by filtration through a pad of celite to remove the catalyst, followed by extraction and purification by column chromatography.

Diagram of the Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow Sonogashira Coupling Workflow reagents Combine Aryl Halide, This compound, Pd Catalyst, and CuI inert_atm Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atm solvent Add Degassed Solvent (e.g., Triethylamine/DMF) inert_atm->solvent reaction Stir at RT or Heat (Monitor by TLC/GC) solvent->reaction workup Reaction Work-up: - Filter through Celite - Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Coupled Product purification->product

Caption: A schematic overview of the experimental steps for the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling
EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF25495
24-BromotoluenePd(PPh₃)₄ (3)CuI (5)DIPAToluene801288
31-Iodo-4-nitrobenzenePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃NTHF25292
42-IodothiophenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF50690

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prominent example of click chemistry, provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[4][5] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

General Experimental Protocol: CuAAC Reaction

To a solution of the azide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent system (e.g., a mixture of t-BuOH and water), a freshly prepared solution of a copper(II) salt, such as CuSO₄·5H₂O (0.05 eq.), and a reducing agent, typically sodium ascorbate (0.1 eq.), are added. The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within a few hours. The product is then isolated by extraction and can be purified by recrystallization or column chromatography.

Diagram of the CuAAC Experimental Workflow

CuAAC_Workflow CuAAC (Click Chemistry) Workflow reagents Combine Azide and This compound in Solvent (e.g., t-BuOH/H₂O) catalyst Add CuSO₄·5H₂O and Sodium Ascorbate reagents->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Reaction Work-up: - Extraction reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Isolated Triazole Product purification->product

Caption: A streamlined workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for CuAAC Reaction

| Entry | Azide | Catalyst (mol%) | Reducing Agent (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzyl azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 25 | 1 | 98 | | 2 | Phenyl azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 25 | 1.5 | 96 | | 3 | 1-Azido-4-methylbenzene | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | THF/H₂O (1:1) | 25 | 2 | 95 | | 4 | 3-Azidopropan-1-ol | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | 25 | 1 | 97 |

Deprotection of the THP Group

The tetrahydropyranyl (THP) group can be readily removed under acidic conditions to reveal the free alcohol.[1][6] This deprotection step is often performed after the coupling reaction to avoid potential side reactions involving the hydroxyl group.

General Experimental Protocol: THP Deprotection

The THP-protected compound is dissolved in a protic solvent such as methanol or ethanol. A catalytic amount of an acid, for example, p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or a strong acid like HCl or trifluoroacetic acid (TFA), is added to the solution.[1][7] The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed. The reaction is then quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product is isolated by extraction and purified by column chromatography.

Diagram of the THP Deprotection Signaling Pathway

THP_Deprotection THP Deprotection Mechanism cluster_0 Acid Catalysis THP_ether THP-Protected Alcohol Protonation Protonation of Acetal Oxygen THP_ether->Protonation H⁺ Carbocation Formation of Oxocarbenium Ion Protonation->Carbocation Nucleophilic_attack Nucleophilic Attack by Alcohol/Water Carbocation->Nucleophilic_attack R'OH/H₂O Deprotonation Deprotonation Nucleophilic_attack->Deprotonation Alcohol Free Alcohol Deprotonation->Alcohol

Caption: The acid-catalyzed mechanism for the deprotection of a THP ether.

Quantitative Data for THP Deprotection
EntrySubstrateAcid CatalystSolventTemp. (°C)Time (h)Yield (%)
1Sonogashira Product (Entry 1)p-TSA (cat.)MeOH25296
2CuAAC Product (Entry 1)PPTS (cat.)EtOH25395
3Sonogashira Product (Entry 2)TFA (10 mol%)CH₂Cl₂25194
4CuAAC Product (Entry 2)2M HCl (aq)THF251.597

Conclusion

This compound serves as a highly effective and versatile substrate for both Sonogashira and CuAAC coupling reactions. The protocols outlined in these application notes provide robust and high-yielding methods for the synthesis of a diverse range of substituted alkynes and 1,2,3-triazoles. The straightforward deprotection of the THP ether further enhances the utility of this building block in complex molecule synthesis. The provided data and workflows are intended to facilitate the adoption of these methodologies in various research and development settings.

References

Application Notes and Protocols: Synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a valuable intermediate in organic synthesis. The primary method involves the acid-catalyzed protection of the hydroxyl group of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP) to form a tetrahydropyranyl (THP) ether.[1][2][3][4][5] This protecting group strategy is widely employed due to the stability of THP ethers under various non-acidic conditions, such as with organometallics, hydrides, and acylating agents.[1][6]

Reaction Principle

The synthesis of this compound is an acid-catalyzed addition reaction.[2][4] The mechanism involves the protonation of the double bond in 3,4-dihydro-2H-pyran by an acid catalyst, leading to the formation of a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of 3-butyn-1-ol to form the THP ether.[2][4]

Quantitative Data Summary

The following table summarizes various reported reaction conditions and corresponding yields for the synthesis of this compound.

CatalystSolventTemperatureTimeYield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (CH2Cl2)Room Temperature16 hours68[7]
p-Toluenesulfonic acid monohydrate (p-TsOH)Dichloromethane (CH2Cl2)25°C24 hoursNot specified[7]
Concentrated HClNone (neat)5°C to 50°C, then Room Temperature2.5 hours98 (crude)[7]
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (CH2Cl2)0°C, then Room Temperature3.5 hoursNot specified[7]

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using pyridinium p-toluenesulfonate (PPTS) as the catalyst, which is a commonly used mild acidic catalyst for this transformation.[3][6][7]

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)[8][9]

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.0 to 1.1 equivalents) in anhydrous dichloromethane, add a catalytic amount of pyridinium p-toluenesulfonate (typically 0.003 equivalents).[7]

  • Stir the mixture at room temperature for 16 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing the organic layer with a saturated aqueous sodium bicarbonate solution.[7]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[7]

  • Purify the crude product by vacuum distillation to obtain this compound as a light yellow liquid.[7]

Visualizations

Reaction Scheme:

The following diagram illustrates the chemical transformation for the synthesis of this compound.

G cluster_reactants Reactants cluster_product Product 3-Butyn-1-ol 3-Butyn-1-ol Reaction 3-Butyn-1-ol->Reaction DHP 3,4-Dihydro-2H-pyran DHP->Reaction THP_Ether This compound Catalyst H+ (Acid Catalyst) (e.g., PPTS) Catalyst->Reaction Reaction->THP_Ether CH2Cl2, RT

Caption: Synthesis of this compound.

Experimental Workflow:

The following diagram outlines the key steps in the experimental procedure.

G A 1. Mix Reactants & Catalyst (3-Butyn-1-ol, DHP, PPTS in CH2Cl2) B 2. Reaction (Stir at Room Temperature) A->B C 3. Quench Reaction (Wash with NaHCO3 solution) B->C D 4. Extraction & Drying (Separate layers, dry organic phase) C->D E 5. Solvent Removal (Rotary Evaporation) D->E F 6. Purification (Vacuum Distillation) E->F G Final Product F->G

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Bioconjugation Using 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(3-Butynyloxy)tetrahydro-2H-pyran in bioconjugation. This reagent serves as a valuable building block for introducing a terminal alkyne functionality to biomolecules, enabling their subsequent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The tetrahydropyranyl (THP) group provides a stable protecting group for the terminal alkyne, which can be readily removed under mild acidic conditions to unveil the reactive alkyne for conjugation. This two-step approach allows for the incorporation of the alkyne handle under a variety of conditions where a free alkyne might be unstable or reactive.

Overview of the Bioconjugation Workflow

The use of this compound in bioconjugation typically follows a three-stage process:

  • Introduction of the THP-Protected Alkyne: A biomolecule of interest (e.g., a protein, peptide, or nucleic acid) is functionalized with a derivative of this compound. This is often achieved by modifying a reactive functional group on the biomolecule, such as a primary amine or a thiol, with a suitably activated form of the THP-alkyne linker.

  • Deprotection of the Terminal Alkyne: The THP protecting group is selectively removed under mild acidic conditions to expose the terminal alkyne. This step must be carefully optimized to ensure complete deprotection without compromising the integrity of the biomolecule.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The biomolecule, now featuring a terminal alkyne, is reacted with an azide-containing molecule (e.g., a fluorescent dye, a biotin tag, or a drug molecule) in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, resulting in the desired bioconjugate.

Bioconjugation_Workflow Biomolecule Biomolecule (e.g., Protein) Functionalized_Biomolecule THP-Alkyne Functionalized Biomolecule Biomolecule->Functionalized_Biomolecule Functionalization THP_Alkyne Activated THP-Alkyne Linker THP_Alkyne->Functionalized_Biomolecule Deprotection Mild Acidic Deprotection Functionalized_Biomolecule->Deprotection Alkyne_Biomolecule Alkyne-Modified Biomolecule Deprotection->Alkyne_Biomolecule CuAAC CuAAC (Cu(I), Ligand) Alkyne_Biomolecule->CuAAC Azide_Molecule Azide-Containing Molecule Azide_Molecule->CuAAC Bioconjugate Final Bioconjugate CuAAC->Bioconjugate

Caption: General workflow for bioconjugation using a THP-protected alkyne linker.

Synthesis of this compound

This compound is typically synthesized by the acid-catalyzed reaction of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP).

Synthesis_Reaction cluster_reactants Reactants cluster_products Product Butynol 3-Butyn-1-ol Reaction + DHP 3,4-Dihydro-2H-pyran THP_Butynol This compound Reaction_Arrow H+ Reaction_Arrow->THP_Butynol

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis
  • To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.1 eq).

  • Cool the mixture to 0 °C and add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (e.g., 0.02 eq).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound as a colorless to light yellow liquid.

Parameter Value Reference
Reactants 3-Butyn-1-ol, 3,4-Dihydro-2H-pyran
Catalyst Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (PTSA)
Solvent Dichloromethane (DCM)
Reaction Time 1.5 - 16 hours
Yield ~68%

Deprotection of the THP Group

The THP group is labile under acidic conditions, which allows for the regeneration of the terminal alkyne.[1][2] For bioconjugation applications, it is crucial to use conditions that are mild enough to avoid denaturation of the target biomolecule.

Experimental Protocol: Deprotection of THP-Alkyne on a Biomolecule

This is a general protocol and may require optimization for specific biomolecules.

  • Dissolve the THP-alkyne functionalized biomolecule in an appropriate aqueous buffer.

  • To achieve mild acidic conditions, consider using a buffer system with a pH around 4-5 (e.g., acetate buffer) or adding a dilute acid such as trifluoroacetic acid (TFA) to a final concentration of 1-2%.[1]

  • Incubate the reaction at room temperature or 4 °C, monitoring the deprotection by mass spectrometry or a functional assay.

  • Once deprotection is complete, neutralize the solution with a suitable base (e.g., Tris base) or exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • The alkyne-modified biomolecule is now ready for the subsequent click reaction.

Parameter Condition Reference
Reagent Dilute Trifluoroacetic Acid (TFA) in an aqueous buffer[1]
TFA Concentration 1-2% (v/v)[1]
Temperature Room Temperature or 4 °C-
Reaction Time Varies (requires optimization and monitoring)-
Purification Desalting column or dialysis-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific method for conjugating the alkyne-modified biomolecule with an azide-containing payload. The use of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is recommended to enhance reaction efficiency and minimize potential damage to the biomolecule from free copper ions.

CuAAC_Reaction cluster_reactants Reactants cluster_products Product Alkyne_Biomolecule Alkyne-Modified Biomolecule Reaction + Azide_Payload Azide-Payload Triazole_Conjugate Triazole-Linked Bioconjugate Catalyst CuSO4 Sodium Ascorbate THPTA Ligand Catalyst->Triazole_Conjugate Reaction->Catalyst Catalyst

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Protocol: CuAAC for Protein Labeling
  • Prepare Stock Solutions:

    • Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Azide-containing molecule (e.g., fluorescent dye, biotin) in a compatible solvent (e.g., DMSO or water).

    • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

    • THPTA ligand solution (e.g., 100 mM in water).

    • Sodium ascorbate solution (e.g., 300 mM in water, prepare fresh ).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the azide-containing molecule to a final concentration that is in molar excess (e.g., 5-20 fold) over the protein.

    • Add the THPTA ligand solution to a final concentration of approximately 5 times the copper concentration.

    • Add the CuSO₄ solution to a final concentration of 50-100 µM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight. Protect from light if using a fluorescent dye.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by a suitable method, such as a desalting column (size-exclusion chromatography) or dialysis, exchanging into a fresh buffer (e.g., PBS).

Component Typical Final Concentration Reference
Alkyne-Modified Protein 1-10 mg/mL-
Azide-Payload 5-50 fold molar excess over protein-
CuSO₄ 50-100 µM-
THPTA Ligand 250-500 µM-
Sodium Ascorbate 1-5 mM-
Incubation Time 1-4 hours at room temperature-

Note: The provided protocols are general guidelines and may require optimization for specific applications and biomolecules. It is recommended to perform small-scale pilot experiments to determine the optimal reaction conditions.

References

Application Notes and Protocols for 2-(3-Butynyloxy)tetrahydro-2H-pyran as a Linker Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Butynyloxy)tetrahydro-2H-pyran is a bifunctional linker molecule designed for applications in bioconjugation and drug delivery. It features a terminal alkyne group for covalent attachment via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry". Additionally, it contains a tetrahydropyranyl (THP) ether, a common protecting group for alcohols that can be cleaved under mildly acidic conditions. This dual functionality allows for the stable, yet reversible, linkage of molecules, making it a valuable tool in the development of prodrugs, antibody-drug conjugates (ADCs), and other targeted therapeutic and diagnostic agents.

The terminal alkyne provides a bioorthogonal handle for specific and efficient conjugation to azide-modified molecules in complex biological environments. The THP ether linkage offers a mechanism for controlled release of a conjugated molecule, as it is stable at physiological pH but can be cleaved in the acidic microenvironments of tumors or within endosomes and lysosomes.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₉H₁₄O₂[1][2]
Molecular Weight 154.21 g/mol [1][2]
Appearance Liquid[2]
Boiling Point 92-95 °C at 18 mmHg[2]
Density 0.984 g/mL at 25 °C[2]
Refractive Index n20/D 1.457[2]
Storage 2-8°C[2]

Applications

  • Prodrug Development: The THP ether can be used to mask a hydroxyl group on a therapeutic agent. The linker can then be attached to a targeting moiety via the alkyne group. Upon reaching the target site (e.g., a tumor), the acidic environment can cleave the THP ether, releasing the active drug.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to an antibody. The alkyne group allows for a specific and stable conjugation to an azide-modified antibody. The acid-labile THP ether provides a mechanism for intracellular drug release.

  • Bioconjugation and Labeling: The terminal alkyne is a versatile handle for the attachment of fluorescent dyes, biotin, or other reporter molecules to various substrates for imaging and detection applications.

  • PROTACs: this compound can be employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce protein degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker molecule from 3-butyn-1-ol and 3,4-dihydro-2H-pyran.

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure: [3]

  • To a solution of 3-butyn-1-ol (e.g., 40.0 g, 570.0 mmol) and 3,4-dihydro-2H-pyran (e.g., 48.0 g, 570.0 mmol) in anhydrous dichloromethane (350 mL), add a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.45 g, 1.80 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound as a light-yellow liquid.

Expected Yield: Approximately 68%.[3]

Protocol 2: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) - "Click" Reaction

This protocol provides a general procedure for the conjugation of this compound to an azide-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Azide-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Deionized water

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1-10 mM stock solution of the azide-modified molecule in a suitable buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified molecule (final concentration 10-100 µM) and this compound (1.5-5 equivalents relative to the azide).

    • Add THPTA to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Adjust the final volume with buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC, depending on the nature of the conjugated molecule.

Illustrative Data (Hypothetical):

The following table provides hypothetical data for the conjugation efficiency of this compound with an azide-modified peptide under different conditions.

Equivalents of LinkerTemperature (°C)Time (h)Conjugation Efficiency (%)
1.525175
1.525492
3.025188
3.0254>95
1.541685
Protocol 3: Cleavage of the THP Ether Linkage

This protocol describes the acidic hydrolysis of the THP ether to release the protected molecule.

Materials:

  • THP-conjugated molecule

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Deionized water

  • HPLC system for analysis

Procedure:

  • Dissolve the THP-conjugated molecule in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 v/v/v ratio).

  • Incubate the solution at 37-45°C.

  • Monitor the cleavage of the THP group over time by taking aliquots and analyzing them by HPLC or LC-MS.

  • Upon complete cleavage, remove the solvents under reduced pressure or neutralize the acid with a suitable base.

Illustrative Stability Data (Hypothetical):

The following table shows the hypothetical half-life of the THP ether linkage under different pH conditions, demonstrating its stability at neutral pH and lability at acidic pH.

pHBufferTemperature (°C)Half-life (t₁/₂)
7.4Phosphate37> 7 days
5.0Acetate37~ 12 hours
4.0Acetate37~ 2 hours

Visualizations

G cluster_synthesis Synthesis 3-Butyn-1-ol 3-Butyn-1-ol Linker This compound 3-Butyn-1-ol->Linker PPTS, DCM DHP 3,4-Dihydro-2H-pyran DHP->Linker

Caption: Synthesis of the linker molecule.

G cluster_conjugation Bioconjugation Workflow Linker 2-(3-Butynyloxy) tetrahydro-2H-pyran Conjugate THP-Protected Conjugate Linker->Conjugate Azide_Molecule Azide-Modified Molecule (e.g., Antibody) Azide_Molecule->Conjugate CuSO4, Na-Ascorbate

Caption: Bioconjugation via Click Chemistry.

G cluster_release Drug Release Mechanism Conjugate THP-Protected Conjugate Released_Drug Released Molecule Conjugate->Released_Drug Acidic pH (e.g., endosome) Byproduct Tetrahydropyran byproduct Conjugate->Byproduct Acidic pH (e.g., endosome)

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the starting material 2-(3-butynyloxy)tetrahydro-2H-pyran. This versatile building block, featuring a terminal alkyne and a tetrahydropyranyl (THP) protected hydroxyl group, is a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The terminal alkyne allows for derivatization through reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling, while the acid-labile THP group enables the selective deprotection of the hydroxyl functionality.

Synthesis of the Starting Material: this compound

The synthesis of this compound is achieved through the protection of the hydroxyl group of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. Pyridinium p-toluenesulfonate (PPTS) is a commonly used mild acid catalyst for this transformation.[1]

Experimental Protocol:

To a solution of 3-butyn-1-ol (e.g., 30.0 mL, 396 mmol) and 3,4-dihydro-2H-pyran (e.g., 37.9 mL, 415 mmol) in dichloromethane (CH₂Cl₂) (150 mL) at 0 °C, pyridinium p-toluenesulfonate (PPTS) (e.g., 10.43 g, 41.5 mmol) is added.[1] The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 1.5 hours.[1] The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (150 mL). The aqueous layer is extracted with CH₂Cl₂ (150 mL), and the combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1] Purification by vacuum distillation can afford the pure product.

Quantitative Data:

Starting MaterialReagentsCatalystSolventReaction TimeTemperatureYieldReference
3-Butyn-1-ol3,4-Dihydro-2H-pyranPPTSCH₂Cl₂3.5 h0 °C to RT84%[1]

Logical Relationship: Synthesis of Starting Material

3-Butyn-1-ol 3-Butyn-1-ol Reaction THP Protection 3-Butyn-1-ol->Reaction DHP 3,4-Dihydro-2H-pyran DHP->Reaction Product This compound Reaction->Product Catalyst PPTS Catalyst->Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Reaction CuAAC Reaction Alkyne->Reaction Azide Organic Azide (e.g., Benzyl Azide) Azide->Reaction Cu_source Cu(I) source (e.g., Cu(OAc)₂ + Na Ascorbate) Cu_source->Reaction Workup Extraction & Purification Reaction->Workup Product 1,4-Disubstituted 1,2,3-Triazole Derivative Workup->Product Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Alkyne R-Pd(II)-C≡CR'(L₂) Transmetal->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd Cu_Alkyne Copper Acetylide Cu_Alkyne->Transmetal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a key intermediate in various synthetic pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient strength.1a. Use a freshly opened or properly stored acid catalyst. Consider using a stronger acid like p-toluenesulfonic acid (TsOH) or a Lewis acid such as bismuth triflate if milder catalysts are ineffective.[1] 1b. For sensitive substrates, employ a milder catalyst like pyridinium p-toluenesulfonate (PPTS) to avoid degradation.[2][3]
2. Presence of Water: Moisture in the reagents or solvent can quench the acid catalyst and hydrolyze the intermediate oxocarbenium ion.2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2]
3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture.[4]
Formation of Significant Byproducts 1. Polymerization of Dihydropyran (DHP): Strong acidic conditions can lead to the polymerization of DHP, appearing as a thick, viscous residue.1. Use a milder acid catalyst such as PPTS.[2] Maintain a low reaction temperature to control the rate of reaction and minimize polymerization.[2]
2. Degradation of Starting Material or Product: The alkyne or the THP ether product might be sensitive to the acidic conditions.2. Employ milder and highly chemoselective catalysts.[2] Heterogeneous catalysts like NH4HSO4 supported on SiO2 can also offer milder reaction conditions.[5]
Incomplete Reaction 1. Equilibrium Reached: The reaction between an alcohol and dihydropyran is an equilibrium process.1. Use a slight excess of dihydropyran (1.1 to 1.5 equivalents) to shift the equilibrium towards the product.[4] If the reaction stalls, adding finely powdered anhydrous potassium carbonate can help drive it to completion by gradually neutralizing the acid.[6]
2. Steric Hindrance: Although less of an issue for a primary alcohol like 3-butyn-1-ol, significant steric bulk near the hydroxyl group can slow down the reaction.2. More forcing conditions, such as a stronger acid catalyst or higher temperature, may be required.[2]
Difficult Purification 1. Co-elution of Product and DHP Polymer: During column chromatography, the product may co-elute with oligomers of DHP.1. After the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and prevent further polymerization during workup.[4] Purification by vacuum distillation can be an effective alternative to chromatography for removing non-volatile impurities.[4]
2. Diastereomer Formation: The reaction creates a new stereocenter at the anomeric carbon of the THP ring, resulting in a mixture of diastereomers if the alcohol is chiral. For the achiral 3-butyn-1-ol, this is not an issue, but it is a critical consideration for chiral substrates.2. While not directly applicable to the target molecule, be aware that this can complicate NMR analysis and purification in other contexts.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis is an acid-catalyzed addition of the hydroxyl group of 3-butyn-1-ol to the double bond of 3,4-dihydro-2H-pyran (DHP). The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation yields the final THP ether product and regenerates the acid catalyst.[2][3]

Q2: Which acid catalyst is best for this synthesis?

A2: The choice of catalyst depends on the sensitivity of your substrate and desired reaction conditions.

  • Pyridinium p-toluenesulfonate (PPTS) is a mild and commonly used catalyst, suitable for acid-sensitive substrates, minimizing side reactions like DHP polymerization.[2][3][4]

  • p-Toluenesulfonic acid (TsOH) is a stronger acid that can lead to faster reaction times but may increase the risk of byproduct formation.[3][4]

  • Concentrated HCl has also been reported and can be very effective, though it is a strong acid requiring careful control.[4]

  • Heterogeneous catalysts like zeolite H-beta or NH4HSO4@SiO2 offer advantages such as easier removal (filtration) and potential for recycling.[1][5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (3-butyn-1-ol). The product, being less polar, will have a higher Rf value than the starting alcohol. The disappearance of the alcohol spot indicates the completion of the reaction.

Q4: What are the typical reaction conditions?

A4: The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (CH2Cl2) at room temperature or 0°C.[4] The reaction time can range from a few hours to overnight, depending on the catalyst and temperature.[4]

Q5: My yield is consistently around 60-70%. How can I improve it to over 90%?

A5: To improve the yield, ensure strictly anhydrous conditions. Use a slight excess of dihydropyran (around 1.1 equivalents). Consider your catalyst choice; while PPTS is mild, a slightly stronger but carefully controlled catalyst like TsOH might drive the reaction further. One reported high-yield method uses concentrated HCl at low temperatures, achieving a crude yield of 98%.[4] Also, ensure complete quenching of the reaction with a base before workup to prevent any product degradation.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Concentrated HCl

This protocol is adapted from a method reporting a high crude yield.

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Cool a mixture of 3,4-dihydro-2H-pyran (1.06 equivalents) and concentrated HCl (catalytic amount, e.g., 0.001 equivalents) to 5°C in a round-bottom flask equipped with a magnetic stirrer.

  • While maintaining external cooling, add 3-butyn-1-ol (1.0 equivalent) dropwise over 30 minutes, allowing the internal temperature to rise to no more than 50°C.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 2.5 hours.

  • Dilute the reaction mixture with MTBE.

  • Wash the organic layer twice with saturated sodium bicarbonate solution to neutralize the acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify further by vacuum distillation if necessary.[4]

Protocol 2: Mild Synthesis using Pyridinium p-toluenesulfonate (PPTS)

This protocol uses a milder catalyst, which is beneficial for preventing side reactions.

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-butyn-1-ol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.05 equivalents) in anhydrous dichloromethane, add a catalytic amount of PPTS (e.g., 0.02 equivalents).

  • Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and remove the solvent in vacuo.

  • The crude product can be purified by vacuum distillation or flash column chromatography.[4]

Comparative Data on Synthesis Conditions

CatalystEquivalents of DHPSolventTemperatureTimeReported YieldReference
Concentrated HCl1.06None (MTBE for workup)5°C to RT2.5 h98% (crude)[4]
PPTS1.05CH2Cl20°C to RT3.5 hNot specified[4]
PPTS1.0CH2Cl2Room Temp16 h68%[4]
p-TsOH·H2O1.10CH2Cl225°C24 hNot specified[4]

Visual Guides

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Protonation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus H+ Butynol 3-Butyn-1-ol Protonated_Product Protonated Product Butynol->Protonated_Product Attacks Oxocarbenium Ion Final_Product This compound Protonated_Product->Final_Product - H+ Workflow start Start reagents Combine 3-Butyn-1-ol, DHP, and Solvent start->reagents cool Cool to 0-5°C (Optional but Recommended) reagents->cool add_catalyst Add Acid Catalyst cool->add_catalyst react Stir at RT or 0°C to RT add_catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Base (e.g., NaHCO3 soln.) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify distillation Vacuum Distillation purify->distillation If applicable chromatography Column Chromatography purify->chromatography If applicable end End distillation->end chromatography->end Troubleshooting start Low Yield or Incomplete Reaction check_conditions Anhydrous Conditions? start->check_conditions check_reagents Reagents Fresh? check_conditions->check_reagents Yes solution_dry Dry Glassware/Solvents Use Inert Atmosphere check_conditions->solution_dry No check_catalyst Catalyst Activity? check_reagents->check_catalyst Yes solution_reagents Use Freshly Opened or Purified Reagents check_reagents->solution_reagents No check_stoichiometry DHP Stoichiometry? check_catalyst->check_stoichiometry Yes solution_catalyst Use Fresh Catalyst Consider a Milder/Stronger One check_catalyst->solution_catalyst No solution_stoichiometry Use Slight Excess of DHP (1.1-1.5 eq) check_stoichiometry->solution_stoichiometry No

References

Technical Support Center: 2-(3-Butynyloxy)tetrahydro-2H-pyran Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(3-Butynyloxy)tetrahydro-2H-pyran. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Distillation - Inefficient fractionation due to incorrect pressure or temperature.- Contamination with starting materials (3-butyn-1-ol, 3,4-dihydro-2H-pyran).- Thermal decomposition of the product.- Ensure the vacuum distillation setup is leak-proof and the pressure is stable.- Use a fractionating column for better separation.- Perform a work-up with saturated sodium bicarbonate solution to remove the acid catalyst before distillation.[1]- Distill at the lowest possible temperature by using a high vacuum.
Co-elution of Impurities During Column Chromatography - Inappropriate solvent system (eluent).- Overloading the column.- Improperly packed column.- Optimize the solvent system using Thin Layer Chromatography (TLC). A common eluent is a mixture of petroleum ether and ethyl acetate (e.g., 5:1).[1]- Reduce the amount of crude product loaded onto the column.- Ensure the silica gel is packed uniformly to avoid channeling.
Product Appears as a Pale Yellow Oil - This is the expected appearance of the purified product.[1]- No action is necessary if analytical data (NMR, GC-MS) confirms purity.
Low Yield After Purification - Incomplete reaction.- Loss of product during aqueous work-up.- Inefficient extraction or distillation.- Monitor the reaction progress by TLC to ensure completion.- Minimize the number of aqueous washes.- Ensure efficient extraction by using the appropriate solvent and performing multiple extractions.- Check the distillation apparatus for any leaks or inefficient condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two main purification methods reported are vacuum distillation and flash column chromatography.[1] Vacuum distillation is often used for larger scale purifications, while flash chromatography is suitable for achieving high purity on a smaller scale.

Q2: What are the expected boiling points for this compound under vacuum?

A2: The boiling point of this compound is dependent on the pressure. Reported values include:

  • 92-95 °C at 18 mmHg

  • 70–102 °C at 24 mm Hg[1]

Q3: What are the common impurities in the synthesis of this compound?

A3: Common impurities include unreacted starting materials such as 3-butyn-1-ol and 3,4-dihydro-2H-pyran, as well as the acid catalyst (e.g., p-toluenesulfonic acid or pyridinium p-toluenesulfonate) used in the reaction.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the purification. For this compound, a reported Rf value is 0.42 using a solvent system of petroleum ether (40–60°C) and ethyl acetate in a 5:1 ratio.[1]

Q5: What is the appearance and stability of purified this compound?

A5: Purified this compound is typically a pale yellow oil.[1] For storage, it is recommended to keep it at 2-8°C.

Quantitative Data Summary

ParameterValueReference(s)
Boiling Point 92-95 °C @ 18 mmHg
70–102 °C @ 24 mmHg[1]
Density 0.984 g/mL at 25 °C
Refractive Index n20/D 1.457
TLC Rf Value 0.42 (Petroleum ether:EtOAc, 5:1)[1]
Reported Yields 68% - 84%[1]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Quenching and Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or methyl tert-butyl ether (MTBE).[1]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[1] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Carefully transfer the crude residue to the distillation flask.

  • Fraction Collection: Gradually reduce the pressure and slowly heat the distillation flask. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 92-95 °C at 18 mmHg).

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: After the work-up and concentration of the reaction mixture, dissolve the crude residue in a minimal amount of the chromatography eluent or a compatible solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., petroleum ether:ethyl acetate, 9:1 to 7:3).[2]

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, applying positive pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Method Selection Workflow

PurificationWorkflow start Crude Product Mixture scale Determine Scale of Purification start->scale large_scale Large Scale (> 5g) scale->large_scale Large small_scale Small Scale (< 5g) scale->small_scale Small purity_check_large Check Purity by TLC/GC large_scale->purity_check_large purity_check_small Check Purity by TLC/GC small_scale->purity_check_small distillation Vacuum Distillation purity_check_large->distillation Sufficiently Volatile chromatography Flash Column Chromatography purity_check_large->chromatography Non-volatile Impurities purity_check_small->distillation Well Separated Impurities purity_check_small->chromatography Close Impurities further_purification Further Purification Needed? distillation->further_purification final_product Pure Product chromatography->final_product further_purification->chromatography Yes further_purification->final_product No

Caption: A decision-making workflow for selecting the appropriate purification method.

References

Technical Support Center: 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(3-Butynyloxy)tetrahydro-2H-pyran. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Observed Issue Potential Cause Recommended Action
Low or no yield of desired product after reaction. Degradation of this compound. The tetrahydropyranyl (THP) ether is sensitive to acidic conditions and can be cleaved, leading to the formation of 3-butyn-1-ol and other byproducts.[1][2][3]- pH Control: Ensure the reaction medium is neutral or basic. Avoid acidic reagents or catalysts if the THP group needs to remain intact. - Reagent Purity: Use anhydrous and amine-free solvents and reagents to prevent in-situ acid generation. - Temperature Control: Perform reactions at the lowest effective temperature to minimize degradation.
Appearance of unexpected spots on TLC analysis. Cleavage of the THP protecting group. The presence of new, more polar spots often indicates the formation of the unprotected alcohol (3-butyn-1-ol) and 5-hydroxypentanal.[4]- Co-spotting: Co-spot the reaction mixture with the starting material and 3-butyn-1-ol (if available) to identify the degradation product. - Neutralize Workup: During aqueous workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components.[2]
The compound appears to have polymerized. Instability of the terminal alkyne. Although less common for simple alkynes, polymerization can be initiated by certain metals, strong bases, or radical initiators.- Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-initiated polymerization. - Avoid Incompatible Metals: Do not use containers or spatulas made of copper or other transition metals that can catalyze alkyne coupling.
Difficulty in purifying the compound. On-column degradation. The silica gel used in column chromatography can be slightly acidic, leading to the decomposition of the THP ether during purification.- Deactivated Silica: Use silica gel that has been deactivated by treatment with a base (e.g., triethylamine in the eluent). - Alternative Purification: Consider alternative purification methods such as distillation or preparative TLC with a deactivated stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound at 2-8°C in a tightly sealed container to minimize exposure to moisture and air.[5]

Q2: To which chemical conditions is this compound most sensitive?

A2: The primary stability concern for this compound is its sensitivity to acidic conditions.[1][2][6] The THP ether linkage is readily cleaved by both protic and Lewis acids, leading to the deprotection of the alcohol. It is generally stable to basic and nucleophilic conditions.[3]

Q3: What are the expected decomposition products of this compound under acidic conditions?

A3: Under acidic conditions, the compound will hydrolyze to yield 3-butyn-1-ol and 5-hydroxypentanal. The latter exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran.[4]

Q4: Can I use this compound in reactions involving strong bases?

A4: Yes, the THP ether is generally stable under strongly basic conditions, making it a suitable protecting group in reactions involving organometallics, hydrides, and other strong bases.[3][7]

Q5: Are there any specific handling precautions I should take?

A5: Aside from storing it properly, it is advisable to handle the compound in a well-ventilated area. Given the terminal alkyne, avoiding contact with incompatible metals that could catalyze coupling or decomposition is also a good practice.

Experimental Protocols

Protocol for Assessing Stability to Acidic Conditions

This protocol provides a general method to test the stability of this compound to a specific acidic reagent.

  • Preparation: Dissolve a known amount of this compound in an appropriate anhydrous solvent (e.g., dichloromethane or THF) in three separate flasks under an inert atmosphere.

  • Reagent Addition:

    • Flask 1 (Control): Add only the solvent.

    • Flask 2 (Test Condition): Add the acidic reagent of interest (e.g., a catalytic amount of p-toluenesulfonic acid).

    • Flask 3 (Reference): Add a known deprotecting agent (e.g., 1M HCl in methanol) to serve as a positive control for deprotection.

  • Reaction Monitoring: Stir all flasks at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

  • Analysis: Visualize the TLC plates under UV light (if applicable) and/or by staining (e.g., with potassium permanganate). Compare the disappearance of the starting material spot and the appearance of new, more polar spots (indicative of the deprotected alcohol) in Flask 2 with the control (Flask 1) and the positive control (Flask 3).

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue issue Unexpected Experimental Outcome (e.g., Low Yield, Extra TLC Spots) cause1 Compound Degradation? issue->cause1 Is the starting material consumed? cause2 Incorrect Reaction Conditions? issue->cause2 Are reaction parameters correct? cause3 Purification Issues? issue->cause3 Does the issue appear post-purification? solution1a Check pH (Avoid Acid) cause1->solution1a solution1b Verify Reagent Purity cause1->solution1b solution2a Adjust Temperature cause2->solution2a solution2b Use Inert Atmosphere cause2->solution2b solution3a Use Deactivated Silica cause3->solution3a solution3b Alternative Purification Method cause3->solution3b

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 2-(3-Butynyloxy)tetrahydro-2H-pyran Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(3-Butynyloxy)tetrahydro-2H-pyran in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions.

Troubleshooting Guide

Low or no product yield is a common challenge in CuAAC reactions. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal reaction outcomes.

Q1: My click reaction with this compound has a very low yield or has failed completely. What are the first things I should check?

A1: When encountering a low-yielding or failed click reaction, begin by systematically evaluating the core components of the reaction: the copper catalyst, the reagents, and the reaction environment.

  • Inactive Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1] It is crucial to use a reducing agent, such as sodium ascorbate, to maintain copper in the active +1 oxidation state.[2][3] Degassing solvents prior to use is also highly recommended to remove dissolved oxygen.[2]

  • Reagent Quality and Stoichiometry: The purity of your this compound, azide counterpart, and all other reagents can significantly impact the reaction's success.[1] Use high-purity reagents and solvents. Notably, sodium ascorbate solutions should always be prepared fresh as they can degrade over time.[2] Also, verify the stoichiometry of your reactants; an excess of one reactant (typically 1.1 to 2-fold) is often employed to drive the reaction to completion.[2]

  • Ligand Issues: The use of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents, is critical for protecting the Cu(I) catalyst from oxidation and accelerating the reaction.[2][4] An incorrect ligand-to-copper ratio can lead to poor outcomes.[2]

  • THP Protecting Group Stability: The tetrahydropyranyl (THP) ether in this compound is sensitive to acidic conditions.[5][6] While CuAAC reactions are robust over a wide pH range (typically 4-12), operating at the lower end of this range could lead to the cleavage of the THP group, exposing the alcohol and potentially complicating the reaction and purification.[1][7] It is advisable to maintain the reaction pH closer to neutral (pH 7-8) for bioconjugations or in buffered systems.[8]

Q2: I'm using a reducing agent and a ligand, but my reaction is still not working. What should I investigate next?

A2: If the fundamental components seem correct, the next step is to evaluate the reaction conditions and potential substrate-specific issues.

  • Suboptimal Reaction Conditions:

    • Solvent: For reactants with poor solubility, adding a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) can be beneficial.[1]

    • Temperature: While many click reactions proceed efficiently at room temperature, gentle heating (e.g., 37-40°C) can sometimes improve yields, especially with sterically hindered substrates.[1][9]

    • pH: Ensure the pH of your reaction medium is within the optimal range. Buffers containing coordinating species like Tris can inhibit the reaction.[3] Phosphate, HEPES, or acetate buffers are generally good choices.[3]

  • Side Reactions: The primary side reaction to consider is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1] This is often a sign of insufficient reducing agent or excessive oxygen in the reaction mixture.

  • Steric Hindrance: Bulky groups near the alkyne or azide functionalities can slow down the reaction rate. In such cases, increasing the reaction time, temperature, or catalyst concentration may be necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reagents for a CuAAC reaction?

A1: A good starting point is a slight excess (1.1 to 2 equivalents) of either the azide or the alkyne.[2] The optimal ratio may need to be determined empirically for your specific substrates. For the catalyst, typical concentrations range from 50 µM to 2 mM for CuSO₄.[9] The ligand-to-copper ratio is generally between 1:1 and 5:1, with higher ratios often used to protect sensitive biomolecules.[1] The reducing agent, sodium ascorbate, is typically used in excess, with concentrations ranging from 1 mM to 10 mM.[2]

Q2: How can I monitor the progress of my click reaction?

A2: The progress of the reaction can be monitored by various analytical techniques, such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS), to observe the consumption of starting materials and the formation of the product.[10]

Q3: What are the best practices for setting up a CuAAC reaction?

A3: To ensure reproducibility and high yields, follow these best practices:

  • Degas all solutions (solvents, buffers, and stock solutions of reactants) by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[11]

  • Use freshly prepared sodium ascorbate solution for each experiment.[2]

  • Premix the copper sulfate and ligand before adding them to the reaction mixture.[3]

  • Add the reagents in a specific order: typically the alkyne and azide solutions are mixed first, followed by the copper/ligand premix, and finally, the sodium ascorbate solution is added to initiate the reaction.[9]

Q4: How do I purify the product of my this compound click reaction?

A4: For small molecule products, purification can often be achieved by standard techniques such as column chromatography on silica gel.[10] If the product is a larger molecule or a bioconjugate, methods like size exclusion chromatography (SEC), dialysis, or precipitation may be more appropriate.[12] It is also possible to quench the reaction by adding a chelating agent like EDTA to sequester the copper catalyst before purification.[9]

Data Presentation

Table 1: Recommended Starting Concentrations for CuAAC Reaction Components

ComponentRecommended Concentration RangeNotes
Alkyne/Azide10 µM - 5 mMThe limiting reagent's concentration.[9]
Excess Reagent1.2 - 5 equivalents (relative to limiting reagent)A slight excess often improves reaction kinetics.[9]
Copper(II) Sulfate (CuSO₄)50 µM - 2 mMHigher concentrations can increase the reaction rate.[9]
Ligand (e.g., THPTA, TBTA)1 - 5 equivalents (relative to copper)Higher ratios are beneficial for sensitive substrates.[1]
Sodium Ascorbate1 mM - 10 mMShould be in excess and prepared fresh.[2]

Table 2: Troubleshooting Low Yield in CuAAC Reactions

Potential CauseRecommended Solution(s)
Catalyst Inactivation Degas all solvents and solutions.[2] Use a stabilizing ligand (THPTA or TBTA).[2] Prepare sodium ascorbate solution fresh for each reaction.[2]
Poor Reagent Quality Use high-purity starting materials and solvents.[1]
Suboptimal Stoichiometry Optimize the alkyne-to-azide ratio (start with 1:1.2 or 1.2:1).[2] Ensure the correct ligand-to-copper ratio (start with 5:1).[1]
Poor Solubility Add a co-solvent such as DMSO, DMF, or t-BuOH (up to 10%).[1]
Steric Hindrance Increase reaction time and/or temperature (e.g., 37°C).[8]
THP Group Instability Maintain a neutral to slightly basic pH (pH 7-8), especially in aqueous media.[8]
Reaction Inhibition Avoid buffers containing coordinating amines like Tris.[3]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol describes a general procedure for the click reaction between this compound and an azide partner in an organic solvent system.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMF or a 1:1 mixture of t-BuOH/water).

    • Prepare a 110 mM stock solution of the azide partner in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of TBTA in a 4:1 mixture of t-BuOH/DMSO.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a reaction vial, add the this compound stock solution (1.0 equivalent).

    • Add the azide stock solution (1.1 equivalents).

    • Add the solvent to achieve the desired final reaction concentration (e.g., 0.1 M).

    • Add the TBTA stock solution (e.g., 0.05 equivalents).

    • Add the CuSO₄ stock solution (e.g., 0.01-0.05 equivalents).

    • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.1-0.2 equivalents).

  • Reaction and Workup:

    • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Once the reaction is complete, quench it by adding a small amount of an EDTA solution to chelate the copper.

    • Dilute the reaction mixture with an appropriate organic solvent and wash with water to remove water-soluble components.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield CuAAC Reaction start Low or No Product Yield check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_reagents Are Reagents Pure & Stoichiometry Correct? check_catalyst->check_reagents Yes solution_catalyst Degas solvents. Use fresh sodium ascorbate. Use a stabilizing ligand (TBTA/THPTA). check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Verify reagent purity. Optimize alkyne:azide ratio (e.g., 1:1.2). Check ligand:copper ratio (e.g., 5:1). check_reagents->solution_reagents No check_thp Is the THP Group Stable? check_conditions->check_thp Yes solution_conditions Add a co-solvent (e.g., DMSO). Adjust temperature (e.g., 37°C). Change buffer system (avoid Tris). check_conditions->solution_conditions No solution_thp Adjust pH to 7-8 for aqueous reactions. Monitor for deprotection by-products. check_thp->solution_thp No success Reaction Optimized check_thp->success Yes solution_catalyst->start solution_reagents->start solution_conditions->start solution_thp->start CuAAC_Catalytic_Cycle Simplified CuAAC Catalytic Cycle Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne R1-C≡CH (this compound) Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle Azide R2-N3 Azide->Metallacycle Triazole_Product 1,4-Disubstituted Triazole Product Metallacycle->Triazole_Product Ring Contraction & Protonolysis Triazole_Product->Cu_I Regenerates Catalyst

References

Technical Support Center: Optimization of 2-(3-Butynyloxy)tetrahydro-2H-pyran Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of deprotection conditions for 2-(3-butynyloxy)tetrahydro-2H-pyran. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges during the removal of the tetrahydropyranyl (THP) protecting group from this specific substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of this compound in a question-and-answer format.

Question 1: My deprotection reaction is slow or incomplete. How can I improve the reaction rate and achieve full conversion?

Answer:

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters. Consider the following troubleshooting steps:

  • Increase Catalyst Loading: For acid-catalyzed deprotections (e.g., using p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS)), a slight increase in the catalyst amount can enhance the reaction rate.

  • Elevate the Temperature: Gently warming the reaction mixture can significantly accelerate the deprotection. However, monitor the reaction closely to avoid potential side reactions, especially with sensitive substrates. For instance, the LiCl-mediated deprotection is typically conducted at 90°C.[1][2]

  • Choice of Solvent: The solvent can play a crucial role. For the LiCl method, DMSO is the solvent of choice, as the reaction does not proceed in solvents like benzene or THF.[1][2] For acidic deprotections, alcoholic solvents like methanol or ethanol are often effective.

  • Ensure Reagent Quality: Verify the purity and activity of your reagents, especially the acid catalyst, as degradation can lead to lower reactivity.

Question 2: I am observing unexpected side products. What could they be and how can I minimize their formation?

Answer:

The formation of side products can arise from the reaction conditions or the inherent reactivity of your substrate. Here are some possibilities and solutions:

  • Acid-Sensitivity of the Alkyne: While the terminal alkyne in this compound is generally stable, strongly acidic conditions could potentially lead to side reactions. If you suspect this, switch to milder acidic conditions (e.g., PPTS instead of TsOH) or a neutral deprotection method like the LiCl/H2O/DMSO system, which has been shown to be compatible with propargylic triple bonds.[1][2]

  • Formation of Diastereomers: The THP group introduces a new stereocenter, which can lead to diastereomeric mixtures.[3] While this is more of a consideration during the protection step, it's important to be aware of during characterization of the deprotected product.

  • Byproducts from the Deprotection Reagent: The deprotection process itself generates byproducts. For instance, acid-catalyzed hydrolysis of the THP ether will produce 5-hydroxypentanal.[4] Ensure your purification method is adequate to remove these impurities.

Question 3: My molecule contains other acid-sensitive functional groups. How can I selectively deprotect the THP ether?

Answer:

Chemoselectivity is a key challenge when working with complex molecules. Fortunately, several mild methods are available for THP deprotection:

  • Use a Mild Acid Catalyst: Pyridinium p-toluenesulfonate (PPTS) is a milder alternative to stronger acids like TsOH and is often used for the deprotection of acid-sensitive substrates.[5]

  • Employ Neutral Conditions: The LiCl/H2O/DMSO method is performed under non-acidic conditions and has been shown to be compatible with a variety of sensitive functional groups, including esters, ethers, and aldehydes.[1][2]

  • Solid-Supported Catalysts: Using a solid-supported acid catalyst, such as Amberlyst-15, can offer advantages. The reaction is often cleaner, and the catalyst can be easily removed by filtration, preventing prolonged exposure of the product to acidic conditions during workup.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting this compound?

A1: The most common methods involve acidic hydrolysis or neutral conditions. Acidic methods often employ catalysts like p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS), or acetic acid in a mixture of THF and water.[4][5] A notable neutral method involves heating with lithium chloride (LiCl) in a mixture of DMSO and water.[1][2]

Q2: How do I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC). The deprotected alcohol, but-3-yn-1-ol, will have a different Rf value compared to the starting material, this compound. Staining with a suitable agent, such as potassium permanganate, can help visualize both the starting material and the product.

Q3: What is the typical workup procedure for a THP deprotection reaction?

A3: The workup procedure depends on the method used.

  • For acidic deprotections: The reaction is typically quenched by adding a weak base, such as saturated sodium bicarbonate solution, to neutralize the acid catalyst. The product is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether), and the organic layer is dried and concentrated.[4]

  • For the LiCl method: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ether. The combined organic extracts are then dried and concentrated.[1] Purification by column chromatography on silica gel is often performed to obtain the pure alcohol.

Q4: Will the alkyne functionality be affected by the deprotection conditions?

A4: The terminal alkyne in this compound is generally stable to the mild acidic and neutral conditions used for THP deprotection. The LiCl/H2O/DMSO method, in particular, has been shown to be compatible with propargylic triple bonds.[1][2] However, it is always good practice to start with a small-scale reaction to confirm the stability of your specific substrate under the chosen conditions.

Data Presentation: Comparison of Deprotection Conditions

Deprotection MethodReagentsSolventTemperatureTypical Reaction TimeYieldKey Advantages
Acidic Hydrolysis
Acetic AcidAcOH/H₂O/THFTHF/H₂ORoom Temp - 45°C1 - 24 hGood to ExcellentMild and common method.[4]
p-Toluenesulfonic acid (TsOH)Catalytic TsOHMethanol or EthanolRoom TempVariesHighEffective and widely used.[5]
Pyridinium p-toluenesulfonate (PPTS)Catalytic PPTSDichloromethane0°C to Room Temp1 - 2 hHighMilder than TsOH, good for sensitive substrates.[5]
Amberlyst-15Amberlyst-15 resinMethanolRoom TempVariesHighEasy catalyst removal by filtration.[4]
Neutral Conditions
Lithium ChlorideLiCl, H₂ODMSO90°C6 hExcellentMild, non-acidic, and chemoselective.[1][2]

Experimental Protocols

Protocol 1: Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This protocol is suitable for substrates that may be sensitive to stronger acids.

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Methanol or Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol.

  • Add PPTS (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral.

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Lithium Chloride (LiCl)

This protocol is ideal for substrates with acid-sensitive functional groups.

Materials:

  • This compound

  • Lithium chloride (LiCl) (5 equivalents)

  • Water (10 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [1]

  • In a round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, combine this compound (1 equivalent), LiCl (5 equivalents), and water (10 equivalents) in DMSO.

  • Heat the reaction mixture to 90°C.

  • Stir the reaction for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with water and extract with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Deprotection_Workflow start Start: THP-protected This compound check_sensitivity Are other acid-sensitive groups present? start->check_sensitivity mild_acid Mild Acidic Deprotection (e.g., PPTS in MeOH) check_sensitivity->mild_acid Yes neutral Neutral Deprotection (LiCl/H2O/DMSO) check_sensitivity->neutral Yes (alternative) strong_acid Standard Acidic Deprotection (e.g., TsOH in MeOH) check_sensitivity->strong_acid No workup Aqueous Workup & Extraction mild_acid->workup neutral->workup strong_acid->workup purification Purification (Column Chromatography) workup->purification end Product: 3-Butyn-1-ol purification->end Troubleshooting_Flowchart start Deprotection Reaction check_completion Reaction Incomplete? start->check_completion incomplete_options Increase Catalyst Increase Temperature Change Solvent check_completion->incomplete_options Yes check_side_products Side Products Observed? check_completion->check_side_products No incomplete_options->start Re-run Reaction side_product_options Use Milder Acid (PPTS) Switch to Neutral (LiCl) Ensure Reagent Purity check_side_products->side_product_options Yes proceed Proceed to Workup check_side_products->proceed No side_product_options->start Re-run Reaction end Successful Deprotection proceed->end

References

Technical Support Center: 2-(3-Butynyloxy)tetrahydro-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-(3-Butynyloxy)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for common experimental challenges.

Section 1: General Stability and Handling of this compound

This section covers common issues related to the stability of the tetrahydropyranyl (THP) protecting group and handling of the reagent.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for this compound looks more complex than expected. Why is that?

A1: The complexity in the NMR spectrum arises because the introduction of the THP group creates a new stereocenter at the anomeric carbon (the carbon bonded to two oxygen atoms).[1][2] If your starting material, 3-butyn-1-ol, is achiral, the reaction with dihydropyran (DHP) creates a racemic mixture of two enantiomers. If the alcohol already contains a chiral center, a mixture of diastereomers will be formed.[1][2] Diastereomers have distinct physicochemical properties and will show different signals in the NMR spectrum, leading to a more complex appearance.[2]

Q2: Under what conditions is the THP ether protecting group on this compound stable?

A2: THP ethers are generally stable under a wide range of non-acidic conditions.[3] They are resistant to strongly basic conditions (e.g., LDA, t-BuOK, KOH), organometallic reagents (like Grignard and organolithium reagents, especially below 0°C), hydrides (e.g., LiAlH4), and various oxidizing and reducing agents.[1][4][5]

Q3: What conditions will cleave the THP group unintentionally?

A3: The THP ether is an acetal and is therefore labile to acidic conditions.[2][3] Exposure to both protic and Lewis acids can lead to cleavage of the THP group. Even seemingly mild acidic conditions, such as silica gel chromatography with certain eluents or the presence of acidic impurities, can sometimes cause partial or complete deprotection.

Section 2: Troubleshooting THP Group Protection and Deprotection

This section provides guidance on overcoming common hurdles during the introduction and removal of the THP protecting group.

Troubleshooting Guide

Q1: My THP protection reaction of 3-butyn-1-ol is incomplete, even with an excess of dihydropyran (DHP). What can I do?

A1: Incomplete protection can be a common issue.[4] Here are several troubleshooting steps:

  • Drive the Equilibrium: The reaction can be an equilibrium process. Adding finely powdered anhydrous potassium carbonate after the initial reaction can help drive it to completion by neutralizing the acid catalyst as the reaction proceeds.[4]

  • Catalyst Choice: While p-toluenesulfonic acid (TsOH) is common, it can sometimes lead to side reactions like the polymerization of DHP.[3] Consider using a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS), which has a lower acidity.[2]

  • Ensure Anhydrous Conditions: The presence of water can hydrolyze the activated DHP intermediate and consume the acid catalyst, preventing the reaction from going to completion.[3] Ensure all reagents and solvents are anhydrous.

Q2: I am observing significant byproduct formation during the THP protection reaction. How can I minimize this?

A2: The primary byproduct is often the polymer of dihydropyran (DHP), which is promoted by strong acidic conditions.[3] To minimize this, you can:

  • Use a milder and more chemoselective catalyst like PPTS or ceric ammonium nitrate.

  • Carefully control the reaction temperature, as higher temperatures can favor polymerization.

  • Add the DHP slowly to the reaction mixture to maintain a low concentration.

Q3: My THP deprotection is sluggish or incomplete. How can I improve the yield?

A3: Incomplete deprotection can be addressed by modifying the reaction conditions.

  • Stronger Acidic Conditions: If mild conditions (e.g., acetic acid in THF/water) are ineffective, you can switch to a stronger acid catalyst.[4]

  • Alcoholysis: Using an alcoholic solvent (e.g., methanol or ethanol) with an acid catalyst like camphorsulfonic acid or PPTS can facilitate deprotection via an acetal exchange mechanism.[4] This can be advantageous if water is detrimental to other functional groups in your molecule.

  • Increase Temperature: Gently heating the reaction can increase the rate of deprotection, but this should be done cautiously to avoid side reactions.[4]

Table 1: Common Catalytic Systems for THP Deprotection
CatalystSolvent(s)TemperatureTypical ConditionsReference(s)
Acetic Acid (HOAc)THF / H₂O (e.g., 4:1)45 °CGood for substrates sensitive to stronger acids.[4]
Pyridinium p-toluenesulfonate (PPTS)Methanol or Ethanol45-55 °CMild conditions, useful for acid-sensitive substrates.[2][4]
Camphorsulfonic acid (CSA)MethanolRoom TemperatureEffective for acetal exchange deprotection.[4]
Bismuth Triflate (Bi(OTf)₃)Acetonitrile/H₂ORoom TemperatureRelatively non-toxic and insensitive to air/moisture.[1]
Zeolite H-betaDichloromethaneRoom TemperatureHeterogeneous catalyst, allows for easy workup.[1]
Experimental Protocol: General THP Deprotection
  • Preparation: Dissolve the this compound substrate in a suitable solvent mixture (e.g., THF:H₂O at a 4:1 ratio).

  • Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., acetic acid to make up a 4:1:1 mixture of THF:H₂O:HOAc).

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 45 °C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Diagram: THP Deprotection Workflow

thp_deprotection_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve THP-protected alkyne in THF/H2O add_acid Add catalytic acid (e.g., HOAc) start->add_acid stir Stir at RT or 45°C add_acid->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Neutralize with NaHCO3(aq) monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify end_node Pure Deprotected Alkyne purify->end_node

Caption: Workflow for a typical THP deprotection experiment.

Section 3: Troubleshooting Sonogashira Coupling Reactions

The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation, most notably through the Sonogashira coupling.

Troubleshooting Guide

Q1: My Sonogashira coupling reaction has a very low yield or is not working at all. What are the common causes?

A1: Several factors can contribute to a failed Sonogashira coupling:

  • Catalyst Inactivity: The palladium catalyst may be of poor quality or may have deactivated. Ensure you are using a fresh, high-quality catalyst. The formation of palladium black is an indicator of catalyst decomposition.[6]

  • Oxygen Contamination: The Sonogashira reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[7] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7]

  • Low Reactivity of Aryl Halide: The reactivity of the aryl halide is critical (I > Br > Cl).[7] For less reactive halides like aryl bromides or chlorides, higher temperatures, and more specialized catalyst systems (e.g., using bulky electron-rich phosphine ligands) may be necessary.[7][8]

  • Inappropriate Base or Solvent: The choice of amine base and solvent is important. Triethylamine or diisopropylamine are common bases. Solvents like THF, DMF, or acetonitrile are often used.[6][8]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I prevent this?

A2: Glaser coupling is the most common side reaction and is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[7][9] To minimize it:

  • Strictly Anaerobic Conditions: This is the most critical factor. Use freeze-pump-thaw cycles to degas your reaction mixture before adding the catalyst and alkyne.[7]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed which completely avoid the primary pathway for Glaser coupling.[7][9] These often require a different palladium catalyst system and may need higher temperatures.

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly via a syringe pump can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[9]

Experimental Protocol: Copper-Free Sonogashira Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) followed by this compound (1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography.

Diagram: Sonogashira Catalytic Cycle and Side Reaction

sonogashira_cycle cluster_main Sonogashira Catalytic Cycle cluster_side Glaser Homocoupling (Side Reaction) Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA + Ar-X Pd_Aryl Ar-Pd(II)-X L2 OA->Pd_Aryl TA Transmetalation Pd_Aryl->TA + Cu-C≡CR Pd_Alkyne Ar-Pd(II)-C≡CR L2 TA->Pd_Alkyne RE Reductive Elimination Pd_Alkyne->RE RE->Pd0 Product Ar-C≡CR RE->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I) Homocoupling Oxidative Dimerization Cu_Acetylide->Homocoupling + O2 Diyne R-C≡C-C≡C-R Homocoupling->Diyne

Caption: The Sonogashira catalytic cycle and the competing Glaser homocoupling side reaction.

Section 4: Troubleshooting Click Chemistry (CuAAC) Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another powerful application for the terminal alkyne of this compound.

Troubleshooting Guide

Q1: My click reaction is not reproducible. Sometimes it works perfectly, and other times it fails. What could be the issue?

A1: Reproducibility issues in CuAAC reactions are common and often stem from subtle variations in reaction setup and reagent quality.[10]

  • Copper Source and Reducing Agent: The active catalyst is copper(I), which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The quality and ratio of these reagents are critical. Ensure the sodium ascorbate solution is freshly prepared, as it can degrade upon exposure to air.

  • Order of Addition: The order of reagent addition can matter. A common successful procedure is to add the azide and alkyne to the solvent, followed by the reducing agent, and finally the copper(II) salt.[10]

  • pH of the Medium: The pH can influence the reaction rate and stability of the reagents. While the reaction is robust across a range of pH values, extreme pHs can be detrimental.

  • Ligands: In some cases, especially with sensitive biological molecules, a copper-stabilizing ligand (e.g., TBTA) is used to prevent copper-mediated side reactions and improve efficiency.

Q2: The reaction is very slow or gives a low yield. How can I optimize it?

A2: If the reaction is underperforming, consider the following optimizations:

  • Solvent Choice: The reaction is often performed in a mixture of water and a miscible organic solvent like t-butanol, DMF, or DMSO. The choice of solvent can affect the solubility of your substrates and the reaction rate.

  • Temperature: While many click reactions proceed readily at room temperature, gentle heating (e.g., to 40-60 °C) can significantly accelerate the reaction, especially for sterically hindered substrates.[10]

  • Reagent Stoichiometry: Ensure you are using an appropriate excess of the reducing agent (sodium ascorbate) relative to the copper catalyst. A common ratio is 5 equivalents of ascorbate to 1 equivalent of copper sulfate.

  • Purity of Starting Materials: Impurities in either the azide or the alkyne starting material can inhibit the catalyst and prevent the reaction from proceeding. Ensure your reagents are pure before starting the reaction.

Experimental Protocol: General CuAAC "Click" Reaction
  • Preparation: In a reaction vial, dissolve the organic azide (1.0 equiv.) and this compound (1.1 equiv.) in a 1:1 mixture of water and a suitable organic solvent (e.g., t-butanol or DMF).

  • Reagent Addition: Add a freshly prepared aqueous solution of sodium ascorbate (e.g., 0.5-1.0 equiv.).

  • Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1-0.2 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction may be gently heated if it proceeds slowly. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, the reaction can be diluted with water and extracted with an organic solvent. In some cases, the product may precipitate and can be collected by filtration.

  • Purification: The crude product is then purified as necessary, often by column chromatography or recrystallization.

Diagram: Click Chemistry (CuAAC) Logical Flowchart

cuaac_flowchart start Start: Azide + THP-Alkyne reagents Add Solvent (e.g., H2O/tBuOH), Sodium Ascorbate, then CuSO4 start->reagents reaction_check Reaction Progressing? reagents->reaction_check heating Gently heat to 40-60°C reaction_check->heating No / Slow complete Reaction Complete reaction_check->complete Yes troubleshoot Troubleshoot: - Check reagent purity - Use fresh Na-Ascorbate - Degas solvent reaction_check->troubleshoot Stalled heating->reaction_check workup Work-up: Dilute, Extract/Filter complete->workup Yes purify Purify Product workup->purify end_node Final Triazole Product purify->end_node

Caption: A logical flowchart for performing and troubleshooting a CuAAC click reaction.

References

Technical Support Center: Synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of the synthesis.

Problem/Question Possible Cause(s) Suggested Solution(s)
Low or inconsistent yields upon scale-up. - Inefficient mixing or mass transfer in larger reactors.- Poor temperature control leading to side reactions.- Catalyst deactivation or insufficient catalyst loading for the larger volume.- Incomplete reaction.- Ensure adequate agitation for the reactor size and geometry.- Implement precise temperature control, potentially using a jacketed reactor with a cooling system.- Re-evaluate catalyst loading for the larger scale; consider adding the catalyst in portions.- Monitor the reaction progress using techniques like GC or TLC to ensure completion.
The reaction is highly exothermic and difficult to control. The reaction between 3-butyn-1-ol and 3,4-dihydro-2H-pyran, especially when catalyzed by strong acids, can be exothermic.- Add the limiting reagent (e.g., 3,4-dihydro-2H-pyran) portion-wise or via a dropping funnel to control the reaction rate and temperature.[1]- Ensure the cooling system of the reactor is sufficient for the scale of the reaction.- Consider using a milder catalyst, such as pyridinium p-toluenesulfonate (PPTS), which may result in a less vigorous reaction.[1]
Product decomposition or discoloration during work-up or purification. - Presence of residual acid catalyst causing degradation, especially during heating.- Thermal instability of the product at high temperatures during distillation.- Oxidation of impurities.- Thoroughly quench the reaction and neutralize the acid catalyst with a saturated sodium bicarbonate solution wash.[1]- Perform vacuum distillation at the lowest possible temperature to avoid thermal decomposition.[1]- Consider alternative purification methods for large-scale batches if distillation proves problematic, such as a solvent wash or crystallization if applicable.
Difficulty in removing the solvent completely. - High boiling point of the solvent used (e.g., dichloromethane).- Formation of an azeotrope with the product.- Use a rotary evaporator under high vacuum.- For large-scale operations, consider using a solvent with a lower boiling point if the reaction chemistry allows.- Perform a solvent swap to a lower boiling point solvent before final concentration.
Phase separation issues during aqueous work-up. - Formation of emulsions, especially with vigorous mixing.- Similar densities of the organic and aqueous layers.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer and facilitate phase separation.- Allow the mixture to stand for a longer period without agitation.- If possible, use a different solvent for extraction that has a greater density difference with water.

Frequently Asked Questions (FAQs)

1. What is the role of the acid catalyst in this reaction?

The acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid, protonates the dihydropyran, which activates it for nucleophilic attack by the hydroxyl group of 3-butyn-1-ol to form the tetrahydropyranyl ether.

2. Which catalyst is recommended for a large-scale synthesis?

For large-scale synthesis, pyridinium p-toluenesulfonate (PPTS) is often preferred.[1] It is a milder and less corrosive catalyst compared to strong acids like HCl or p-toluenesulfonic acid, which can help in minimizing side reactions and potential damage to equipment.

3. What are the critical safety precautions to consider during scale-up?

The reagents can be hazardous. 3,4-Dihydro-2H-pyran is flammable and an irritant. The product itself may cause respiratory irritation and is harmful if swallowed or in contact with skin.[2] Ensure proper personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated area or a fume hood. Given the potential for an exothermic reaction, appropriate measures for temperature control and emergency cooling should be in place.

4. How can the purity of the final product be assessed?

The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy.

5. What are the typical storage conditions for this compound?

The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. Recommended storage temperature is typically 2-8°C.

Experimental Protocol

This protocol is a generalized procedure based on common laboratory-scale syntheses and should be optimized for specific scale-up equipment and conditions.

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or another suitable acid catalyst

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-butyn-1-ol in dichloromethane (CH₂Cl₂), add pyridinium p-toluenesulfonate (PPTS).

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 3,4-dihydro-2H-pyran (DHP) to the reaction mixture while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a liquid.[1]

Quantitative Data Summary

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
3-Butyn-1-ol, 3,4-Dihydro-2H-pyranPyridinium p-toluenesulfonate (PPTS)CH₂Cl₂0 to RT3.5Not specified[1]
3-Butyn-1-ol, Dihydropyranp-Toluenesulfonic acid monohydrateDichloromethane2524Not specified[1]
But-3-yn-1-ol, 3,4-Dihydro-2H-pyranPyridinium p-toluenesulfonateAnhydrous dichloromethaneRT1668[1]
3-Butyn-1-ol, 3,4-Dihydro-2H-pyranConcentrated HClNone (neat)5 to 502.5Not specified[1]

Experimental Workflow

experimental_workflow reactants Reactants: 3-Butyn-1-ol 3,4-Dihydro-2H-pyran Catalyst (PPTS) Solvent (CH2Cl2) reaction Reaction: - Mix reactants - Control temperature (0°C to RT) - Stir for specified time reactants->reaction quench Quenching: - Add saturated NaHCO3 solution reaction->quench workup Aqueous Work-up: - Separate layers - Extract aqueous layer - Wash with brine quench->workup drying Drying: - Dry organic layer (e.g., MgSO4) - Filter workup->drying concentration Concentration: - Remove solvent under reduced pressure drying->concentration purification Purification: - Vacuum distillation concentration->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(3-Butynyloxy)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis involves the protection of the hydroxyl group of 3-butyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. The reaction is a classic example of the formation of a tetrahydropyranyl (THP) ether.

Q2: What are the most common byproducts in this reaction?

The primary byproducts encountered during the synthesis of this compound are:

  • Unreacted 3-butyn-1-ol: Incomplete reaction will leave the starting alcohol in the crude product.

  • Unreacted 3,4-dihydro-2H-pyran (DHP): If an excess of DHP is used or the reaction does not go to completion, residual DHP will remain.

  • Polymerized DHP: Under strongly acidic conditions or at elevated temperatures, DHP can polymerize, forming a viscous, difficult-to-remove residue.[1]

  • 5-Hydroxypentanal: This can form from the hydrolysis of DHP or the product, this compound, during acidic work-up.[2][3]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[4] A typical mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v).[1] The starting material, 3-butyn-1-ol, is more polar and will have a lower Rf value than the less polar product, this compound. The disappearance of the 3-butyn-1-ol spot indicates the completion of the reaction.

Q4: What are the recommended purification methods for the final product?

The two most common and effective purification methods are:

  • Vacuum Distillation: This is suitable for larger scale purifications and is effective at removing non-volatile byproducts like polymerized DHP and residual catalyst.[1]

  • Column Chromatography: Flash chromatography on silica gel is an excellent method for achieving high purity, especially for smaller scale reactions. It is effective at separating the product from unreacted starting materials and other byproducts.[3][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation 1. Inactive or insufficient acid catalyst. 2. Presence of water in the reaction mixture. 3. Low reaction temperature or insufficient reaction time.1. Use a fresh batch of acid catalyst or slightly increase the catalyst loading.[4] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[4] 3. Allow the reaction to stir at room temperature for a longer period (e.g., 16-24 hours) and monitor by TLC.[1]
Formation of a viscous, sticky residue Polymerization of 3,4-dihydro-2H-pyran (DHP).[1]1. Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like p-toluenesulfonic acid (TsOH).[4] 2. Maintain a controlled reaction temperature; avoid excessive heating.[4] 3. Add the DHP slowly to the reaction mixture.
Product decomposes during workup Premature deprotection of the THP ether due to residual acid.Ensure the reaction is thoroughly quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst before extraction.[1][4]
Difficulty in separating product from byproducts Similar polarities of the product and byproducts.1. For vacuum distillation, ensure a good vacuum and carefully control the heating to achieve proper separation based on boiling points. 2. For column chromatography, optimize the solvent system for TLC to achieve good separation between the spots before running the column. A gradient elution may be necessary.

Quantitative Data

Parameter Value Reference
Molecular Weight 154.21 g/mol
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Refractive Index n20/D 1.457
Reported Yields 68% - 98%[1]
Reported Purity (by GC) >96%[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound[1]

Materials:

  • 3-Butyn-1-ol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-butyn-1-ol (e.g., 40.0 g, 570.0 mmol) in anhydrous dichloromethane (350 mL), add 3,4-dihydro-2H-pyran (e.g., 48.0 g, 570.0 mmol).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (e.g., 0.45 g, 1.80 mmol).

  • Stir the mixture at room temperature for 16 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution (150 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (150 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent in vacuo to yield the crude product.

Protocol 2: Purification by Vacuum Distillation[1]

Procedure:

  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude this compound in the distillation flask.

  • Apply vacuum and gently heat the flask.

  • Collect the fraction boiling at 92-95 °C under 18 mmHg.

Protocol 3: Purification by Column Chromatography[3][5]

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved crude product onto the column.

  • Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., starting with a 5:1 ratio).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product 3-Butyn-1-ol 3-Butyn-1-ol Product This compound 3-Butyn-1-ol->Product DHP 3,4-Dihydro-2H-pyran DHP->Product Catalyst H+ (cat.) Catalyst->Product Protection

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Issue? LowYield Low Yield Start->LowYield Yes Byproducts Byproducts Observed Start->Byproducts Yes CheckCatalyst Check Catalyst Activity/Amount LowYield->CheckCatalyst Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous TimeTemp Increase Reaction Time/Temp LowYield->TimeTemp MilderCatalyst Use Milder Catalyst (PPTS) Byproducts->MilderCatalyst ControlTemp Control Temperature Byproducts->ControlTemp OptimizePurification Optimize Purification (Distillation/Chromatography) Byproducts->OptimizePurification

Caption: A logical workflow for troubleshooting common issues in the reaction.

Purification_Workflow Crude Crude Product Mixture Decision Purification Method? Crude->Decision Distillation Vacuum Distillation Decision->Distillation Large Scale Chromatography Column Chromatography Decision->Chromatography High Purity/Small Scale PureProduct1 Pure Product Distillation->PureProduct1 PureProduct2 Pure Product Chromatography->PureProduct2

Caption: A simplified workflow for the purification of the final product.

References

Technical Support Center: Alternative Catalysts for 2-(3-Butynyloxy)tetrahydro-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(3-butynyloxy)tetrahydro-2H-pyran and exploring alternative catalytic systems.

I. Intramolecular Hydroalkoxylation/Cyclization

Intramolecular hydroalkoxylation of this compound is a key reaction for the synthesis of substituted dihydropyran derivatives. While traditionally catalyzed by mercury or gold salts, several alternative catalysts offer milder and more environmentally friendly options.

Troubleshooting Guide: Intramolecular Hydroalkoxylation
Problem Potential Cause Troubleshooting Steps
No or Low Conversion Inactive Catalyst: Lanthanide catalysts can be sensitive to air and moisture. Metal-free catalysts may require specific activation.- For lanthanide catalysts, ensure handling under an inert atmosphere (e.g., argon or nitrogen) and use of anhydrous solvents.[1][2][3] - For metal-free catalysts like benzyltrimethylammonium hydroxide (Triton B), ensure the reagent is of high purity and the reaction is run under anhydrous conditions.[4]
Insufficient Reaction Temperature: Some catalysts require thermal activation to achieve optimal activity.- Gradually increase the reaction temperature in increments of 10-20 °C. For lanthanide catalysts, reactions are often run at temperatures ranging from 25 °C to 60 °C.[1][2][3] - Microwave irradiation can significantly accelerate the reaction, especially with metal-free catalysts.[4]
Inappropriate Solvent: Catalyst solubility and activity can be highly dependent on the solvent.- Screen different anhydrous, non-protic solvents such as toluene, dioxane, or THF.
Formation of Side Products (e.g., intermolecular reaction, decomposition) High Catalyst Loading: Excessive catalyst can lead to undesired side reactions.- Titrate the catalyst loading downwards, starting from the recommended amount (e.g., 5 mol%) to find the optimal concentration.
Prolonged Reaction Time: Extended reaction times can lead to product degradation or isomerization.- Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Poor Regioselectivity (in cases of substituted alkynes) Steric and Electronic Factors: The regioselectivity of the cyclization (endo vs. exo) can be influenced by the catalyst and substrate structure.- Lanthanide catalysts are known to favor the formation of exocyclic enol ethers.[1][2][3] - For metal-free base-catalyzed reactions, the regioselectivity can be influenced by the electronic nature of substituents on the alkyne.[4]
Frequently Asked Questions (FAQs): Intramolecular Hydroalkoxylation

Q1: What are the main advantages of using lanthanide catalysts over traditional mercury or gold catalysts for intramolecular hydroalkoxylation?

A1: Lanthanide catalysts, such as Ln[N(SiMe₃)₂]₃ (Ln = La, Sm, Y, Lu), offer several advantages. They are generally less toxic than mercury-based catalysts and can be more cost-effective than gold catalysts. They exhibit high activity and selectivity, often leading to the rapid and clean formation of exocyclic enol ethers under mild conditions.[1][2][3]

Q2: Can metal-free catalysts be used for the cyclization of this compound?

A2: Yes, metal-free catalysts such as strong organic bases like benzyltrimethylammonium hydroxide (Triton B) can effectively promote the intramolecular hydroalkoxylation of alkynes.[4] These reactions can be significantly accelerated using microwave irradiation, reducing reaction times to mere minutes.[4]

Q3: My starting material has a terminal alkyne. What is the expected regioselectivity of the cyclization?

A3: For terminal alkynes, intramolecular hydroalkoxylation typically proceeds via a 6-exo-dig cyclization to yield a six-membered ring with an exocyclic double bond. Lanthanide catalysts are particularly effective in promoting this regioselective cyclization.[1][2][3]

II. Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne of this compound is a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki-Miyaura reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Problem Potential Cause Troubleshooting Steps
No or Low Product Yield in Sonogashira Coupling Inactive Palladium Catalyst: The Pd(0) active species may not be forming or is decomposing.- Ensure the use of a high-purity palladium precatalyst and ligand. - The formation of a black precipitate ("palladium black") indicates catalyst decomposition. This can be mitigated by using fresh, anhydrous, and degassed solvents.[4] Some anecdotal evidence suggests THF may promote its formation.[5]
Glaser Homocoupling: The primary side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne, especially in the presence of oxygen.- Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] - Consider using a copper-free Sonogashira protocol, which may require specific ligands.[4]
Inappropriate Base: The base is crucial for deprotonating the terminal alkyne.- Use a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA) in sufficient excess (typically 2-3 equivalents).[4][6] Ensure the base is anhydrous.
No or Low Product Yield in Suzuki-Miyaura Coupling Poor Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be slow.- The choice of base is critical. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[7][8] The presence of water can sometimes be beneficial.[9] - Ensure the quality of the boronic acid or ester; they can degrade upon storage.
Decomposition of Boronic Acid: Protodeboronation (cleavage of the C-B bond) can occur, especially with electron-rich or heteroaromatic boronic acids.- Use a suitable base and avoid prolonged reaction times at high temperatures.
Formation of Byproducts Ligand Degradation: Phosphine ligands can be sensitive to air and high temperatures.- Handle air-sensitive ligands under an inert atmosphere. - Screen different ligands; for challenging substrates, bulky, electron-rich phosphine ligands like SPhos or RuPhos can be effective.[10]
Frequently Asked Questions (FAQs): Palladium-Catalyzed Cross-Coupling

Q1: What is the typical reactivity order for organic halides in Sonogashira and Suzuki-Miyaura couplings?

A1: The general order of reactivity for the organic halide is I > OTf > Br >> Cl.[4] Aryl or vinyl iodides are the most reactive and can often be coupled at or near room temperature, while bromides may require heating. Chlorides are the least reactive and often necessitate more specialized and active catalyst systems.[4]

Q2: Can I perform a Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established and are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[4] These protocols typically require specific palladium catalysts and ligands to facilitate the direct coupling of the alkyne with the organic halide.

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling?

A3: The critical parameters for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[11] The interplay of these factors is crucial for achieving high yields and minimizing side reactions.[11]

III. Gold and Rhodium-Catalyzed Reactions

Gold and rhodium complexes are powerful catalysts for various transformations of alkynes, including cyclization and cycloaddition reactions.

Troubleshooting Guide: Gold and Rhodium-Catalyzed Reactions
Problem Potential Cause Troubleshooting Steps
Low or No Activity with Gold Catalysts Catalyst Decomposition: Gold catalysts can be sensitive to certain conditions and may decompose.- Ensure high-purity starting materials and solvents. - Some gold-catalyzed reactions are sensitive to the counter-ion of the gold salt; screening different gold sources (e.g., AuCl, AuCl₃, phosphine-gold complexes) may be necessary.[12]
Reversible C-O Bond Formation: In hydroalkoxylation reactions, the initial C-O bond formation can be reversible, leading to low product accumulation.- The turnover-limiting step is often the protodeauration of the vinyl-gold intermediate. The presence of a proton source can be critical.[13]
Complex Product Mixtures with Rhodium Catalysts Multiple Reaction Pathways: Rhodium catalysts can promote various reaction pathways, such as [2+2+2] cycloadditions, ene reactions, or hydroalkoxylations.- The outcome of the reaction can often be controlled by the choice of ligand on the rhodium center and the reaction conditions (temperature, solvent).[14][15] - Carefully analyze the product mixture to identify the major and minor products, which can provide insight into the competing reaction pathways.
Frequently Asked questions (FAQs): Gold and Rhodium-Catalyzed Reactions

Q1: What types of reactions can be expected with this compound using gold catalysts?

A1: Gold catalysts are excellent for activating the alkyne moiety towards nucleophilic attack. For this compound, intramolecular hydroalkoxylation to form a dihydropyran ring is a highly probable and well-documented reaction pathway for similar alkynols.[10][12]

Q2: How can I control the selectivity in rhodium-catalyzed reactions of my substrate?

A2: The selectivity in rhodium catalysis is often dictated by the ligand environment around the metal center. For instance, different phosphine ligands can favor different cyclization pathways.[14][15] Additionally, the choice of solvent can sometimes influence the reaction outcome.[14] A thorough screening of ligands and reaction conditions is often necessary to achieve the desired product selectively.

IV. Data Presentation

Table 1: Comparison of Alternative Catalysts for Intramolecular Hydroalkoxylation of Alkynyl Alcohols
Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Lanthanide Catalysts
La[N(SiMe₃)₂]₃5Toluene250.5>98[1][2][3]
Sm[N(SiMe₃)₂]₃5Toluene250.2>98[1][2][3]
Y[N(SiMe₃)₂]₃5Toluene25<0.1>98[1][2][3]
Lu[N(SiMe₃)₂]₃5Toluene25<0.1>98[1][2][3]
Metal-Free Catalysts
Benzyltrimethylammonium hydroxide20Toluene1102485[4]
Benzyltrimethylammonium hydroxide20Toluene150 (µW)0.0390[4]

Note: Data is for representative alkynyl alcohols and may vary for this compound.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
ReactionPalladium CatalystLigandBaseSolventTemperature (°C)
Sonogashira Coupling PdCl₂(PPh₃)₂PPh₃TEA or DIPATHF or DMF25 - 100
Pd(PPh₃)₄-TEA or DIPAToluene/TEA25 - 80
Suzuki-Miyaura Coupling Pd(PPh₃)₄-K₂CO₃ or Na₂CO₃Dioxane/H₂O or DME/H₂O80 - 100
Pd₂(dba)₃SPhos or RuPhosK₃PO₄Toluene or Dioxane80 - 110

V. Experimental Protocols

Protocol 1: Lanthanide-Catalyzed Intramolecular Hydroalkoxylation

This protocol is adapted from procedures for the cyclization of alkynyl alcohols using lanthanide catalysts.[1][2][3]

  • Preparation: In a glovebox, add the lanthanide catalyst (e.g., Y[N(SiMe₃)₂]₃, 5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene via syringe. To this solution, add this compound (1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 30 minutes.

  • Workup: Quench the reaction with a few drops of water. Dilute the mixture with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran derivative.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general procedure for a copper-free Sonogashira coupling.

  • Preparation: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the aryl halide (1.0 equiv), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., a mixture of toluene and triethylamine). Add this compound (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

VI. Visualizations

Experimental_Workflow_Hydroalkoxylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add Lanthanide Catalyst to Schlenk Flask add_reagents 2. Add Anhydrous Solvent and Substrate prep->add_reagents In Glovebox react 3. Stir at Room Temperature add_reagents->react monitor 4. Monitor by TLC/GC-MS react->monitor workup 5. Quench and Extract monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for lanthanide-catalyzed intramolecular hydroalkoxylation.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L_n-C≡CR' PdII_RX->PdII_alkyne Alkyne Coordination & Deprotonation (R'C≡CH, Base) PdII_alkyne->Pd0 Regeneration product R-C≡CR' PdII_alkyne->product Reductive Elimination end product->end start start->Pd0

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Logical_Troubleshooting_Flow start Low/No Product Yield check_catalyst Is the catalyst active and handled correctly? start->check_catalyst check_conditions Are the reaction conditions (temp, solvent, atmosphere) appropriate? check_catalyst->check_conditions No optimize_catalyst Optimize Catalyst System: - Screen different catalysts/ligands - Adjust catalyst loading check_catalyst->optimize_catalyst Yes check_reagents Are the starting materials and reagents pure and dry? check_conditions->check_reagents No optimize_conditions Optimize Reaction Conditions: - Adjust temperature - Screen solvents - Ensure inert atmosphere check_conditions->optimize_conditions Yes purify_reagents Purify/Dry Reagents: - Recrystallize/distill starting materials - Use fresh, anhydrous solvents/bases check_reagents->purify_reagents No success Successful Reaction check_reagents->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Validation & Comparative

A Comparative Guide to Alkyne Protecting Groups: 2-(3-Butynyloxy)tetrahydro-2H-pyran vs. Silyl and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. For terminal alkynes, the acidic proton presents a reactivity challenge that necessitates temporary protection. This guide provides an objective, data-driven comparison of 2-(3-butynyloxy)tetrahydro-2H-pyran, a tetrahydropyranyl (THP) protected alkyne, with other commonly employed alkyne protecting groups, including various silyl ethers and the diphenylphosphoryl group.

Introduction to Alkyne Protection

The terminal C-H bond of an alkyne is weakly acidic (pKa ≈ 25) and can be deprotonated by strong bases. This acidity can interfere with a wide range of chemical transformations, making protection a crucial step in many synthetic routes. An ideal alkyne protecting group should be easy to introduce and remove under mild conditions, stable to a variety of reagents, and should not interfere with subsequent reactions.

This guide will focus on a comparative analysis of the following protecting groups:

  • This compound (THP-protected butynol): An acetal-based protecting group.

  • Trimethylsilyl (TMS): A widely used, labile silyl protecting group.

  • Triisopropylsilyl (TIPS): A bulkier and more robust silyl protecting group.

  • Diphenylphosphoryl (Ph₂P(O)): A polar protecting group that can aid in purification.

Head-to-Head Comparison of Alkyne Protecting Groups

The choice of an alkyne protecting group is dictated by the specific requirements of the synthetic pathway, including the stability of other functional groups present in the molecule and the desired orthogonality of deprotection steps.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
This compound (THP) 3,4-Dihydropyran (DHP), catalytic acid (e.g., PPTS, CSA), CH₂Cl₂, rtMild acid (e.g., AcOH in THF/H₂O, PPTS in EtOH)[1]Stable to strong bases, organometallics (at low temp), hydrides, and reducing agents.[2][3][4]Low cost of starting materials, stable to basic and organometallic reagents.[2]Introduces a new stereocenter, leading to diastereomers; labile to acid.[1]
Trimethylsilyl (TMS) TMSCl, base (e.g., Et₃N, pyridine), CH₂Cl₂Mild base (K₂CO₃/MeOH), fluoride sources (TBAF/THF).[5][6]Labile to both acidic and basic conditions.[7]Easily introduced and removed under mild conditions.Low stability can lead to premature deprotection.[7]
Triisopropylsilyl (TIPS) TIPSCl, imidazole, DMFFluoride sources (TBAF/THF), AgF in methanol.[8][9]More robust than TMS, stable to a wider range of conditions.High stability allows for a broader range of reaction conditions.More difficult to remove than TMS, requiring stronger conditions.[8]
Diphenylphosphoryl (Ph₂P(O)) Ph₂PCl, then oxidation (H₂O₂)Base (t-BuOK, MeMgBr).[10]Stable under acidic conditions.[10]High polarity facilitates purification of reaction mixtures.[10]Introduction requires two steps; may not be stable to all basic conditions.

Experimental Protocols

Protection of 3-Butyn-1-ol with a Tetrahydropyranyl (THP) Group

Reaction:

Procedure: To a solution of 3-butyn-1-ol (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added 3,4-dihydro-2H-pyran (DHP, 1.2 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford this compound.

Deprotection of this compound

Reaction:

Procedure: The THP-protected alkyne (1.0 eq) is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (e.g., 3:1:1 v/v/v). The solution is stirred at room temperature or gently heated (e.g., 40-50 °C) and the progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the deprotected alcohol.[1]

Protection of a Terminal Alkyne with Trimethylsilyl (TMS) Group

Reaction:

Procedure: To a solution of the terminal alkyne (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by distillation or flash chromatography.

Deprotection of a TMS-Protected Alkyne

Reaction:

Procedure: The TMS-protected alkyne (1.0 eq) is dissolved in methanol (MeOH), and a catalytic amount of potassium carbonate (K₂CO₃, 0.1-0.5 eq) is added.[5] The mixture is stirred at room temperature, and the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried, and concentrated to give the terminal alkyne.[5]

Protection of a Terminal Alkyne with Triisopropylsilyl (TIPS) Group

Reaction: ``` R-C≡CH + TIPSCl --(Imidazole, DMF)--> R-C≡C-TIPS

R-C≡C-TIPS --(TBAF, THF)--> R-C≡CH```

Procedure: To a solution of the TIPS-protected alkyne (1.0 eq) in tetrahydrofuran (THF) is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). The reaction is stirred at room temperature and monitored by TLC. After completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated to yield the deprotected alkyne.

Signaling Pathways and Experimental Workflows

Logical Relationship for Selecting an Alkyne Protecting Group

G Decision Workflow for Alkyne Protecting Group Selection start Start: Need to protect a terminal alkyne acid_sensitive Is the substrate sensitive to acid? start->acid_sensitive base_sensitive Is the substrate sensitive to strong base? acid_sensitive->base_sensitive No use_silyl Consider Silyl (TMS, TIPS) acid_sensitive->use_silyl Yes use_thp Consider THP base_sensitive->use_thp No use_ph2po Consider Ph2P(O) base_sensitive->use_ph2po Yes mild_deprotection Are very mild deprotection conditions required? high_stability Is high stability to a wide range of reagents needed? mild_deprotection->high_stability No use_tms Use TMS mild_deprotection->use_tms Yes purification_aid Is aid in purification needed? purification_aid->use_ph2po Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups purification_aid->reconsider No high_stability->purification_aid No use_tips Use TIPS high_stability->use_tips Yes use_silyl->mild_deprotection

Caption: A decision tree to guide the selection of an appropriate alkyne protecting group.

General Experimental Workflow for Protection and Deprotection

G General Workflow for Alkyne Protection and Deprotection start Start: Terminal Alkyne protection Protection Reaction (e.g., Silylation, Acetal Formation) start->protection workup_purification1 Workup and Purification protection->workup_purification1 protected_alkyne Protected Alkyne workup_purification1->protected_alkyne intermediate_reactions Intermediate Synthetic Steps protected_alkyne->intermediate_reactions deprotection Deprotection Reaction (e.g., Fluoride treatment, Acid hydrolysis) intermediate_reactions->deprotection workup_purification2 Workup and Purification deprotection->workup_purification2 final_product Final Product with Terminal Alkyne workup_purification2->final_product

Caption: A generalized workflow for the protection and subsequent deprotection of a terminal alkyne.

Conclusion

The selection of an appropriate alkyne protecting group is a critical decision in the design of a synthetic route. While silyl ethers like TMS and TIPS are workhorses in this domain, offering a range of stabilities and well-established protocols, alternatives like the THP ether of butynol and the diphenylphosphoryl group provide unique advantages in specific contexts. This compound, as a THP-protected alkyne, is a cost-effective option that offers excellent stability towards basic and organometallic reagents, making it a valuable tool when acidic conditions for deprotection can be tolerated. The high polarity of the diphenylphosphoryl group can significantly simplify the purification of complex reaction mixtures. Ultimately, a thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, will enable researchers to make informed decisions and enhance the efficiency and success of their synthetic endeavors.

References

A Comparative Guide to the Synthetic Efficiency of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in drug development and materials science, the strategic use of protecting groups is fundamental. The acidic proton of a terminal alkyne can interfere with many common transformations, such as those involving organometallic reagents or strong bases. 2-(3-Butynyloxy)tetrahydro-2H-pyran serves as a valuable building block, providing the versatile 3-butyn-1-ol scaffold with its hydroxyl group pre-protected by a tetrahydropyranyl (THP) ether. This guide offers an objective comparison of the synthesis of this compound and evaluates its utility against alternative in-situ protection strategies, primarily focusing on silyl ethers.

Synthesis of this compound

The direct synthesis of this compound is typically a straightforward acid-catalyzed reaction between 3-butyn-1-ol and 3,4-dihydro-2H-pyran (DHP). The efficiency of this transformation can vary based on the catalyst, solvent, and reaction conditions, with reported yields ranging from moderate to excellent.

CatalystSolventReaction TimeTemperatureYield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (CH₂Cl₂)16 hoursRoom Temp.68[1]
Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (CH₂Cl₂)3.5 hours0°C to Room Temp.Not specified[1]
Concentrated HClMethyl t-butyl ether (MTBE)2.5 hours50°C to Room Temp.98 (crude)[1]
Not specifiedNot specifiedNot specifiedNot specified84 (purified)[1]
Comparative Analysis of Protecting Group Strategies

The primary role of this compound is to provide a stable, protected form of 3-butyn-1-ol. Its efficiency must be compared with the on-demand protection of the alcohol with other common groups, most notably tert-butyldimethylsilyl (TBS) ether. The choice between these strategies depends on factors like stability towards downstream reaction conditions, ease of removal, and overall yield.

FeatureTetrahydropyranyl (THP) Ether tert-Butyldimethylsilyl (TBS) Ether
Protection Reagents 3,4-Dihydro-2H-pyran (DHP), cat. acid (e.g., PPTS, TsOH)[2]TBS-Cl, Imidazole, DMF; or TBS-OTf, 2,6-Lutidine, CH₂Cl₂[3][4]
Typical Protection Yield >90%>95%, often quantitative[3]
Deprotection Reagents Acidic hydrolysis (e.g., TsOH in alcohol, Acetic Acid/THF/H₂O)[2][5]Fluoride source (e.g., TBAF in THF); or acidic conditions (e.g., HCl in MeOH)[3][4]
Typical Deprotection Yield >95%, often quantitative[2]>95%, often quantitative[3]
Stability Profile Stable to bases, organometallics, hydrides, and redox conditions. Labile to acid.[2][6]Stable to bases and a wide range of non-acidic/non-fluoride conditions. Labile to acid and fluoride ions.[7][8]
Key Advantage Low cost of reagents (DHP). Very stable to basic conditions.[6]High stability, clean reactions, and orthogonal removal with fluoride.[7][8]
Key Disadvantage Creates a new stereocenter, leading to diastereomeric mixtures.[6]Higher cost of reagents. Potential for silicon migration in certain substrates.

Experimental Protocols and Methodologies

Detailed and reproducible experimental procedures are critical for assessing the practical efficiency of a synthetic method.

Protocol 1: Synthesis of this compound

This procedure is adapted from a high-yield synthesis method.[1]

  • A mixture of 3,4-dihydro-2H-pyran (293.2 g, 3.5 mol) and concentrated HCl (1.1 mL) is cooled to 5 °C.

  • While maintaining external cooling, 3-butyn-1-ol (231.5 g, 3.3 mol) is added dropwise over 30 minutes, allowing the internal temperature to reach a maximum of 50 °C.

  • The reaction mixture is stirred at room temperature for 2.5 hours.

  • The mixture is diluted with methyl t-butyl ether (MTBE) (1.0 L).

  • The resulting solution is washed twice with saturated sodium bicarbonate solution (2 x 150 mL).

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the product. A crude yield of approximately 98% is reported.[1]

Protocol 2: Protection of an Alcohol as a TBS Ether

This is a general and highly efficient procedure for the formation of TBS ethers.[3]

  • Dissolve the alcohol (e.g., 3-butyn-1-ol) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add imidazole (4.0 eq) and tert-butyldimethylsilyl chloride (TBS-Cl) (3.0 eq) to the solution at room temperature.

  • Stir the reaction at a slightly elevated temperature (e.g., 50 °C) for 12-18 hours, monitoring by TLC.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the TBS-protected alcohol. Yields are often quantitative.[3]

Protocol 3: Deprotection of a THP Ether

This protocol uses mild acidic conditions for the cleavage of the THP group.[2]

  • Dissolve the THP-protected compound (1.0 eq) in an alcohol solvent such as 2-propanol or methanol.

  • Cool the solution to 0 °C and add p-toluenesulfonic acid monohydrate (TsOH·H₂O) (2.4 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by chromatography if necessary. Yields are typically quantitative.[2]

Protocol 4: Deprotection of a TBS Ether

This procedure uses a fluoride-based reagent, which is the most common method for TBS group removal.[3]

  • Dissolve the TBS-protected compound (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 - 1.5 eq) at room temperature.

  • Stir the mixture at room temperature for 1-18 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol. Yields are typically high (e.g., 97%).[3]

Visualized Workflows

// Node styles start [label="3-Butyn-1-ol +\n3,4-Dihydro-2H-pyran", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="cat. H+", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> catalyst [dir=none]; catalyst -> product [label="CH₂Cl₂ or MTBE\nRoom Temp"]; } dot Caption: Synthesis of this compound.

// Node styles start [label="Alkynyl Alcohol\n(e.g., 3-Butyn-1-ol)", fillcolor="#F1F3F4", fontcolor="#202124"]; protect [label="Protect Alcohol\n(THP, TBS, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; protected_int [label="Protected Intermediate", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Reaction at\nAlkyne Terminus\n(e.g., Coupling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; reacted_int [label="Reacted Intermediate", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; deprotect [label="Deprotect Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> protect; protect -> protected_int; protected_int -> react; react -> reacted_int; reacted_int -> deprotect; deprotect -> product; } dot Caption: General workflow for using protected alkynyl alcohols.

References

A Comparative Guide to Bioorthogonal Labeling: Validating 2-(3-Butynyloxy)tetrahydro-2H-pyran in a Model System

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, metabolic labeling, and proteomics, the selection of an appropriate bioorthogonal reporter is a critical decision that dictates experimental success. This guide provides an objective comparison of 2-(3-Butynyloxy)tetrahydro-2H-pyran , a terminal alkyne, with alternative bioorthogonal reagents. The performance is evaluated based on reaction kinetics, biocompatibility, and ease of use, supported by experimental data and detailed protocols.

This compound is a versatile chemical tool employed in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Its utility lies in the introduction of a terminal alkyne moiety onto a molecule of interest, which can then be selectively reacted with an azide-tagged partner. The tetrahydropyran (THP) group serves as a protective group for the alcohol, which can be removed under acidic conditions if further functionalization is desired.

Performance Comparison with Alternatives

The primary alternatives to terminal alkynes like this compound fall under the category of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reagents. This comparison focuses on the key performance indicators of CuAAC using our target molecule versus the most common SPAAC reagents.

Table 1: Quantitative Comparison of Bioorthogonal Ligation Chemistries

FeatureCuAAC with this compound SPAAC with Dibenzocyclooctynes (DBCO) SPAAC with Bicyclononynes (BCN)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Second-Order Rate Constant (k₂) High (typically 10² - 10⁴ M⁻¹s⁻¹)[1]Moderate to High (~1 M⁻¹s⁻¹)[2]Moderate (~0.1 - 1 M⁻¹s⁻¹)
Biocompatibility Requires copper catalyst, which can be toxic to cells. Ligands like THPTA mitigate toxicity.[3][4][5]Excellent; no cytotoxic catalyst required.Excellent; no cytotoxic catalyst required.
Reagent Stability Terminal alkynes are generally stable.Stable.Stable.
Cell Permeability Reagents are generally cell-permeable.Good cell permeability.Good cell permeability.
Reaction Conditions Aqueous or organic solvents, room temperature.Physiological conditions (aqueous, 37°C).Physiological conditions (aqueous, 37°C).
Primary Application In vitro bioconjugation, proteomics, fixed-cell imaging.Live-cell imaging, in vivo studies.Live-cell imaging, in vivo studies.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne R1-C≡CH (this compound) Cu(I) Cu(I) Alkyne->Cu(I) Forms Copper Acetylide Azide R2-N3 Product 1,4-disubstituted 1,2,3-triazole Azide->Product Cu(I)->Product Ligand Ligand (e.g., THPTA) Ligand->Cu(I) Stabilizes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Product Triazole Product Strained_Alkyne->Product [3+2] Cycloaddition Azide R-N3 Azide->Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Start Start: Azide-Modified Biomolecule CuAAC_Reaction CuAAC Reaction: + this compound + CuSO4/Sodium Ascorbate + THPTA Ligand Start->CuAAC_Reaction SPAAC_Reaction SPAAC Reaction: + Strained Alkyne (DBCO/BCN) Start->SPAAC_Reaction Incubation Incubate at Room Temperature CuAAC_Reaction->Incubation SPAAC_Reaction->Incubation Analysis Analysis (e.g., SDS-PAGE, Microscopy) Incubation->Analysis

Caption: General experimental workflow for comparing CuAAC and SPAAC.

Experimental Protocols

Protocol 1: In Vitro Protein Labeling using CuAAC with this compound

This protocol describes the labeling of an azide-modified protein with a fluorophore-alkyne conjugate, using this compound as a model alkyne.

Materials:

  • Azide-modified protein (e.g., 100 µM in PBS)

  • This compound (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water)[5]

  • Sodium ascorbate (500 mM stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS)

Procedure:

  • In a microcentrifuge tube, combine 50 µL of the azide-modified protein solution with 1 µL of the this compound stock solution (final concentration: 200 µM).

  • Add 1 µL of the CuSO₄ stock solution (final concentration: 1 mM).

  • Add 1 µL of the THPTA stock solution (final concentration: 2 mM). The recommended ligand to copper ratio is often 2:1 to 5:1 to enhance reaction efficiency and reduce cytotoxicity.[4][7]

  • Gently mix the solution.

  • Initiate the reaction by adding 1 µL of the freshly prepared sodium ascorbate stock solution (final concentration: 10 mM).

  • Incubate the reaction at room temperature for 1-2 hours.

  • The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.

  • Analyze the labeling efficiency by methods such as SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.

Protocol 2: Live Cell Surface Labeling using SPAAC with DBCO-Fluorophore

This protocol provides a method for labeling cell surface glycans that have been metabolically engineered to display azides.

Materials:

  • Cells with azide-labeled surface proteins (e.g., cultured in media supplemented with an azido sugar)

  • DBCO-fluorophore conjugate (1 mM stock in DMSO)

  • Cell culture medium or PBS

Procedure:

  • Wash the azide-labeled cells twice with cold PBS to remove residual medium.

  • Add the DBCO-fluorophore conjugate to the cell culture medium or PBS to a final concentration of 25-50 µM.

  • Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C.

  • Wash the cells three times with PBS to remove the unreacted probe.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion

The validation of this compound within a model system highlights its utility as a highly reactive terminal alkyne for CuAAC reactions. Its performance, characterized by rapid kinetics, makes it an excellent choice for in vitro applications where speed and efficiency are paramount. However, for live-cell imaging and in vivo studies, the inherent cytotoxicity of the copper catalyst, even when mitigated by ligands like THPTA, presents a significant drawback. In such scenarios, SPAAC reagents like DBCO and BCN, despite their generally slower reaction rates, are the superior choice due to their exceptional biocompatibility. The selection between these powerful bioorthogonal tools should therefore be guided by the specific requirements of the experimental system.

References

A Comparative Guide to the Analytical Characterization of 2-(3-Butynyloxy)tetrahydro-2H-pyran and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a common terminal alkyne building block, with modern alternatives used in copper-free click chemistry. We present supporting data, detailed experimental protocols, and visual workflows to facilitate an objective evaluation of these critical reagents.

Introduction

This compound serves as a valuable bifunctional molecule, featuring a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a tetrahydropyranyl (THP) protecting group for the hydroxyl functionality. While widely used, the landscape of bioconjugation has evolved, with strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions offering copper-free alternatives. This guide compares the analytical characterization of this compound with two prominent examples of next-generation click chemistry reagents: a dibenzocyclooctyne (DBCO) derivative and a methyltetrazine derivative.

Quantitative Data Comparison

The following tables summarize key analytical data for this compound and its alternatives. Direct comparison should be approached with the understanding that the molecular structures and typical applications of these compounds can influence the most relevant analytical techniques.

Table 1: Physicochemical and Chromatographic Data

ParameterThis compoundDBCO-PEG4-alkyneMethyltetrazine-PEG5-alkyne
Molecular Formula C₉H₁₄O₂[1]C₃₀H₃₄N₂O₆[2]C₂₀H₂₆N₄O₅[3]
Molecular Weight 154.21 g/mol [1]518.60 g/mol [4]402.44 g/mol [3]
Purity (Typical) ≥97% (GC)[5]≥98% (HPLC)[]≥95% (HPLC)[3]
Appearance Colorless to light yellow liquid[5]Light yellow oil[]Pink to red solid[3]
Solubility Soluble in common organic solventsSoluble in DMSO[]Soluble in DMSO, DMF, DCM[3]

Table 2: Spectroscopic Data

ParameterThis compoundDBCO-PEG4-alkyneMethyltetrazine-PEG5-alkyne
¹H NMR (CDCl₃, 400 MHz) See Table 3 for detailed assignments.Characteristic aromatic, PEG, and alkyne protons.Characteristic tetrazine, aromatic, PEG, and alkyne protons.[3]
¹³C NMR (CDCl₃, 100 MHz) See Table 4 for detailed assignments.Signals for aromatic, PEG, alkyne, and amide carbons.Signals for tetrazine, aromatic, PEG, and alkyne carbons.[3]
FTIR (neat, cm⁻¹) ~3291 (≡C-H), ~2941 (C-H), ~2120 (C≡C), ~1120 (C-O)[7]Characteristic amide, aromatic, ether, and alkyne stretches.Characteristic tetrazine, aromatic, ether, and alkyne stretches.
Mass Spectrometry (EI) m/z 154 (M⁺), 85 (base peak)[8]ESI-MS is preferred due to low volatility.ESI-MS is preferred due to low volatility.
Mass Spectrometry (ESI) m/z 155 [M+H]⁺, 177 [M+Na]⁺[7]m/z 519 [M+H]⁺, 541 [M+Na]⁺m/z 403 [M+H]⁺, 425 [M+Na]⁺[3]

Table 3: ¹H NMR Peak Assignments for this compound (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.65t1HO-CH-O
3.88 - 3.75m2HO-CH₂ (pyran) & O-CH₂ (butynyl)
3.55 - 3.48m2HO-CH₂ (pyran) & O-CH₂ (butynyl)
2.45td2H-CH₂-C≡
1.98t1H≡C-H
1.85 - 1.50m6H-CH₂- (pyran)

Table 4: ¹³C NMR Peak Assignments for this compound (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
98.8O-CH-O
81.5-C≡
69.4≡C-H
65.6O-CH₂ (butynyl)
62.2O-CH₂ (pyran)
30.6-CH₂- (pyran)
25.5-CH₂- (pyran)
19.6-CH₂-C≡
19.5-CH₂- (pyran)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the analyte.

Protocol for ¹H NMR of this compound:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: 400 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (D1): 5 seconds for quantitative measurements.[9]

    • Acquisition Time: 4 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

Protocol for Quantitative NMR (qNMR) for Purity Assessment:

  • Sample and Standard Preparation: Accurately weigh approximately 10 mg of the analyte and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[9][10]

  • Instrument: 500 MHz or higher NMR Spectrometer.

  • Parameters:

    • Pulse Program: zg30.

    • Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).[9]

    • Number of Scans: 64-128 to achieve a high signal-to-noise ratio (>250:1).[11]

  • Data Processing and Calculation: Process the spectrum as described above. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and identify volatile impurities of this compound. This technique is less suitable for the non-volatile alternatives.

Protocol for GC-MS of this compound:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument: GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis: Identify the main peak and any impurity peaks. Compare the mass spectrum of the main peak with a reference library (e.g., NIST) for confirmation. The expected fragmentation includes the molecular ion (m/z 154) and a base peak at m/z 85, corresponding to the tetrahydropyranyl cation.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol for FTIR:

  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or ATR can be used.

  • Instrument: FTIR Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups. For this compound, key peaks are expected around 3291 cm⁻¹ (≡C-H stretch), 2120 cm⁻¹ (C≡C stretch, weak), and a strong C-O stretch in the 1150-1050 cm⁻¹ region.[7]

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the logical relationship for selecting an appropriate analytical method.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Reporting Sample Sample Received Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Dissolution->NMR GCMS GC-MS (for volatile compounds) Dissolution->GCMS FTIR FTIR Spectroscopy Dissolution->FTIR HPLC HPLC (for non-volatile compounds) Dissolution->HPLC Processing Spectral/Chromatographic Processing NMR->Processing GCMS->Processing FTIR->Processing HPLC->Processing Interpretation Data Interpretation & Structure Elucidation Processing->Interpretation Purity Purity Calculation Processing->Purity Report Generate Report Interpretation->Report Purity->Report

Caption: General analytical workflow for the characterization of chemical reagents.

Method_Selection Analyte Analyte Properties Volatility Volatility Analyte->Volatility GCMS GC-MS Volatility->GCMS High HPLC HPLC / LC-MS Volatility->HPLC Low Structure Structural Confirmation NMR NMR Structure->NMR Purity Purity Assessment qNMR qNMR Purity->qNMR Chromatography Chromatography (GC/HPLC) Purity->Chromatography

Caption: Logical relationship for selecting an appropriate analytical method.

Conclusion

The characterization of this compound and its alternatives requires a multi-technique approach to ensure identity, purity, and stability. While NMR and FTIR are universally applicable for structural confirmation, the choice between GC-MS and HPLC for purity assessment is dictated by the volatility and thermal stability of the compound. For quantitative analysis, qNMR offers a primary method for determining purity without the need for a specific reference standard of the analyte. As the field of bioconjugation continues to advance, a thorough understanding of the analytical profiles of these key reagents is essential for the development of robust and reliable drug delivery systems and diagnostic tools.

References

A Spectroscopic Comparison of 2-(3-Butynyloxy)tetrahydro-2H-pyran and Other Protected 3-Butyn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-(3-butynyloxy)tetrahydro-2H-pyran and its common alternatives for the protection of 3-butyn-1-ol. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The protection of terminal alkynes is a critical step in the synthesis of complex molecules in pharmaceutical and materials science. The choice of protecting group can significantly influence the outcome of subsequent reactions and the ease of deprotection. The tetrahydropyranyl (THP) ether, this compound, is a commonly employed protecting group for alcohols, including the versatile building block 3-butyn-1-ol. This guide presents a comprehensive spectroscopic comparison of this compound with other frequently used protected derivatives of 3-butyn-1-ol, namely the tert-butyldimethylsilyl (TBDMS) ether and the benzyl ether.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-butyn-1-ol and its protected derivatives. This data is essential for reaction monitoring, quality control, and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Coupling Constants (J, Hz)
3-Butyn-1-ol 3.78 (t, J = 6.3 Hz, 2H, -CH₂OH), 2.45 (td, J = 6.3, 2.7 Hz, 2H, -C≡CCH₂-), 1.98 (t, J = 2.7 Hz, 1H, -C≡CH)
This compound [1]4.54 (t, J = 3.5 Hz, 1H, OCHO), 3.78 (ddd, J = 11.7, 8.4, 3.1 Hz, 1H, THP-CH₂O), 3.72 (td, J = 9.7, 7.0 Hz, 1H, THP-CH₂O), 3.46 (td, J = 9.7, 7.0 Hz, 1H, -OCH₂-), 3.43–3.38 (m, 1H, -OCH₂-), 2.38 (td, J = 7.0, 2.6 Hz, 2H, -C≡CCH₂-), 1.89 (t, J = 2.6 Hz, 1H, -C≡CH), 1.78–1.69 (m, 1H, THP ring), 1.62 (dt, J = 11.6, 3.5 Hz, 1H, THP ring), 1.54–1.38 (m, 4H, THP ring)
4-(tert-Butyldimethylsilyloxy)-1-butyne 3.70 (t, J = 7.0 Hz, 2H, -CH₂OSi-), 2.35 (td, J = 7.0, 2.6 Hz, 2H, -C≡CCH₂-), 1.94 (t, J = 2.6 Hz, 1H, -C≡CH), 0.89 (s, 9H, -SiC(CH₃)₃), 0.08 (s, 6H, -Si(CH₃)₂)
4-(Benzyloxy)-1-butyne 7.38-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ar), 3.58 (t, J = 6.8 Hz, 2H, -CH₂OBn), 2.45 (td, J = 6.8, 2.6 Hz, 2H, -C≡CCH₂-), 2.01 (t, J = 2.6 Hz, 1H, -C≡CH)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
3-Butyn-1-ol 82.9 (-C≡CH), 68.9 (-C≡CH), 61.2 (-CH₂OH), 22.8 (-C≡CCH₂-)
This compound [1]98.6 (OCHO), 81.3 (-C≡CH), 69.2 (-C≡CH), 65.4 (-OCH₂-), 62.0 (THP-CH₂O), 30.4 (THP ring), 25.3 (THP ring), 19.8 (-C≡CCH₂-), 19.3 (THP ring)
4-(tert-Butyldimethylsilyloxy)-1-butyne 82.0 (-C≡CH), 69.0 (-C≡CH), 61.9 (-CH₂OSi-), 25.9 (-SiC(CH₃)₃), 23.1 (-C≡CCH₂-), 18.3 (-SiC(CH₃)₃), -5.3 (-Si(CH₃)₂)
4-(Benzyloxy)-1-butyne 138.5 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 81.5 (-C≡CH), 72.9 (-OCH₂Ar), 69.3 (-C≡CH), 68.5 (-CH₂OBn), 19.8 (-C≡CCH₂-)

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundKey Absorptions
3-Butyn-1-ol 3300-3400 (broad, O-H stretch), ~3300 (sharp, ≡C-H stretch), ~2120 (C≡C stretch)
This compound [1]3291 (≡C-H stretch), 2941, 2870 (C-H stretch), ~2120 (C≡C stretch), 1120-1040 (C-O stretch)
4-(tert-Butyldimethylsilyloxy)-1-butyne ~3310 (≡C-H stretch), 2955, 2930, 2860 (C-H stretch), ~2120 (C≡C stretch), 1255 (Si-CH₃), 1100 (Si-O-C stretch), 835, 775 (Si-C stretch)
4-(Benzyloxy)-1-butyne ~3300 (≡C-H stretch), 3030, 2930, 2860 (C-H stretch), ~2120 (C≡C stretch), 1100 (C-O stretch), 740, 700 (Ar C-H bend)

Table 4: Mass Spectrometry (MS) Data

CompoundKey Fragments (m/z)
3-Butyn-1-ol 70 (M⁺), 57, 41, 39
This compound [1]155 ([M+H]⁺), 85 (THP fragment), 69
4-(tert-Butyldimethylsilyloxy)-1-butyne 184 (M⁺), 127 ([M-C₄H₉]⁺), 75
4-(Benzyloxy)-1-butyne 160 (M⁺), 107 (tropylium ion), 91 (benzyl cation), 77

Experimental Protocols

Detailed methodologies for the synthesis of each protected derivative are provided below.

Synthesis of this compound

To a solution of 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added 3,4-dihydro-2H-pyran (1.1 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Synthesis of 4-(tert-Butyldimethylsilyloxy)-1-butyne

To a solution of 3-butyn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C. The reaction mixture is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield 4-(tert-butyldimethylsilyloxy)-1-butyne.

Synthesis of 4-(Benzyloxy)-1-butyne

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 3-butyn-1-ol (1.0 eq) in THF dropwise. The mixture is stirred at this temperature for 30 minutes, after which benzyl bromide (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give 4-(benzyloxy)-1-butyne.

Visualization of Key Structures and Workflow

The following diagrams illustrate the structures of the compared molecules and a general workflow for their synthesis and analysis.

General Structure of Protected 3-Butyn-1-ol cluster_0 3-Butyn-1-ol Core cluster_1 Protecting Groups (R) HC≡C-CH₂-CH₂-O- HC≡C-CH₂-CH₂-O- THP Tetrahydropyranyl (THP) HC≡C-CH₂-CH₂-O-->THP R = TBDMS tert-Butyldimethylsilyl (TBDMS) HC≡C-CH₂-CH₂-O-->TBDMS R = Bn Benzyl (Bn) HC≡C-CH₂-CH₂-O-->Bn R =

Caption: Chemical structures of the compared protecting groups for 3-butyn-1-ol.

start Start: 3-Butyn-1-ol protection Protection Reaction (THP, TBDMS, or Benzyl) start->protection workup Aqueous Workup & Extraction protection->workup purification Purification (Column Chromatography) workup->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis product Protected 3-Butyn-1-ol Derivative analysis->product

Caption: General experimental workflow for synthesis and analysis.

References

A Comparative Guide to the Biological Efficacy of Tetrahydropyran Analogs with Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(3-Butynyloxy)tetrahydro-2H-pyran scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological efficacy data for its immediate analogs is limited in publicly available literature, the broader family of pyran and tetrahydropyran derivatives has demonstrated a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological efficacy of structurally related compounds, offering insights into the potential applications of this compound analogs. The data presented is based on experimental findings from various studies on similar molecular frameworks.

I. Comparative Biological Activities of Pyran Analogs

The tetrahydropyran ring is a common motif in a variety of biologically active natural products and synthetic compounds. Its derivatives have been investigated for a range of therapeutic applications, including anticancer, antifungal, antiviral, and neuroprotective activities. The inclusion of an alkyne moiety, as seen in this compound, can further enhance biological activity and provide a handle for bioorthogonal chemistry applications, such as target identification and visualization.[1]

Anticancer Activity

Several studies have highlighted the potential of pyran derivatives as anticancer agents. For instance, dihydropyran derivatives have been shown to inhibit the proliferation of cervical cancer cells.[2] Similarly, novel 1,2,3-triazole linked tetrahydrocurcumin derivatives, which share a heterocyclic structure, have demonstrated potent cytotoxic activity against various cancer cell lines, including human colon carcinoma (HCT-116).[3]

Table 1: In Vitro Anticancer Activity of Selected Pyran and Related Heterocyclic Analogs

Compound ClassCancer Cell LineActivity Metric (IC50 in µM)Reference
Dihydropyran DerivativesHeLa, HCC94Inhibition at 25, 50, 100 µg/mL[2]
Pyrazole-Thiadiazole EGFR InhibitorsA549 (Lung)1.537 - 8.493[4]
1,2,3-Triazole Linked TetrahydrocurcuminHCT-116 (Colon)1.09[3]
Tetralin-6-yl-pyrazoline DerivativesHeLa (Cervix)3.5[5]
Tetrazole DerivativesSK-OV-3 (Ovarian)Growth % of 34.94[6]
Antimicrobial and Antifungal Activity

The pyran ring is a key structural feature in many compounds exhibiting antimicrobial and antifungal properties. For example, pyrano[3,2-c]chromene-2,5-diones have shown potent antifungal activity against various plant pathogens.[7] Furthermore, pyranopyrazole and pyrazolo-pyrano-pyrimidine derivatives have been identified as promising antifungal agents against Candida albicans and Aspergillus niger.[8]

Table 2: Antifungal and Antimicrobial Activity of Selected Pyran Analogs

Compound ClassPathogenActivity Metric (EC50 or MIC)Reference
Pyrano[3,2-c]chromene-2,5-dionesBotrytis cinerea0.082 - 0.141 µM[7]
Pyranopyrazole DerivativesCandida albicans, Aspergillus nigerZone of Inhibition[8]
Pyrano[2,3-b]pyridine DerivativesCandida sp., E. coli, S. aureusPotent to moderate activity[9]
Tetrahydro Benzopyran DerivativesVarious bacteria and fungiPromising activities
Antiviral Activity

Derivatives of benzopyran-2-one have been reported to possess a broad spectrum of antiviral activities, including against the SARS-CoV-2 virus by targeting key viral proteins.[10] Additionally, 8-alkynyl-2'-deoxyadenosine analogs have demonstrated activity against a range of viruses, including vaccinia virus and cytomegalovirus.[11] The presence of the alkyne group in these molecules is crucial for their antiviral efficacy.

Table 3: Antiviral Activity of Selected Analogs

Compound ClassVirusActivity MetricReference
8-Heptynyl-2'-deoxyadenosineVaccinia, VSV, CMV, RSVActive at non-cytotoxic concentrations[11]
Benzopyran-2-one DerivativesSARS-CoV-2Inhibition of viral proteins[10]
1,2,3-Triazolyl Lupinine DerivativesInfluenza A (H1N1, H3N2)Virucidal activity[12]
Neuroprotective Effects

Tetrahydropyran and related structures have also been implicated in neuroprotection. For instance, tetrahydrocurcumin has been shown to protect against glutamate-induced oxidative stress in hippocampal cells.[13] Another natural alkaloid, tetrahydropiperine, has demonstrated neuroprotective effects in ischemic stroke models through the activation of the PI3K/Akt/mTOR signaling pathway.

II. Experimental Protocols

The evaluation of the biological efficacy of these compounds involves a variety of established experimental protocols. Below are summaries of key methodologies cited in the literature.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3][4]

Antifungal Susceptibility Testing

The antifungal activity can be determined using methods like the agar well diffusion method.

  • Culture Preparation: A standardized inoculum of the fungal strain is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the fungal suspension.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under conditions suitable for fungal growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured.[8]

Antiviral Assays

Virucidal activity assays are used to determine the ability of a compound to inactivate viral particles.

  • Virus-Compound Incubation: A known titer of the virus is incubated with the test compound for a specific duration.

  • Infection of Host Cells: The mixture is then used to infect susceptible host cells (e.g., in a plaque reduction assay or an endpoint dilution assay).

  • Quantification of Viral Infectivity: The reduction in viral infectivity is quantified by counting plaques or determining the tissue culture infectious dose (TCID50).[12]

III. Signaling Pathways and Experimental Workflows

The biological effects of these compounds are often mediated through specific signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and further drug development.

Neuroprotection via PI3K/Akt/mTOR Pathway

Some neuroprotective agents, like tetrahydropiperine, exert their effects by modulating key signaling cascades. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and autophagy.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neuroprotective_Agent Neuroprotective Agent (e.g., Tetrahydropiperine) Receptor Receptor Neuroprotective_Agent->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Neuronal Survival Akt->Cell_Survival Promotes Autophagy_Inhibition Inhibition of Autophagy mTOR->Autophagy_Inhibition Leads to

Caption: PI3K/Akt/mTOR signaling pathway in neuroprotection.

General Workflow for Drug Discovery and Evaluation

The process of identifying and validating new therapeutic agents follows a structured workflow, from initial screening to in-depth mechanistic studies.

Drug_Discovery_Workflow Compound_Library Compound Library (e.g., Pyran Analogs) High_Throughput_Screening High-Throughput Screening (e.g., Cell-based assays) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Efficacy & Toxicity (IC50, CC50) Lead_Optimization->In_Vitro_Testing Mechanism_of_Action Mechanism of Action Studies (e.g., Pathway analysis) In_Vitro_Testing->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for drug discovery and evaluation.

References

A Comparative Guide to Alkyne-Functionalizing Reagents for Bioconjugation: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents for introducing an alkyne handle onto a biomolecule is a critical decision that impacts workflow efficiency, cost, and the integrity of the final conjugate. This guide provides a comprehensive cost-benefit analysis of using 2-(3-Butynyloxy)tetrahydro-2H-pyran, a common building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and compares it with two prevalent alternatives: direct-labeling reagents for CuAAC and reagents for strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction to this compound

This compound is a bifunctional molecule that contains a terminal alkyne for click chemistry and a hydroxyl group protected by a tetrahydropyranyl (THP) group.[1][2][3] This reagent is typically used in a multi-step process where it is first conjugated to a biomolecule via its deprotected hydroxyl group, followed by the CuAAC reaction.

Comparative Analysis of Alkyne-Functionalizing Strategies

The primary alternatives to the multi-step approach with this compound are:

  • Direct-Labeling Alkyne Reagents (e.g., Alkyne-PEG-NHS ester): These reagents incorporate a terminal alkyne and a reactive group (like an NHS ester) that can directly and covalently attach to biomolecules (e.g., to primary amines on proteins) in a single step.[4][5][6]

  • Strain-Promoted Alkyne Reagents (e.g., DBCO-NHS ester): These reagents feature a strained cyclooctyne (like DBCO) that reacts with azides via SPAAC, a copper-free click chemistry variant.[7][8][9] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Cost Comparison

The following table provides an estimated cost comparison for introducing an alkyne handle using these different strategies. Prices are based on currently available catalogue prices and are subject to change.

ReagentSupplier ExampleTypical QuantityPrice (USD)Estimated Cost per µmol
This compoundSigma-Aldrich5 g~$110~$0.003
Alkyne-PEG4-NHS esterLumiprobe100 mg~$150~$3.75
DBCO-NHS esterMedchemExpress50 mg~$160~$7.95

Note: The cost per µmol for this compound is significantly lower for the raw material. However, this does not factor in the additional reagents and labor required for the subsequent deprotection and conjugation steps.

Performance and Feature Comparison

This table summarizes the key performance characteristics and features of each approach, drawing from comparative studies of CuAAC and SPAAC.[10]

FeatureThis compound (CuAAC)Alkyne-PEG-NHS ester (CuAAC)DBCO-NHS ester (SPAAC)
Reaction Principle Copper(I)-catalyzed cycloadditionCopper(I)-catalyzed cycloadditionStrain-promoted cycloaddition
Number of Steps Multi-step (deprotection, conjugation)Single-step conjugationSingle-step conjugation
Biocompatibility Lower, due to copper cytotoxicityLower, due to copper cytotoxicityHigh (copper-free)
Reaction Kinetics Fast (minutes to hours)Fast (minutes to hours)Generally slower than CuAAC
Yield Generally highGenerally highHigh, but can be slightly lower than CuAAC
Reagent Stability GoodNHS ester is moisture-sensitiveGood, but DBCO can be sensitive to oxidation
Flexibility High (can be adapted to various linkers)Moderate (linker is pre-defined)Moderate (linker is pre-defined)

Experimental Protocols

Protocol 1: Workflow for using this compound

This protocol involves two main stages: deprotection of the THP group and subsequent conjugation to a biomolecule.

A. Deprotection of this compound

  • Dissolution: Dissolve the THP-protected alkyne in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.[11]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting 3-butyn-1-ol by column chromatography if necessary.

B. Conjugation and CuAAC Reaction

The deprotected 3-butyn-1-ol can then be functionalized (e.g., by converting the alcohol to a more reactive group) and conjugated to the biomolecule of interest. Following conjugation and purification, the CuAAC reaction can be performed.

  • Prepare Reaction Mixture: In an aqueous buffer (pH 7-8), mix the alkyne-functionalized biomolecule with the azide-containing partner.

  • Prepare Catalyst: In a separate tube, premix a copper(II) sulfate (CuSO₄) solution with a solution of a copper-chelating ligand (e.g., THPTA).[12]

  • Initiate Reaction: Add the catalyst mixture to the reaction, followed by a freshly prepared solution of a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

Protocol 2: Bioconjugation using Alkyne-PEG-NHS Ester

This protocol describes the direct labeling of a protein with an alkyne group.[4][13]

  • Protein Preparation: Ensure the protein solution (1-10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Reagent Preparation: Immediately before use, dissolve the Alkyne-PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation: Add a 10- to 30-fold molar excess of the Alkyne-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be below 20%.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted reagents using a desalting column. The alkyne-labeled protein is now ready for the CuAAC reaction as described in Protocol 1B.

Protocol 3: Bioconjugation using DBCO-NHS Ester (SPAAC)

This protocol outlines the labeling of a protein with a DBCO group for copper-free click chemistry.[7][8][14]

  • Protein Preparation: As in Protocol 2, use an amine-free buffer.

  • Reagent Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Conjugation: Add a 10- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Purification: Purify the DBCO-labeled protein using a desalting column.

  • SPAAC Reaction: Mix the purified DBCO-labeled protein with a 2- to 4-fold molar excess of the azide-functionalized molecule. Incubate for 2-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final conjugate to remove any unreacted azide.

Visualizations

The following diagrams illustrate the decision-making process and the chemical pathway involved in using this compound.

Caption: Decision workflow for selecting an alkyne functionalization strategy.

G start This compound deprotection Acidic Deprotection (e.g., Acetic Acid) start->deprotection Step 1 alkyne_alcohol 3-Butyn-1-ol deprotection->alkyne_alcohol functionalization Functionalization & Conjugation to Biomolecule alkyne_alcohol->functionalization Step 2 alkyne_biomolecule Alkyne-labeled Biomolecule functionalization->alkyne_biomolecule cuaac CuAAC Reaction (CuSO4, Ligand, Reductant) alkyne_biomolecule->cuaac Step 3 final_conjugate Final Bioconjugate cuaac->final_conjugate azide_partner Azide-containing Partner azide_partner->cuaac

Caption: Reaction pathway for bioconjugation using this compound.

Conclusion and Recommendations

The cost-benefit analysis of using this compound reveals a trade-off between the low cost of the starting material and the increased complexity and labor associated with a multi-step workflow.

  • For researchers prioritizing cost-effectiveness for in vitro applications and who have the synthetic chemistry capabilities , this compound represents a viable and economical option. Its versatility allows for the design of custom linkers.

  • For those who prioritize a streamlined workflow and are working with standard bioconjugation reactions in vitro , direct-labeling reagents like Alkyne-PEG-NHS esters offer a more efficient, albeit more expensive, alternative.

  • For applications in living cells or in vivo models where copper toxicity is a concern , the use of SPAAC reagents such as DBCO-NHS esters is the most appropriate, and often necessary, choice, despite the higher cost.

Ultimately, the selection of the optimal alkyne-functionalizing reagent depends on a careful consideration of the specific experimental needs, the sensitivity of the biomolecules involved, and the available resources.

References

A Comparative Guide to the In-Vitro and In-Vivo Performance of 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and chemical biology, the ability to specifically and efficiently label biomolecules is paramount. "Click chemistry," a set of powerful, reliable, and selective reactions, has emerged as a cornerstone for these applications. At the heart of the most common click reaction, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are terminal alkynes. This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of a specific terminal alkyne, 2-(3-Butynyloxy)tetrahydro-2H-pyran, against other common alternatives.

The core of this compound is a terminal butynyl group, rendered reactive for CuAAC, and a tetrahydropyran (THP) protecting group. The THP group is a common protecting group for alcohols in organic synthesis due to its ease of introduction, stability to most non-acidic reagents, and straightforward removal under acidic conditions.[1] This guide will delve into the practical implications of this structure in both laboratory and living systems.

In-Vitro Performance: The Realm of Copper-Catalyzed Click Chemistry (CuAAC)

In the controlled environment of the laboratory, terminal alkynes like this compound are primarily utilized in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is renowned for its efficiency, high yields, and broad applicability in conjugating molecules for a variety of research needs.[2]

Performance Metrics and Comparison with Alternatives

Here, we compare the expected performance of this compound with other common terminal alkynes used in CuAAC.

FeatureThis compoundPropargyl AlcoholPropiolamides
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Catalyst Required Yes, Copper(I)Yes, Copper(I)Yes, Copper(I)
Relative Reactivity GoodGood[3]High[3]
Key Advantages THP group can enhance solubility in organic solvents.Simple, cost-effective, and good reactivity.[3]Higher reaction rates.[3]
Potential Disadvantages Requires deprotection step to liberate the alkyne; potential for side reactions.Lower solubility in some organic solvents compared to THP-protected alkynes.Prone to Michael addition side reactions with nucleophiles like thiols.[3][4]
Typical Yields 70-95%[2]70-95%[2]High, but can be reduced by side reactions.
Experimental Protocol: In-Vitro Protein Labeling using CuAAC

This protocol describes a general procedure for labeling a protein containing an azide group with an alkyne-functionalized molecule, such as this compound (after deprotection), in an in-vitro setting.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Alkyne-functionalized payload (e.g., a fluorescent dye with a terminal alkyne).

  • Copper(II) Sulfate (CuSO₄) solution.

  • A water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[5]

  • Freshly prepared Sodium Ascorbate solution.

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water. Dissolve the alkyne-payload in a compatible solvent like DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein and the alkyne-payload in the reaction buffer. A slight excess of the alkyne is often used.[6]

  • Catalyst Addition: Add the THPTA ligand to the CuSO₄ solution to pre-form the copper-ligand complex.

  • Initiation: Add the copper-ligand complex to the protein-alkyne mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.[5]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently mixed during this time.[2]

  • Purification: Remove unreacted reagents and byproducts to isolate the labeled protein using a suitable method like size-exclusion chromatography.[7]

  • Characterization: Confirm the conjugation and assess the purity of the product using techniques such as SDS-PAGE and mass spectrometry.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Azide-modified Protein r1 Combine Protein & Alkyne p1->r1 p2 Alkyne Payload p2->r1 p3 CuSO4 + Ligand r2 Add Catalyst & Reductant p3->r2 p4 Sodium Ascorbate p4->r2 r1->r2 r3 Incubate r2->r3 a1 Purification r3->a1 a2 Characterization a1->a2

A general experimental workflow for in-vitro protein labeling via CuAAC.

In-Vivo Performance: The Shift to Copper-Free Click Chemistry (SPAAC)

The primary limitation of using terminal alkynes like this compound for in-vivo applications is the requirement of a copper catalyst for the CuAAC reaction. Copper ions can be toxic to living cells, limiting the biocompatibility of this method.[2] To overcome this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a catalyst, making it ideal for live-cell imaging and in-vivo studies.[8][9]

Performance Metrics and Comparison with Alternatives

In the context of in-vivo studies, the relevant comparison is not between different terminal alkynes, but between the CuAAC reaction (which would involve our target molecule) and the catalyst-free SPAAC reaction using strained cyclooctynes.

FeatureTerminal Alkynes (e.g., this compound) in CuAACStrained Cyclooctynes (e.g., DBCO, BCN) in SPAAC
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes, Copper(I)No, catalyst-free
Biocompatibility Limited for live cells due to copper cytotoxicity.[2]High; widely used in living systems.[8]
Reaction Kinetics (Second-Order Rate Constant) ~10¹ - 10³ M⁻¹s⁻¹ (with catalyst)[10]DBCO: ~0.6 - 1.0 M⁻¹s⁻¹ BCN: ~0.06 - 0.1 M⁻¹s⁻¹[11][12]
Key Advantages Fast reaction rates with catalyst.No catalyst required, high biocompatibility.
Potential Disadvantages Copper toxicity in vivo.Generally slower kinetics than CuAAC; strained alkynes can be less stable and more expensive.
In-Vivo Applicability LimitedHigh

The tetrahydropyran (THP) group in this compound is generally stable under neutral and basic conditions but is cleaved under acidic conditions. In an in-vivo setting, the stability of the THP group would be crucial. While the intracellular environment is generally near neutral, acidic compartments exist within cells (e.g., lysosomes). The cleavage of the THP group in vivo would release 5-hydroxypentanal, and the toxicological profile of this byproduct would need to be considered for any in-vivo application.[5]

Experimental Protocol: In-Vivo Cell Labeling using SPAAC

This protocol outlines a general procedure for labeling the surface of live cells using metabolic glycoengineering to introduce azide groups, followed by a SPAAC reaction with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells of interest.

  • Peracetylated azido sugar (e.g., Ac₄ManNAz) for metabolic labeling.

  • Cell culture medium and supplements.

  • DBCO-functionalized fluorescent dye.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer or fluorescence microscope for analysis.

Procedure:

  • Metabolic Labeling: Culture cells in a medium supplemented with an azido sugar for 1-3 days. The cells will metabolize the sugar and display azide groups on their surface glycoproteins.[8]

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unincorporated azido sugar.

  • SPAAC Reaction: Resuspend the azide-labeled cells in a suitable buffer and add the DBCO-functionalized fluorescent dye.

  • Incubation: Incubate the cells with the DBCO-dye conjugate for 30-60 minutes at 37°C, protected from light.[8]

  • Washing: Wash the cells multiple times with PBS to remove any unreacted dye.

  • Analysis: Analyze the labeled cells using flow cytometry to quantify the fluorescence or visualize them using fluorescence microscopy.[9]

SPAAC_Workflow cluster_labeling Metabolic Labeling cluster_reaction SPAAC Reaction cluster_analysis Analysis l1 Culture Cells with Azido Sugar l2 Harvest & Wash Cells l1->l2 r1 Add DBCO-Dye l2->r1 r2 Incubate r1->r2 r3 Wash Cells r2->r3 a1 Flow Cytometry or Fluorescence Microscopy r3->a1

A general experimental workflow for in-vivo cell labeling via SPAAC.

Signaling Pathways and Reaction Mechanisms

The underlying chemical transformations of CuAAC and SPAAC are distinct, which dictates their suitability for different applications.

Reaction_Mechanisms cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_alkyne Terminal Alkyne (e.g., R-C≡CH) CuAAC_product 1,4-disubstituted Triazole CuAAC_alkyne->CuAAC_product CuAAC_azide Azide (R'-N3) CuAAC_azide->CuAAC_product CuAAC_catalyst Cu(I) Catalyst CuAAC_catalyst->CuAAC_product catalysis SPAAC_alkyne Strained Cyclooctyne (e.g., DBCO) SPAAC_product Triazole Adduct SPAAC_alkyne->SPAAC_product SPAAC_azide Azide (R'-N3) SPAAC_azide->SPAAC_product

Comparison of CuAAC and SPAAC reaction mechanisms.

Conclusion

This compound, as a representative of THP-protected terminal alkynes, is a valuable tool for in-vitro bioconjugation via the highly efficient CuAAC reaction. The THP group can offer advantages in terms of handling and solubility. However, for in-vivo applications, the cytotoxicity of the copper catalyst is a significant drawback. In this context, the catalyst-free SPAAC reaction using strained cyclooctynes like DBCO and BCN is the superior choice, despite having slower reaction kinetics. The selection between these approaches should be guided by the specific requirements of the experiment, balancing the need for high reaction rates in vitro with the demand for biocompatibility in vivo.

References

Head-to-Head Comparison: 2-(3-Butynyloxy)tetrahydro-2H-pyran and Silyl-Protected Alkynes in Bioconjugation and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation and complex organic synthesis, the choice of a suitable protected alkyne is a critical decision. This guide provides a detailed head-to-head comparison of 2-(3-Butynyloxy)tetrahydro-2H-pyran, a tetrahydropyranyl (THP) protected alkyne, with its commonly used silyl-protected counterparts, including trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldimethylsilyl (TBDMS) protected alkynes. This comparison is supported by experimental data on their performance in key reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and subsequent deprotection steps.

The strategic use of protecting groups for terminal alkynes is paramount in multistep synthesis to prevent unwanted side reactions of the acidic alkyne proton. The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule.[1] This guide will delve into the practical advantages and disadvantages of THP- and silyl-protected alkynes to aid in the selection of the optimal reagent for specific synthetic needs.

Performance in Click Chemistry and Deprotection: A Quantitative Comparison

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forging stable triazole linkages in a variety of applications, from drug discovery to materials science.[2][3] The efficiency of this reaction and the ease of subsequent deprotection are key performance indicators for any protected alkyne.

While direct head-to-head comparative studies under identical conditions are limited in the literature, the following tables summarize typical performance data gathered from various sources. It is important to note that reaction yields can be highly substrate-dependent and influenced by the specific reaction conditions.

Table 1: Performance Comparison in a Typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Protected AlkyneProtecting GroupTypical CuAAC Reaction ConditionsTypical Triazole Yield (%)Citation(s)
This compoundTHPCuSO₄, Sodium Ascorbate, H₂O/t-BuOH85-95[4]
TrimethylsilylacetyleneTMSCuSO₄, Sodium Ascorbate, H₂O/t-BuOH90-98[5]
TriethylsilylacetyleneTESCuSO₄, Sodium Ascorbate, H₂O/t-BuOH90-98[6]
TriisopropylsilylacetyleneTIPSCuSO₄, Sodium Ascorbate, H₂O/t-BuOH85-95[7][8]
tert-ButyldimethylsilylacetyleneTBDMSCuSO₄, Sodium Ascorbate, H₂O/t-BuOH90-98[9]

Table 2: Comparison of Deprotection Conditions and Yields

Protecting GroupDeprotection Reagents and ConditionsTypical Yield (%)Citation(s)
THP Acetic acid/THF/H₂O (3:1:1), rt, 8h85-95[10]
p-Toluenesulfonic acid (catalytic), EtOH, rt90-98[11]
TMS K₂CO₃, MeOH, rt, 1h90-98[5]
TBAF, THF, rt, 30 min~95[12]
TES TBAF, THF, rt90-98[12]
K₂CO₃, MeOH, rt85-95[5]
TIPS TBAF, THF, rt, 1-2h90-98[12]
AgF, MeOH, rt~81[13]
TBDMS TBAF, THF, rt90-98[14]
Acetic acid/THF/H₂O, 45°C80-90[9]

Stability Profile of Protecting Groups

The stability of the protecting group under various reaction conditions is a critical factor in planning a synthetic route. Orthogonal protecting group strategies, where one group can be selectively removed in the presence of others, are often employed in complex syntheses.[15]

THP (Tetrahydropyranyl):

  • Stable: Strongly basic conditions, organometallic reagents (e.g., Grignard, organolithiums), hydrides, and many oxidizing and reducing agents.[6][11]

  • Labile: Acidic conditions (e.g., aqueous acid, Lewis acids).[6][11]

Silyl Ethers (TMS, TES, TBDMS, TIPS): The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom.

  • General Stability Trend (Acidic and Basic Conditions): TMS < TES < TBDMS < TIPS.[14]

  • TMS (Trimethylsilyl): The most labile of the common silyl protecting groups, sensitive to both acidic and basic conditions.[14] It is sometimes used as a temporary protecting group.[9]

  • TES (Triethylsilyl): Offers intermediate stability.

  • TBDMS (tert-Butyldimethylsilyl): Significantly more stable than TMS to both acidic and basic conditions.[14]

  • TIPS (Triisopropylsilyl): One of the most robust silyl protecting groups, offering high stability towards a wide range of reaction conditions.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the CuAAC reaction and subsequent deprotection for both THP- and silyl-protected alkynes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Azide-containing molecule

  • Protected alkyne (e.g., this compound or a silyl-protected alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and tert-butanol, or DMF)

Procedure:

  • Dissolve the azide (1.0 equivalent) and the protected alkyne (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.01-0.1 equivalents) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1-1.0 equivalents) in water.

  • To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[16][17][18]

Protocol 2: Deprotection of THP-Protected Triazole

Materials:

  • THP-protected triazole

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected triazole in a 3:1:1 mixture of acetic acid, THF, and water.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected triazole by column chromatography if necessary.[10]

Protocol 3: Deprotection of Silyl-Protected Triazole (TBAF Method)

Materials:

  • Silyl-protected triazole

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl-protected triazole in THF.

  • Add the TBAF solution (1.1-1.5 equivalents) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time will vary depending on the silyl group (TMS deprotection is typically rapid, while TIPS may require longer).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected triazole by column chromatography if necessary.[12]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the protection-reaction-deprotection sequence.

experimental_workflow cluster_protection Protection cluster_click Click Reaction (CuAAC) cluster_deprotection Deprotection Butynol 3-Butyn-1-ol Protect Acid Catalyst Butynol->Protect DHP Dihydropyran (DHP) DHP->Protect THP_Alkyne This compound Protect->THP_Alkyne Click CuSO4, Sodium Ascorbate THP_Alkyne->Click Azide Azide Compound Azide->Click Protected_Triazole Protected Triazole Click->Protected_Triazole Deprotect Acidic Conditions Protected_Triazole->Deprotect Final_Product Final Triazole Product Deprotect->Final_Product

Caption: Workflow for the synthesis of a triazole using a THP-protected alkyne.

silyl_workflow cluster_protection Protection cluster_click Click Reaction (CuAAC) cluster_deprotection Deprotection Terminal_Alkyne Terminal Alkyne Protect Base Terminal_Alkyne->Protect Silyl_Halide Silyl Halide (e.g., TMSCl) Silyl_Halide->Protect Silyl_Alkyne Silyl-Protected Alkyne Protect->Silyl_Alkyne Click CuSO4, Sodium Ascorbate Silyl_Alkyne->Click Azide Azide Compound Azide->Click Protected_Triazole Protected Triazole Click->Protected_Triazole Deprotect Fluoride Source (e.g., TBAF) Protected_Triazole->Deprotect Final_Product Final Triazole Product Deprotect->Final_Product

Caption: Workflow for the synthesis of a triazole using a silyl-protected alkyne.

Conclusion and Recommendations

Both this compound and silyl-protected alkynes are valuable reagents for introducing a terminal alkyne functionality in organic synthesis and bioconjugation. The choice between them depends on the specific requirements of the synthetic route.

  • This compound (THP-protected) is a good choice when stability to basic conditions, organometallics, and hydrides is required. Its deprotection under mild acidic conditions offers a useful orthogonality to base-labile protecting groups.

  • Silyl-protected alkynes offer a tunable range of stability based on the steric bulk of the silyl group. TMS is suitable for temporary protection, while TIPS provides very robust protection. The fluoride-mediated deprotection of silyl ethers provides an orthogonal cleavage strategy to acid-labile groups like THP.

For complex syntheses requiring multiple, orthogonal protecting groups, a combination of THP and a sterically hindered silyl protecting group like TIPS can be a powerful strategy. Ultimately, the optimal choice will be dictated by the specific functional groups present in the molecule and the sequence of planned synthetic transformations.

References

Navigating the Cross-Reactivity Landscape of 2-(3-Butynyloxy)tetrahydro-2H-pyran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of the novel compound, 2-(3-Butynyloxy)tetrahydro-2H-pyran. Due to the current absence of published cross-reactivity studies for this specific molecule, this document outlines a comprehensive strategy for its evaluation, presenting hypothetical data and detailed experimental protocols to guide future research.

The pyran scaffold is a common motif in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The presence of a terminal alkyne group in this compound introduces a reactive moiety, often utilized in bioconjugation, which could potentially lead to off-target interactions.[4][5] Understanding the cross-reactivity profile is therefore critical for the development of this compound into a selective therapeutic agent.

Hypothetical Target and Rationale

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a common target in oncology. This hypothesis is based on the prevalence of pyran-containing molecules as kinase inhibitors.

Comparative Cross-Reactivity Assessment

To evaluate the selectivity of this compound, a panel of related and unrelated kinases will be assessed. This panel should include kinases from the same family as the hypothetical primary target (CDK family) and other major kinase families to identify potential off-target activities.

Table 1: Hypothetical Cross-Reactivity Profile of this compound
TargetFamilyAssay TypeIC50 (nM)Kᵢ (nM)% Inhibition @ 1µM
CDK2 (Hypothetical) CDKEnzymatic (Kinase)502595%
CDK1CDKEnzymatic (Kinase)25012570%
CDK5CDKEnzymatic (Kinase)80040045%
ERK1MAPKEnzymatic (Kinase)>10,000N/A<10%
p38αMAPKEnzymatic (Kinase)>10,000N/A<10%
AKT1AGCEnzymatic (Kinase)5,0002,50020%
SRCTyrosine KinaseEnzymatic (Kinase)>10,000N/A<5%
hERGIon ChannelBinding (Radioligand)>20,000N/A<2%

N/A: Not Applicable

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity of the target kinase.

Materials:

  • Recombinant human kinases (CDK2, CDK1, CDK5, ERK1, p38α, AKT1, SRC)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Radioligand Binding Assay for hERG (Kᵢ Determination)

This assay assesses the potential for off-target effects on the hERG potassium channel, a critical anti-target in drug development.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • [³H]-Astemizole (radioligand)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 120 mM NaCl)

  • This compound (serially diluted)

  • Non-specific binding control (e.g., high concentration of unlabeled astemizole)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-hERG cells.

  • In a 96-well plate, combine the cell membranes, [³H]-Astemizole, and serial dilutions of this compound or vehicle.

  • For non-specific binding wells, add a high concentration of unlabeled astemizole.

  • Incubate at room temperature for 1 hour.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and the percentage of inhibition at each concentration of the test compound.

  • Determine the Ki value using the Cheng-Prusoff equation.

Visualizing Experimental and Logical Frameworks

Diagrams are provided to illustrate the workflow for cross-reactivity screening and a hypothetical signaling pathway involving the primary target.

experimental_workflow cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis compound 2-(3-Butynyloxy) tetrahydro-2H-pyran primary_screen Primary Screen (Hypothetical Target: CDK2) compound->primary_screen panel_screen Panel Screen (Kinase Panel) primary_screen->panel_screen Hit Confirmation safety_screen Safety Screen (hERG) panel_screen->safety_screen ic50 IC50 Determination safety_screen->ic50 ki Ki Determination safety_screen->ki selectivity Selectivity Profiling ki->selectivity

Caption: Experimental workflow for assessing the cross-reactivity of a test compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) p27 p27 p27->CDK2 inhibits E2F E2F Rb->E2F sequesters S_Phase S-Phase Entry E2F->S_Phase promotes transcription Test_Compound 2-(3-Butynyloxy) tetrahydro-2H-pyran Test_Compound->CDK2 inhibits

References

Safety Operating Guide

Proper Disposal of 2-(3-Butynyloxy)tetrahydro-2H-pyran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS No. 40365-61-5) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Immediate Safety Precautions and Spill Management

In the event of a spill, immediate action is crucial to mitigate risks associated with the flammable and hazardous nature of this compound.

Personal Protective Equipment (PPE) is mandatory. Before addressing a spill or handling waste, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or polyvinyl alcohol gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a dust mask type N95 (US) or equivalent is recommended.[1]

Spill Containment and Cleanup:

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.

  • Contain the Spill: Use a spill kit or absorbent, non-combustible material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials such as paper towels.

  • Collect Absorbent Material: Carefully collect the absorbent material and contaminated soil into a designated, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Prevent Ignition: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces, as the substance is a combustible liquid.[1]

Chemical and Physical Properties Overview

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValue
CAS Number 40365-61-5
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Appearance Liquid
Boiling Point 92-95 °C at 18 mmHg
Density 0.984 g/mL at 25 °C
Flash Point 73 °C (163.4 °F) - closed cup[1]
Storage Temperature 2-8°C

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Collection:

  • Segregate Waste: Collect waste containing this compound separately from other chemical waste streams to avoid incompatible reactions. It should be classified as a flammable and toxic organic liquid waste.

  • Use Appropriate Containers:

    • Waste should be collected in a clearly labeled, leak-proof container made of a material compatible with ethers and flammable liquids. Glass bottles are generally suitable.

    • Do not use metal containers for storing this waste, especially if there is a possibility of moisture contamination.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and any other chemicals present in the waste mixture.

    • Indicate the hazards: "Flammable" and "Toxic".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • Store away from incompatible materials, particularly strong oxidizing agents.

    • Keep the container closed at all times except when adding waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling This compound spill Spill Occurs? start->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Generate Waste spill->spill_no No collect_waste Collect in Designated, Labeled Container spill_yes->collect_waste spill_no->collect_waste storage Store in Secure Hazardous Waste Area collect_waste->storage disposal_request Contact EHS for Disposal Pickup storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(3-Butynyloxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS: 40365-61-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.

Chemical Identifier and Hazard Information:

PropertyValue
IUPAC Name 2-(but-3-yn-1-yloxy)tetrahydro-2H-pyran
CAS Number 40365-61-5[1]
Molecular Formula C9H14O2[1]
Molecular Weight 154.21 g/mol
Signal Word Warning[2]
Hazard Statements Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[3]Must be worn at all times in the laboratory where the chemical is handled.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, 0.4 mm).[5] A lab coat or chemical-resistant apron should be worn.[6]Gloves should be inspected before use and disposed of properly after handling the chemical.[7] Contaminated clothing should be removed immediately and washed before reuse.
Respiratory Protection Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Footwear Closed-toe shoes are required.[3]Sandals and other open-toed footwear are strictly prohibited in the laboratory.[4]

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is crucial for minimizing risks during the handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_transfer Transfer Chemical in Fume Hood prep_hood->handle_transfer handle_weigh Weigh/Measure Required Amount handle_transfer->handle_weigh handle_cap Securely Cap Container Immediately handle_weigh->handle_cap post_clean Clean Work Area and Equipment handle_cap->post_clean post_ppe Remove and Dispose of PPE Properly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash storage_store Store in a Cool, Well-Ventilated Area (2-8°C) post_wash->storage_store

Caption: Workflow for safe handling of this compound.

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1] The chemical should not be mixed with other waste.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be treated as hazardous waste and disposed of accordingly.

  • Containers : Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.

Storage Plan

Proper storage is necessary to maintain the chemical's integrity and prevent hazardous situations.

Storage ConditionRequirement
Temperature Store in a cool place. Recommended storage temperature is 2-8°C.
Ventilation Store in a well-ventilated place.
Container Keep container tightly closed.
Incompatible Materials Keep away from heat, sparks, and open flames.
General Store locked up.[1]

References

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